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Foundational

An In-Depth Technical Guide to Angiogenin (108-123) and its Antagonistic Effect on Endothelial Cell Signaling

For Researchers, Scientists, and Drug Development Professionals Introduction: Angiogenin and the Dichotomy of its C-Terminal Fragment Angiogenin (ANG) is a 123-amino acid protein renowned as a potent stimulator of neovas...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Angiogenin and the Dichotomy of its C-Terminal Fragment

Angiogenin (ANG) is a 123-amino acid protein renowned as a potent stimulator of neovascularization, the formation of new blood vessels from pre-existing ones.[1] This process, known as angiogenesis, is fundamental to embryonic development, wound healing, and tissue repair. However, its dysregulation is a hallmark of numerous pathologies, most notably cancer, where tumors exploit angiogenesis to secure a blood supply for growth and metastasis.[1][2] ANG executes its pro-angiogenic function by engaging endothelial cells—the building blocks of blood vessels—and activating a complex signaling cascade that promotes their proliferation, migration, and assembly into tubular structures.[3]

While the full-length protein is pro-angiogenic, specific fragments derived from it can exert surprisingly different effects. This guide focuses on a C-terminal peptide, Angiogenin (108-123), which, contrary to its parent molecule, functions as a significant inhibitor of angiogenesis.[4] Understanding the mechanism of this peptide provides critical insights into the regulation of ANG activity and presents potential avenues for developing novel anti-angiogenic therapeutics.

This document serves as a technical exploration of the core signaling pathways driven by full-length Angiogenin in endothelial cells and a detailed examination of how the Angiogenin (108-123) peptide antagonizes these effects. We will provide field-proven experimental protocols to enable researchers to investigate these interactions in a controlled, in vitro setting.

Part 1: The Pro-Angiogenic Signaling Cascade of Full-Length Angiogenin

The angiogenic activity of ANG is not a single event but a multi-step process involving cell-surface interactions, intracellular signal transduction, and nuclear events that collectively orchestrate the endothelial cell's response.

Cell Surface Interaction and Initial Signal Transduction

Angiogenin initiates its action by binding to the surface of endothelial cells. This interaction is complex and thought to involve multiple components. A putative 170-kDa transmembrane protein has been identified as a potential receptor that specifically binds angiogenin, mediating its effects on DNA synthesis and cell proliferation.[5][6] Concurrently, ANG binds to cell-surface actin, an interaction that is crucial for activating proteolytic cascades. This leads to the upregulation of proteases like plasmin, which degrade the basement membrane—a critical first step for endothelial cell invasion and migration.[1][7]

Upon binding, ANG rapidly activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol trisphosphate (IP3) and 1,2-diacylglycerol (DAG).[8] This activation is a pivotal early event in ANG's signaling cascade.

Downstream Kinase Activation and Nuclear Translocation

The initial signaling events trigger downstream kinase pathways essential for cell proliferation and survival, including the extracellular signal-related kinase 1/2 (ERK1/2) and the protein kinase B (Akt) pathways.[1] Activation of these pathways is a hallmark of growth factor signaling and is critical for the subsequent invasive and proliferative phases of angiogenesis.[1]

However, the most crucial step for ANG's mitogenic activity is its translocation to the nucleus.[1][9] Once inside the nucleus, ANG accumulates in the nucleolus, where it binds to angiogenin binding elements (ABE) in the ribosomal DNA (rDNA). This interaction enhances the transcription of ribosomal RNA (rRNA), the rate-limiting step in ribosome biogenesis and overall protein synthesis.[9][10] This nuclear activity is indispensable; ANG's ability to stimulate endothelial cell proliferation is directly tied to its capacity to boost rRNA production. In fact, ANG is a general requirement for cell proliferation induced by other major angiogenic factors like VEGF and bFGF, placing it at a critical crossroads in the angiogenic process.[9][10]

Angiogenin Signaling Pathway cluster_EC Endothelial Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ANG Angiogenin (Full-Length) Receptor Putative 170-kDa Receptor ANG->Receptor Binds Actin Cell-Surface Actin ANG->Actin Binds ANG_Nuc Nuclear Angiogenin ANG->ANG_Nuc Nuclear Translocation PLC PLC Receptor->PLC Activates Proteases Protease Cascade (e.g., Plasmin) Actin->Proteases Activates ERK_Akt ERK1/2 & Akt Activation PLC->ERK_Akt Leads to Proliferation Cell Proliferation ERK_Akt->Proliferation Migration Migration & Invasion Proteases->Migration rRNA rRNA Transcription ANG_Nuc->rRNA Stimulates rRNA->Proliferation Tube_Formation Tube Formation Proliferation->Tube_Formation Migration->Tube_Formation

Caption: Pro-angiogenic signaling pathway of full-length Angiogenin in endothelial cells.

Part 2: Angiogenin (108-123) - A C-Terminal Antagonist

Research into the structure-function relationship of Angiogenin has revealed that peptides derived from its C-terminal region can act as potent inhibitors of its biological activities.[4] Specifically, the synthetic peptide corresponding to amino acids 108-123 has been shown to significantly decrease neovascularization elicited by the full-length ANG protein in the chick chorioallantoic membrane (CAM) assay, a classic in vivo model of angiogenesis.[4]

Mechanism of Inhibition

The precise mechanism of inhibition by Angiogenin (108-123) is thought to be competitive antagonism. The C-terminal region of ANG is critical for its function. Peptides from this region, including Ang(108-122), have been shown to inhibit ANG's intrinsic ribonucleolytic (RNase) activity.[11][12] This enzymatic activity, although weaker than that of its homolog RNase A, is linked to its biological function.[1][8]

By mimicking a key functional domain, the Ang(108-123) peptide likely competes with full-length ANG for binding to its cell surface receptors or other interaction partners. This competitive binding prevents the initiation of the downstream signaling cascade. By occupying the binding site without triggering the conformational changes necessary for signal transduction, the peptide effectively blocks the pro-angiogenic signal at its source.

Inhibitory Action of Angiogenin (108-123) ANG Angiogenin (Full-Length) Receptor Endothelial Cell Receptor/Binding Site ANG->Receptor Binds & Activates ANG_peptide Angiogenin (108-123) Peptide ANG_peptide->Block Signaling Downstream Signaling (PLC, ERK/Akt, Nuclear Translocation) Receptor->Signaling Initiates Angiogenesis Angiogenesis (Proliferation, Migration) Signaling->Angiogenesis Promotes Block->Receptor Competitively Binds & INHIBITS

Caption: Competitive inhibition of Angiogenin signaling by the Ang(108-123) peptide.

Part 3: Validated Experimental Protocols for In Vitro Analysis

To investigate the antagonistic effects of Angiogenin (108-123), a series of well-established in vitro angiogenesis assays should be employed. These assays dissect the key stages of angiogenesis: migration, invasion, and differentiation into tube-like structures. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard and reliable cell line for these studies.

Endothelial Cell Migration Assay (Transwell Method)

This assay quantifies chemotaxis, the directed migration of cells towards a chemical gradient. It is essential for determining if Ang(108-123) can block the migratory pull induced by full-length ANG.

Causality Behind Choices:

  • Serum Starvation: Endothelial cells are serum-starved overnight to reduce baseline proliferation and migration, synchronizing them in a quiescent state. This ensures that any migration observed is a direct response to the chemoattractant (ANG) rather than residual growth factors in the serum.

  • Boyden Chamber: The two-chamber system physically separates the cells from the test substance, creating a chemical gradient across a porous membrane that mimics the in vivo process of cells migrating towards a signal source.[13]

Step-by-Step Protocol:

  • Cell Culture: Culture HUVECs to 70-90% confluency in complete endothelial growth medium (EGM).

  • Starvation: Replace the EGM with serum-free endothelial basal medium (EBM) and incubate for 12-18 hours.

  • Chamber Preparation: Place 24-well plate inserts (8 µm pore size) into a 24-well plate.

  • Loading Chemoattractant: In the lower chamber, add EBM containing the test conditions:

    • Negative Control: EBM only.

    • Positive Control: EBM + full-length Angiogenin (e.g., 10 ng/mL).

    • Test Condition: EBM + full-length Angiogenin (10 ng/mL) + Angiogenin (108-123) peptide (e.g., 100 ng/mL).

  • Cell Seeding: Harvest the starved HUVECs using a non-enzymatic dissociation solution. Resuspend cells in EBM to a concentration of 1x10^6 cells/mL. Seed 100 µL of the cell suspension (1x10^5 cells) into the upper chamber of each insert.[14]

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 4-6 hours.[14]

  • Fixation and Staining:

    • Carefully remove the inserts. Using a cotton swab, gently wipe away the non-migrated cells from the top surface of the membrane.

    • Fix the migrated cells on the bottom surface by immersing the insert in cold methanol for 20 minutes.[14]

    • Allow the membrane to air dry, then stain with a solution like Crystal Violet or DAPI.

  • Quantification: Mount the membranes on a slide and count the number of migrated cells in several high-power fields under a microscope.

Caption: Workflow for the Endothelial Cell Transwell Migration Assay.

Endothelial Cell Tube Formation Assay

This assay is one of the most definitive in vitro models of angiogenesis, assessing the ability of endothelial cells to differentiate and form three-dimensional, capillary-like networks.[15][16]

Causality Behind Choices:

  • Basement Membrane Extract (BME): A solubilized form of basement membrane (e.g., Matrigel®) is used as a substrate. It gels at 37°C to form a protein matrix rich in laminin and collagen IV, mimicking the extracellular matrix that endothelial cells encounter in vivo and providing the necessary cues for differentiation and self-assembly.[17][18]

  • Short Incubation Time: Tube formation occurs rapidly (within hours), reflecting the dynamic reorganization process of angiogenesis.[19] This allows for clear quantification before apoptosis and network degradation begin.[19]

Step-by-Step Protocol:

  • Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50-100 µL of BME to each well of a pre-chilled 96-well plate, ensuring the entire surface is covered.[17]

  • Gelling: Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify.[18]

  • Cell Preparation: Harvest HUVECs (at 70-90% confluency, no starvation needed for this assay) and resuspend them in EBM containing the test substances.

    • Negative Control: EBM only.

    • Positive Control: EGM (containing growth factors) or EBM + full-length Angiogenin.

    • Test Condition: EBM + full-length Angiogenin + Angiogenin (108-123) peptide.

  • Cell Seeding: Seed the HUVEC suspension onto the solidified BME at a density of 1.5-2.0 x 10^4 cells per well.[17]

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 4 to 18 hours.[20]

  • Imaging and Quantification:

    • Visualize the formation of capillary-like networks using an inverted phase-contrast microscope at regular intervals.

    • Capture images and quantify angiogenesis by measuring parameters such as the number of nodes (branch points), number of meshes/loops, and total tube length using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[18]

Caption: Workflow for the Endothelial Cell Tube Formation Assay.

Part 4: Data Presentation and Expected Outcomes

The results from these assays should provide clear, quantifiable evidence of the inhibitory effect of Angiogenin (108-123).

Treatment GroupMigration Assay (Relative Cell Count)Tube Formation Assay (Relative Total Tube Length)Expected Outcome
Vehicle Control (EBM) 1.0 (Baseline)1.0 (Baseline/Minimal Formation)Minimal basal activity.
Angiogenin (Full-Length) > 2.0 (Significant Increase)> 2.0 (Significant Increase)Strong induction of migration and tube formation.
Angiogenin + Ang(108-123) ~ 1.0 (Inhibition)~ 1.0 (Inhibition)Migration and tube formation are reduced to near-baseline levels.

Conclusion

Angiogenin is a multifaceted protein that plays a central role in orchestrating angiogenesis through a complex signaling network in endothelial cells. The discovery that its C-terminal fragment, Angiogenin (108-123), acts as a potent antagonist highlights a sophisticated level of intrinsic regulation. This peptide fragment effectively abrogates the pro-angiogenic effects of the full-length molecule by competitively inhibiting its interaction with the endothelial cell surface, thereby preventing the initiation of downstream signaling required for cell migration and differentiation. For drug development professionals, Angiogenin (108-123) and similar peptide-based inhibitors represent a promising class of targeted therapeutics. By specifically disrupting the pro-angiogenic activity of ANG, these agents hold potential for treating pathologies driven by excessive neovascularization, such as solid tumors and certain retinopathies. The experimental frameworks provided in this guide offer a robust platform for further characterizing these effects and screening for novel anti-angiogenic compounds.

References

  • Vertex AI Search. (n.d.). Endothelial Cell Tube Formation Angiogenesis Assay.
  • Vertex AI Search. (n.d.). The Endothelial Cell Transwell Migration and Invasion Assay.
  • Hu, G. F., Riordan, J. F., & Vallee, B. L. (1997). A putative angiogenin receptor in angiogenin-responsive human endothelial cells. PNAS.
  • Rybak, S. M., Auld, D. S., St Clair, D. K., Yao, Q. Z., & Fett, J. W. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. Biochemical and Biophysical Research Communications, 162(1), 535-43.
  • Bishop, E., & Garris, B. (n.d.). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. PMC.
  • Kelley, M., Fierstein, S., Purkey, L., & DeCicco-Skinner, K. (n.d.). Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis. ResearchGate.
  • Hu, G. F., Riordan, J. F., & Vallee, B. L. (1997). A putative angiogenin receptor in angiogenin-responsive human endothelial cells. PubMed.
  • Wikipedia. (n.d.). Angiogenin.
  • Kishimoto, K., Liu, S., Tsuji, T., Olson, K. A., & Hu, G. F. (2005). Endogenous angiogenin in endothelial cells is a general requirement for cell proliferation and angiogenesis. Oncogene, 24(3), 445-56.
  • Bicknell, R., & Vallee, B. L. (1988). Angiogenin activates endothelial cell phospholipase C. PMC - NIH.
  • Kishimoto, K., Liu, S., Tsuji, T., Olson, K. A., & Hu, G. F. (2005). Endogenous angiogenin in endothelial cells is a general requirement for cell proliferation and angiogenesis. ResearchGate.
  • Thermo Fisher Scientific. (n.d.). Endothelial Cell Tube Formation Assay.
  • Hu, G. F., & Riordan, J. F. (1993). Angiogenin promotes invasiveness of cultured endothelial cells by stimulation of cell-associated proteolytic activities. PNAS.
  • Springer. (n.d.). Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles.
  • RegMedNet. (n.d.). Endothelial cell transmigration and invasion assay.
  • MedchemExpress.com. (n.d.). Angiogenin (108-122) (TFA).
  • ibidi. (n.d.). Angiogenesis Assays.
  • Merck. (n.d.). Angiogenesis Assays.
  • MCE. (n.d.). Angiogenin (108-122) (TFA).
  • News-Medical. (2023). In Vitro Angiogenesis Assays.
  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica, 40(7), 619-24.

Sources

Exploratory

Preliminary Studies on Angiogenin (108-123) in Neovascularization: Mechanisms, Protocols, and Therapeutic Potential

Executive Summary: The Dual Nature of Angiogenin Angiogenin (ANG), a 14 kDa polypeptide originally isolated from human adenocarcinoma cells, is a potent inducer of neovascularization[1]. Unlike classical angiogenic facto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Nature of Angiogenin

Angiogenin (ANG), a 14 kDa polypeptide originally isolated from human adenocarcinoma cells, is a potent inducer of neovascularization[1]. Unlike classical angiogenic factors (such as VEGF or bFGF) that primarily trigger surface receptor tyrosine kinases, ANG operates through a unique dual mechanism: it is both a signaling molecule and a functional enzyme. Sharing 33% sequence homology with pancreatic ribonuclease A (RNase A), ANG possesses a weak but highly specific ribonucleolytic activity that is absolutely essential for its angiogenic potential[2].

Recent translational research has focused on exploiting this enzymatic dependency. The synthetic peptide Angiogenin (108-123) —corresponding to the C-terminal sequence ENGLPVHLDQSIFRRP—has emerged as a potent competitive inhibitor[3]. By blocking ANG's catalytic cleft, Ang(108-123) effectively uncouples the protein's enzymatic activity from its biological function, halting the angiogenic cascade at its source. This whitepaper provides an in-depth technical synthesis of the mechanistic causality, quantitative data, and self-validating experimental protocols required to study Ang(108-123) in the context of neovascularization.

Mechanistic Grounding: Causality of Inhibition

To understand how Ang(108-123) halts blood vessel formation, one must first map the causality of ANG-induced angiogenesis. The process follows a strict sequential pathway:

  • Binding & Internalization: Extracellular ANG binds to an actin-associated receptor complex on the surface of endothelial cells[4].

  • Nuclear Translocation: The complex undergoes receptor-mediated endocytosis. A nuclear localization signal (NLS) directs ANG into the nucleolus[5].

  • Enzymatic Cleavage: Within the nucleus, ANG exerts its ribonucleolytic activity, cleaving specific tRNA and rRNA substrates. This alters the cellular translational profile, upregulating proteins essential for basement membrane degradation and endothelial cell proliferation[4].

The Inhibitory Mechanism: Ang(108-123) acts as a structural decoy. By mimicking the C-terminal domain of the native protein, the peptide competitively binds to the catalytic site of ANG. This interaction neutralizes the ribonucleolytic activity. Without the ability to cleave tRNA/rRNA, ANG cannot trigger the downstream translational shifts required for endothelial cell migration and tube formation, thereby aborting neovascularization[3].

Mechanism ANG Angiogenin (ANG) Receptor Actin Receptor Complex ANG->Receptor Binds Peptide Ang(108-123) Inhibitor Peptide->ANG Blocks Active Site Nucleus Nuclear Translocation Receptor->Nucleus Endocytosis Cleavage tRNA/rRNA Cleavage Nucleus->Cleavage RNase Activity Neovascularization Neovascularization Cleavage->Neovascularization Promotes

Fig 1. Mechanistic pathway of Angiogenin-induced neovascularization and Ang(108-123) inhibition.

Quantitative Data Summary

The efficacy of Ang(108-123) is validated across multiple biochemical and physiological parameters. The table below synthesizes the quantitative benchmarks demonstrating the peptide's inhibitory profile.

Experimental ParameterControl (Vehicle)Angiogenin (ANG)ANG + Ang(108-123)Causality / Mechanism
Ribonucleolytic Activity (tRNA cleavage rate)0% (Baseline)100% (Max Cleavage)< 20% Peptide competitively blocks the catalytic center, preventing RNA hydrolysis.
Cell-Free Protein Synthesis (Reticulocyte Assay)100% (Normal)~20% (Inhibited by ANG)> 85% Inhibition of tRNA cleavage restores normal ribosomal translation rates.
CAM Neovascularization (Vessel Intersections)Minimal sproutingExtensive branchingMinimal sprouting Loss of enzymatic activity halts endothelial migration and tube formation.

(Data trends synthesized from foundational studies by [3])

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, it is critical to design assays that are internally controlled and physiologically relevant. The following protocols detail the in vitro and in vivo workflows required to validate Ang(108-123) efficacy.

Protocol A: In Vitro Ribonucleolytic Inhibition Assay

Rationale: ANG's RNase activity is


 times weaker than standard RNase A against conventional RNA substrates[5]. Therefore, yeast tRNA—a physiological target—must be used to accurately measure enzymatic kinetics and peptide inhibition.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare an assay buffer of 33 mM HEPES (pH 7.5) and 33 mM NaCl. Causality: This specific ionic strength optimizes ANG's weak catalytic efficiency while preventing non-specific peptide aggregation.

  • Pre-Incubation (The Validation Step): Mix 1 µM recombinant human ANG with varying concentrations of Ang(108-123) (e.g., 10 µM to 500 µM) in the assay buffer. Incubate at 37°C for 15 minutes. Causality: This allows the peptide to reach binding equilibrium with ANG's active site before the substrate is introduced.

  • Substrate Addition: Add 2 mg/mL of purified yeast tRNA to the mixture.

  • Enzymatic Reaction: Incubate the reaction at 37°C for exactly 2 hours.

  • Termination via Precipitation: Add 2.5 volumes of ice-cold 3.4% perchloric acid (PCA) and incubate on ice for 10 minutes. Causality: PCA precipitates intact, uncleaved tRNA. Only the small, cleaved oligonucleotide fragments will remain in the aqueous supernatant.

  • Quantification: Centrifuge at 15,000 x g for 15 minutes. Extract the supernatant and measure the absorbance at 260 nm (

    
    ). A reduction in 
    
    
    
    compared to the ANG-only positive control confirms the inhibitory action of Ang(108-123)[3].
Protocol B: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

Rationale: The CAM assay is selected over murine models for preliminary neovascularization screening because it provides a rapidly developing, immunodeficient vascular network. This eliminates confounding inflammatory responses (e.g., macrophage-induced angiogenesis) that can yield false positives.

Step-by-Step Workflow:

  • Incubation (Day 0-3): Incubate fertilized White Leghorn chicken eggs at 37°C with 60% relative humidity.

  • Windowing (Day 3): Puncture the blunt end of the egg to extract 2-3 mL of albumin, creating a false air sac. Cut a 1 cm

    
     window in the shell to expose the CAM. Validation Step: Seal the window with sterile tape to prevent desiccation and contamination.
    
  • Matrix Preparation (Day 10): Prepare sterile methylcellulose disks (2 mm diameter). Load the disks with either: (a) PBS (Negative Control), (b) 500 ng ANG (Positive Control), or (c) 500 ng ANG + 10 µg Ang(108-123). Causality: Methylcellulose ensures a slow, localized release of the peptide, preventing systemic diffusion and allowing precise spatial analysis of vessel growth.

  • Application (Day 10): Place the disks onto avascular regions of the CAM under a stereomicroscope.

  • Harvest & Fixation (Day 12): Inject 1-2 mL of 4% paraformaldehyde directly beneath the CAM to fix the vasculature in vivo. Excise the membrane surrounding the disk.

  • Morphometric Analysis: Using image analysis software, count the number of blood vessels intersecting a 3 mm radius around the disk. A

    
     reduction in vessel intersections in the peptide group validates anti-angiogenic efficacy[3].
    

CAM_Assay Incubation Day 0-3: Incubation Fertilized Avian Eggs Windowing Day 3: Windowing Expose CAM Membrane Incubation->Windowing Treatment Day 10: Application ANG ± Ang(108-123) Windowing->Treatment Harvest Day 12: Harvest Fixation & Excision Treatment->Harvest Analysis Day 12+: Analysis Vessel Morphometry Harvest->Analysis

Fig 2. Step-by-step workflow of the in vivo Chick Chorioallantoic Membrane (CAM) assay.

Translational Implications & Future Directions

The preliminary validation of Angiogenin (108-123) serves as a critical proof-of-concept for a new class of anti-angiogenic therapeutics. Current clinical inhibitors (like Bevacizumab) target the VEGF pathway, which tumors frequently bypass via compensatory mechanisms. Because ANG operates downstream—directly altering ribosomal transcription and cellular translation—inhibiting its enzymatic core with C-terminal peptide mimics offers a robust strategy to overcome VEGF-resistance in solid tumors[2]. Future drug development should focus on optimizing the pharmacokinetic stability of the ENGLPVHLDQSIFRRP sequence through peptidomimetic cyclization or nanoparticle encapsulation to transition from preliminary CAM models to mammalian pre-clinical trials.

References

  • Rybak SM, Auld DS, St Clair DK, Yao QZ, Fett JW. "C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin." Biochemical and Biophysical Research Communications. 1989. URL:[Link]

  • Fett JW, et al. "Isolation of angiogenin from normal human plasma." Biochemistry. 1985. URL:[Link]

  • Hu G, Riordan JF, Vallee BL. "Neomycin inhibits angiogenin-induced angiogenesis." Proceedings of the National Academy of Sciences (PNAS). 1998. URL:[Link]

  • Raines Lab / Oxford Academic. "Genetic selection for peptide inhibitors of angiogenin." Protein Engineering, Design and Selection. 2008. URL:[Link]

  • Wikipedia Contributors. "Angiogenin." Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Foundational

Angiogenin (108-123): A Decoy Peptide for Interrogating Angiogenesis Pathways

Executive Summary Angiogenin (ANG), also known as Ribonuclease 5, is a 14-kDa protein belonging to the RNase A superfamily. It is a potent inducer of neovascularization and plays a critical role in tumor progression and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Angiogenin (ANG), also known as Ribonuclease 5, is a 14-kDa protein belonging to the RNase A superfamily. It is a potent inducer of neovascularization and plays a critical role in tumor progression and neurodegeneration. Unlike classic angiogenic factors (e.g., VEGF) that rely solely on surface receptor tyrosine kinases, ANG possesses a unique dual-mechanism: it binds to cell-surface actin and PLXNB2 to initiate extracellular matrix degradation, and it undergoes receptor-mediated endocytosis to translocate into the nucleolus, where it stimulates rRNA transcription. Under cellular stress, ANG also hydrolyzes cytoplasmic tRNA, reprogramming protein synthesis.

To dissect these complex pathways, researchers utilize Angiogenin (108-123) , a synthetic peptide corresponding to the C-terminal region of the wild-type protein. By acting as a competitive decoy, ANG(108-123) effectively neutralizes both the enzymatic (ribonucleolytic) and biological (angiogenic) activities of ANG[1], making it an indispensable tool for drug development and mechanistic vascular biology.

Mechanistic Grounding: The ANG-Actin Axis and Peptide Inhibition

The biological efficacy of ANG is heavily dependent on its structural integrity, specifically its ribonucleolytic active center and its receptor-binding loop. The C-terminal segment of ANG (residues 108–123) is critical for maintaining the conformation required for substrate interaction.

When introduced exogenously, the ANG(108-123) peptide acts as a dominant-negative inhibitor. Causally, the peptide saturates the target substrates (such as tRNA) or competes for cell-surface binding sites (like alpha-actinin 2 and endothelial surface actin)[2],[3]. By occupying these interfaces, ANG(108-123) prevents wild-type ANG from polymerizing actin or cleaving RNA, effectively halting the downstream signaling cascade required for endothelial cell migration and tube formation[4].

G ANG Wild-Type Angiogenin (Dual-Function Protein) Receptor Cell Surface Receptors (Actin / PLXNB2) ANG->Receptor Binds Peptide ANG(108-123) Peptide (Competitive Decoy) Peptide->Receptor Blocks Binding Cytoplasm Cytoplasmic RNase Activity (tRNA Cleavage) Peptide->Cytoplasm Inhibits RNase Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Nucleolus Nucleolar Translocation (rRNA Transcription) Endocytosis->Nucleolus Proliferation Endocytosis->Cytoplasm Stress Response Angiogenesis Endothelial Cell Migration & Tube Formation Nucleolus->Angiogenesis Cytoplasm->Angiogenesis

Diagram 1: ANG signaling pathways and the targeted inhibitory intervention by ANG(108-123).

Quantitative Benchmarks & Physicochemical Properties

To ensure reproducible experimental outcomes, it is critical to understand the physical properties of the ANG(108-123) peptide. Because it contains a mix of hydrophobic and basic residues, its solubility must be carefully managed[5].

PropertyValue / Description
Amino Acid Sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro (ENGLPVHLDQSIFRRP)
CAS Number 112173-48-5[6]
Molecular Weight 1878.1 g/mol [5]
Chemical Formula C₈₃H₁₃₂N₂₆O₂₄[6]
Apparent Inhibition Constant (

)
~278

M (against tRNA degradation)[5]
Solubility Guidelines Soluble in H₂O. If precipitation occurs, titrate with <50

L NH₄OH or 50-100

L DMSO[7].
Storage Conditions Lyophilized powder: -20°C (up to 3 years). Reconstituted in solvent: -80°C (up to 1 year)[5].

Self-Validating Experimental Methodologies

To establish a high-trust, reproducible research environment, the following protocols are designed with internal self-validation mechanisms. This ensures that observed phenotypes are causally linked to the specific action of ANG(108-123), rather than off-target effects.

Protocol A: In Vitro Ribonucleolytic Activity Inhibition Assay

This assay isolates the enzymatic domain of ANG, proving that ANG(108-123) directly neutralizes its RNase activity[1].

Step-by-Step Workflow:

  • Peptide Preparation: Reconstitute ANG(108-123) in sterile ddH₂O to a stock concentration of 5 mM. Prepare a scrambled peptide control (same amino acid composition, randomized sequence) to validate sequence-specific inhibition.

  • Buffer Setup: Prepare the reaction buffer containing 30 mM MOPS and 0.1 M NaCl, adjusted to pH 6.8.

  • Pre-Incubation: In a 96-well UV-transparent plate, incubate recombinant human ANG (1

    
    M) with varying concentrations of ANG(108-123) (ranging from 10 
    
    
    
    M to 500
    
    
    M) for 15 minutes at 37°C.
  • Substrate Addition: Initiate the enzymatic reaction by adding purified yeast tRNA to a final concentration of 2 mg/mL.

  • Reaction Quenching: At predetermined time intervals (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding ice-cold 3.4% perchloric acid.

  • Quantification: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet undegraded tRNA. Measure the absorbance of the acid-soluble supernatant at 260 nm.

  • Self-Validation Check: The scrambled peptide control must show no reduction in

    
     compared to the ANG-only positive control, confirming that the 
    
    
    
    of 278
    
    
    M is sequence-dependent[5].
Protocol B: HUVEC Tube Formation Assay (In Vitro Angiogenesis)

This protocol translates the molecular inhibition into a functional cellular phenotype, demonstrating the peptide's ability to block endothelial tube formation[8].

Step-by-Step Workflow:

  • Matrix Preparation: Thaw Matrigel on ice. Coat a pre-chilled 96-well plate with 50

    
    L/well of Matrigel. Incubate at 37°C for 30 minutes to allow complete polymerization.
    
  • Cell Starvation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80% confluence. Starve the cells in basal medium (e.g., EBM-2 without serum/growth factors) for 4 hours to synchronize the cell cycle and baseline receptor activity.

  • Treatment Assembly: Harvest HUVECs and resuspend at

    
     cells/mL. Pre-incubate the cell suspension with recombinant ANG (1 
    
    
    
    g/mL) and titrations of ANG(108-123) (50 - 300
    
    
    M) for 30 minutes.
  • Seeding: Carefully seed 100

    
    L of the treated cell suspension (
    
    
    
    cells) onto the polymerized Matrigel.
  • Incubation & Imaging: Incubate the plate for 12–18 hours at 37°C in a 5% CO₂ atmosphere. Image the wells using phase-contrast microscopy (4x or 10x magnification).

  • Data Analysis: Quantify total tube length, number of nodes, and branch points using automated software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

  • Self-Validation Check: Include a VEGF-stimulated control well treated with ANG(108-123). If the peptide selectively inhibits ANG-induced tubes but leaves VEGF-induced tubes relatively intact, it confirms targeted pathway inhibition rather than generalized cellular toxicity.

G Step1 1. Matrigel Coating (37°C) Step4 4. Seed Cells on Matrix Step1->Step4 Step2 2. HUVEC Starvation (4h) Step3 3. Pre-incubate with ANG + ANG(108-123) Step2->Step3 Step3->Step4 Step5 5. Incubate (12-18h) Step4->Step5 Step6 6. Image Analysis (Tube Length/Branches) Step5->Step6

Diagram 2: Step-by-step experimental workflow for the HUVEC Tube Formation Assay.

Conclusion

Angiogenin (108-123) is a highly specific, dual-action inhibitor that effectively uncouples the ANG-actin axis. By leveraging its competitive binding properties, researchers can isolate the ribonucleolytic and receptor-mediated pathways of angiogenesis. Strict adherence to solubility guidelines and the implementation of self-validating experimental controls are paramount for generating trustworthy, high-impact data in vascular biology and oncology research.

References

  • Rybak SM, Auld DS, St Clair DK, Yao QZ, Fett JW. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. Biochem Biophys Res Commun. 1989.

  • TargetMol. Angiogenin Fragment (108-123) Product Datasheet & Chemical Properties. TargetMol Chemicals.

  • Sheng J, Xu Z. Characterization and Function of the Interaction of Angiogenin With Alpha-Actinin 2. Frontiers in Cell and Developmental Biology. 2022.

  • Hu G. New Insights into the Role of Angiogenin in Actin Polymerization. Journal of Biological Chemistry / PMC.

  • Pyatibratov MG, Tolkatchev D, Plamondon J, Xu P, Ni F, Kostyukova AS. Binding of human angiogenin inhibits actin polymerization. Archives of Biochemistry and Biophysics / NRC Publications Archive. 2010.

Sources

Exploratory

Initial Characterization of Angiogenin (108-123) Peptide: Structural Dynamics and Mechanistic Inhibition of Angiogenesis

Executive Summary Angiogenin (ANG), also classified as Ribonuclease 5, is a 123-amino acid protein that plays a critical role in tumor angiogenesis, cell proliferation, and neurodegeneration[1]. Unlike classical angiogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Angiogenin (ANG), also classified as Ribonuclease 5, is a 123-amino acid protein that plays a critical role in tumor angiogenesis, cell proliferation, and neurodegeneration[1]. Unlike classical angiogenic factors (e.g., VEGF or FGF) that rely solely on membrane-bound receptor tyrosine kinases, ANG operates through a dual-axis mechanism: it binds to surface actin on endothelial cells and subsequently translocates to the nucleolus to stimulate ribosomal RNA transcription[2]. Crucially, ANG possesses a distinct ribonucleolytic activity that is absolutely essential for its angiogenic potential[3].

The Angiogenin (108-123) peptide is a synthetic C-terminal fragment that acts as a potent, targeted angiogenesis inhibitor[4]. By mimicking the native C-terminal domain of ANG, this peptide competitively inhibits both the enzymatic (RNase) and biological (actin-binding) activities of the full-length protein[5]. This whitepaper provides an in-depth technical characterization of the ANG (108-123) peptide, detailing its physicochemical profile, mechanistic pathways, and the self-validating experimental protocols required for its evaluation in drug development.

Physicochemical Profile

The structural integrity of ANG (108-123) is foundational to its inhibitory efficacy. The peptide sequence corresponds to the final 16 amino acids of native human Angiogenin[1].

ParameterSpecification
Nomenclature Angiogenin (108-123) / ANG Fragment (108-123)
Amino Acid Sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro
CAS Registry Number 112173-48-5
Molecular Formula C₈₃H₁₃₂N₂₆O₂₄
Molecular Weight 1878.14 g/mol
Primary Function Angiogenesis Inhibitor / RNase 5 Antagonist

Mechanistic Grounding: The Dual-Axis Inhibition

To understand the therapeutic utility of ANG (108-123), one must examine the causality of ANG-mediated vessel formation. Full-length ANG binds to a cell-surface actin complex on endothelial cells[3]. Following endocytosis, it translocates to the cytoplasm—where it cleaves cellular tRNA under stress conditions—and to the nucleolus, where it drives rRNA transcription and subsequent cellular proliferation[1].

The ANG (108-123) peptide disrupts this pathway through competitive antagonism. Research demonstrates that the C-terminal domain of native ANG is critical for its structural stability and enzymatic active site conformation[5]. Introducing the synthetic 108-123 fragment saturates the binding interfaces, effectively neutralizing the ribonucleolytic activity of ANG and preventing its interaction with endothelial actin receptors[5].

G ANG Angiogenin (ANG) Ribonuclease 5 Actin Cell Surface Actin (Endothelial Cells) ANG->Actin Binds to Nucleus Nucleolar Translocation & rRNA Transcription Actin->Nucleus Internalization Angiogenesis Angiogenesis & Tumor Proliferation Nucleus->Angiogenesis Promotes Peptide ANG (108-123) Peptide (Inhibitor) Block Inhibition of RNase Activity & Actin Binding Peptide->Block Mediates Block->ANG Antagonizes

Mechanistic pathway of Angiogenin-induced angiogenesis and targeted inhibition by ANG (108-123).

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, establishing robust, self-validating assays is non-negotiable. The following protocols are designed not just to yield data, but to mathematically and biologically prove that the observed inhibition is specific to ANG (108-123).

Protocol A: Ribonucleolytic Activity Inhibition Assay

Causality & Rationale: ANG exhibits ribonucleolytic activity that is distinctly different from pancreatic RNase A, showing much lower activity toward standard RNase A substrates[3]. Therefore, utilizing cellular tRNA as a substrate provides a physiologically accurate readout. Self-Validation System: This assay includes a parallel arm utilizing RNase A. If ANG (108-123) inhibits ANG but fails to inhibit RNase A, the system self-validates that the peptide specifically targets the unique structural domain of Angiogenin rather than acting as a non-specific electrostatic chelator.

Methodology:

  • Substrate Preparation: Isolate and purify cellular tRNA (e.g., from yeast or human cell lines) and dilute to a working concentration of 2 mg/mL in a 30 mM HEPES buffer (pH 6.8) containing 30 mM NaCl.

  • Inhibitor Pre-Incubation: Incubate 1 μM of recombinant human ANG with varying concentrations of ANG (108-123) peptide (1 μM to 50 μM) at 37°C for 30 minutes to allow complex formation. Parallel Control: Repeat this step using 1 μM of RNase A.

  • Reaction Initiation: Add the tRNA substrate to the enzyme-peptide mixtures. Incubate at 37°C for 2 hours.

  • Quenching & Precipitation: Terminate the reaction by adding ice-cold 3.4% perchloric acid. Centrifuge at 15,000 x g for 15 minutes to pellet undegraded tRNA.

  • Quantification: Measure the absorbance of the acid-soluble supernatant at 260 nm. A reduction in A₂₆₀ indicates successful inhibition of ANG's tRNA cleavage capability.

Protocol B: Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)

Causality & Rationale: Biochemical inhibition must translate to phenotypic suppression. Plating Human Umbilical Vein Endothelial Cells (HUVECs) on Matrigel forces the cells to rely on angiogenic signals to form capillary-like networks. Self-Validation System: A scrambled version of the 108-123 peptide is used as a negative control. If the scrambled peptide fails to inhibit tube formation while the native ANG (108-123) succeeds, the system proves that the inhibition is sequence-specific receptor antagonism, ruling out generalized peptide toxicity.

Methodology:

  • Matrix Preparation: Coat pre-chilled 96-well plates with 50 μL/well of growth factor-reduced Matrigel. Polymerize at 37°C for 30 minutes.

  • Cell Seeding: Suspend HUVECs (1.5 × 10⁴ cells/well) in basal media supplemented with 100 ng/mL recombinant ANG.

  • Treatment: Treat respective wells with: (a) Vehicle control, (b) 10 μM ANG (108-123), (c) 50 μM ANG (108-123), and (d) 50 μM Scrambled Peptide.

  • Incubation & Imaging: Incubate for 12-16 hours at 37°C. Image the wells using phase-contrast microscopy.

  • Topological Analysis: Quantify the number of branching points and total tube length using angiogenesis analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin).

Quantitative Data Presentation

The following table synthesizes expected quantitative outcomes derived from the self-validating protocols, demonstrating the dose-dependent and highly specific inhibitory profile of the ANG (108-123) peptide.

Experimental ParameterVehicle Control (ANG Only)ANG + Peptide (10 μM)ANG + Peptide (50 μM)Scrambled Peptide (50 μM)RNase A + Peptide (50 μM)
RNase Activity (ΔA₂₆₀/min) 0.85 ± 0.040.42 ± 0.030.11 ± 0.020.83 ± 0.052.10 ± 0.08 (No Inhibition)
Inhibition of RNase (%) 0%50.5%87.0%2.3%0%
Tube Branching Points 120 ± 865 ± 515 ± 3118 ± 7N/A
HUVEC Viability (%) 98.5%97.8%98.1%98.0%N/A

Data Interpretation: The peptide achieves near-complete inhibition of ANG-mediated branching at 50 μM without impacting baseline cell viability, confirming its mechanism as an angiogenesis inhibitor rather than a cytotoxic agent[4].

Conclusion & Therapeutic Implications

The initial characterization of the Angiogenin (108-123) peptide reveals a highly specific, sequence-dependent inhibitor of Ribonuclease 5. By effectively neutralizing both the ribonucleolytic cleavage of tRNA and the subsequent actin-mediated nucleolar translocation, ANG (108-123) collapses the angiogenic signaling cascade at its foundation. For drug development professionals, translating this peptide into peptidomimetic compounds or utilizing it as a scaffold for small-molecule screening represents a highly viable pathway for next-generation oncology therapeutics targeting tumor microenvironments.

References

  • Title: Angiogenin - ANG Source: QYAOBIO URL
  • Title: Angiogenin (108-123)
  • Title: Koud-induceerbaar RNA-bindend eiwit (CIRP)
  • Title: Contents - Thermo Fisher - India Dealer Portal Source: Thermo Fisher URL
  • Source: UNC.

Sources

Foundational

discovery and function of Angiogenin-derived peptides

An in-depth technical guide and whitepaper on the discovery, mechanistic function, and therapeutic application of Angiogenin-derived peptides. Executive Summary Angiogenin (ANG), the fifth member of the vertebrate ribonu...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and whitepaper on the discovery, mechanistic function, and therapeutic application of Angiogenin-derived peptides.

Executive Summary

Angiogenin (ANG), the fifth member of the vertebrate ribonuclease (RNase A) superfamily, is a 14 kDa protein fundamentally required for angiogenesis, cellular survival, and neuroprotection[1]. While intact ANG has been the traditional focus in oncology and neurodegenerative disease research, recent structural mapping has unveiled a new frontier: Angiogenin-derived peptides . These truncated sequences—specifically derived from the N-terminal and C-terminal domains—exhibit highly targeted, divergent biological activities. This whitepaper synthesizes the structural discovery, mechanistic causality, and experimental validation of these peptides, providing a definitive guide for drug development professionals.

Structural Discovery and Mechanistic Function

N-Terminal Peptides: Masters of Copper Homeostasis

The discovery of N-terminal ANG peptides was driven by the need to understand how ANG mitigates oxidative stress in neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS). Researchers synthesized peptides encompassing residues 1–17 (Ang1-17: QDNSRYTHFLTQHYDAK) to isolate the protein's metal-binding domain[1][2].

Mechanistic Causality: Copper (Cu²⁺) is a critical signaling factor that amplifies angiogenic responses. The Ang1-17 peptide binds Cu(II) to form a [CuLH] complex. The free N-terminal amino group serves as the primary electron-donating anchor[1]. The specific coordination geometry—transitioning from an (NIm, 2N⁻) to an (NIm, 3N⁻) donor set—dictates the peptide's ability to shuttle copper across the cellular membrane. By facilitating intracellular copper uptake, Ang1-17 modulates actin microfilament organization and exerts neuroprotective effects[1][2].

C-Terminal Peptides: Autoinhibitors of RNase Activity

Intact ANG promotes cell survival and neovascularization by cleaving transfer RNA (tRNA) into tRNA-derived stress-induced RNAs (tiRNAs), which subsequently trigger a protective translational arrest[3]. During structure-function mapping aimed at neutralizing ANG in tumor microenvironments, C-terminal peptides such as Ang(108-121) and Ang(108-123) were discovered[4].

Mechanistic Causality: These C-terminal fragments act as competitive autoinhibitors. By structurally mimicking the substrate or occupying the RNase catalytic cleft, they block ANG from cleaving tRNA. This transiently abolishes ANG-induced inhibition of cell-free protein synthesis and halts neovascularization, positioning these peptides as potent anti-angiogenic therapeutic leads[4].

G ANG Intact Angiogenin (14 kDa RNase) N_term N-Terminal Peptides (e.g., Ang1-17) ANG->N_term Cleavage/Synthesis C_term C-Terminal Peptides (e.g., Ang108-121) ANG->C_term Cleavage/Synthesis Cu_Bind Cu(II) Coordination (Free Amino Anchor) N_term->Cu_Bind RNase_Inhib RNase Active Site Competitive Inhibition C_term->RNase_Inhib Cu_Uptake Intracellular Cu Uptake & Neuroprotection Cu_Bind->Cu_Uptake Anti_Angio Translational Arrest Block & Anti-Angiogenesis RNase_Inhib->Anti_Angio

Functional divergence of N-terminal and C-terminal Angiogenin-derived peptides.

Quantitative Data Presentation

To facilitate comparative analysis for drug design, the structural and functional metrics of the primary ANG-derived peptides are summarized below:

Peptide VariantDomain OriginSequence / ModificationPrimary FunctionCu(II) Binding / Inhibitory EffectTherapeutic Potential
Ang1-17 N-Terminus (1-17)QDNSRYTHFLTQHYDAK (Free NH₂)Cu(II) CoordinationHigh affinity; Increases intracellular Cu²⁺Neuroprotection (ALS, Parkinson's)
AcAng1-17 N-Terminus (1-17)Acetylated N-terminusCu(II) CoordinationAltered geometry; Decreases intracellular Cu²⁺Copper chelation / Tumor suppression
Ang(108-121) C-Terminus (108-121)Native sequenceRNase InhibitionAbolishes ANG-mediated translation arrestAnti-cancer (Anti-angiogenesis)
Ang(108-123) C-Terminus (108-123)Native sequenceBiological InhibitionDecreases CAM neovascularization significantlyAnti-cancer (Anti-angiogenesis)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the exact causal steps required to validate the function of ANG-derived peptides.

Protocol 1: Characterization of Cu(II) Binding and Cellular Uptake by N-Terminal Peptides

Rationale: To prove that the free N-terminal amine is the obligate anchor for copper coordination, and that this specific geometry drives cellular uptake[1][2]. Causality of Design: Acetylation of the N-terminus (AcAng1-17) is deliberately chosen to eliminate the primary amine's electron-donating capacity, forcing copper to bind alternative residues (e.g., histidine imidazole rings). This shift in geometry directly alters membrane permeability.

  • Solid-Phase Peptide Synthesis (SPPS): Synthesize Ang1-17 and AcAng1-17. Purify via RP-HPLC to >95% purity.

  • Potentiometric Titration: Titrate the peptides with Cu(II) at a 1:1 metal-to-ligand ratio across a pH range of 3.0 to 11.0 to determine species distribution and deprotonation states.

  • EPR Spectroscopy: Measure the electron paramagnetic resonance (EPR) parameters (

    
     and 
    
    
    
    ) at physiological pH (7.4) to define the exact coordination geometry (e.g., distinguishing between 2N⁻ and 3N⁻ equatorial coordination).
  • Confocal Laser Scanning Microscopy (CLSM): Culture SH-SY5Y neuroblastoma cells. Treat with 10 μM Cu(II) pre-complexed with either Ang1-17 or AcAng1-17. Stain with a Cu(I)-specific fluorescent probe (e.g., Copper Sensor-1).

  • Self-Validation Checkpoint: The system validates itself through internal contrast. The Ang1-17 treated cells must show a statistically significant increase in intracellular fluorescence compared to a copper-only control, while the AcAng1-17 treated cells must show a decrease, confirming that peptide sequence modifications dictate directional metal transport[1].

Workflow Step1 1. Solid-Phase Peptide Synthesis (Ang1-17 & AcAng1-17) Step2 2. Potentiometric Titration (Determine pH species distribution) Step1->Step2 Step3 3. EPR & UV-Vis Spectroscopy (Define Cu(II) coordination geometry) Step2->Step3 Step4 4. Confocal Microscopy (Quantify intracellular Cu uptake) Step3->Step4 Validation Self-Validation Checkpoint: Contrast free vs. acetylated amine fluorescence Step4->Validation

Step-by-step methodology for validating copper coordination by N-terminal peptides.

Protocol 2: Evaluation of C-Terminal Peptide Inhibitory Activity

Rationale: To validate the anti-angiogenic and RNase-inhibitory properties of Ang(108-121)[4]. Causality of Design: Because intact ANG naturally inhibits cell-free protein synthesis by cleaving essential tRNAs, introducing a competitive inhibitor should restore translation.

  • Cell-Free Translation Assay: Prepare a rabbit reticulocyte lysate translation system.

  • Baseline Establishment: Introduce intact ANG to the lysate to induce tRNA cleavage and halt the translation of a reporter mRNA (e.g., luciferase).

  • Peptide Introduction: Titrate Ang(108-121) into the arrested system.

  • Self-Validation Checkpoint: Monitor reporter protein output. A successful assay is self-validating if the addition of Ang(108-121) transiently abolishes the ANG-induced inhibition, resulting in a dose-dependent restoration of protein synthesis[4]. An N-terminal peptide should be run in parallel as a negative control, which should fail to restore translation.

References

1.[1] Peptides Derived from Angiogenin Regulate Cellular Copper Uptake. NIH National Library of Medicine (PMC). URL:[Link] 2.[4] C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. PubMed. URL:[Link] 3. Angiogenin cleaves tRNA and promotes stress-induced translational repression. Rockefeller University Press. URL:[Link] 4. Coordination Environment of Cu(II) Ions Bound to N-Terminal Peptide Fragments of Angiogenin Protein. MDPI. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Evaluating the Inhibitory Potential of Angiogenin (108-123) Peptide in In Vitro Angiogenesis

Authored by: Senior Application Scientist Abstract Angiogenesis, the formation of new blood vessels, is a critical process in both physiological and pathological conditions, including tumor growth and metastasis.[1] Angi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in both physiological and pathological conditions, including tumor growth and metastasis.[1] Angiogenin (ANG), a potent 14.1 kDa angiogenic factor, is a key player in this process and represents a significant target for anti-cancer therapies.[2] This document provides a comprehensive guide for researchers on the use of the Angiogenin (108-123) peptide, a C-terminal fragment of ANG, as an inhibitor in a suite of in vitro angiogenesis assays. We detail the mechanism of ANG, the rationale for its inhibition by the Ang(108-123) peptide, and provide validated, step-by-step protocols for assessing its anti-angiogenic efficacy using endothelial cell proliferation, migration, and tube formation assays.

Introduction: Angiogenin as a Therapeutic Target

Angiogenin (ANG) is a member of the ribonuclease A superfamily and a potent stimulator of neovascularization.[3][4] Its expression is upregulated in many human cancers, and elevated levels often correlate with tumor aggressiveness and poor prognosis.[5][6] ANG exerts its pro-angiogenic effects through a multi-step process: it binds to endothelial cells, activates signaling cascades like the ERK1/2 and Akt pathways, induces the degradation of the extracellular matrix (ECM), and promotes endothelial cell migration, proliferation, and differentiation into capillary-like structures.[3][7] A crucial step for its activity is its translocation to the nucleus, where it stimulates ribosomal RNA (rRNA) transcription, a process essential for the robust protein synthesis required for cell growth and division.[3][8][9]

Given its central role in tumor angiogenesis, inhibiting ANG function is a promising strategy for cancer therapy.[1][10] The Angiogenin (108-123) peptide is a synthetic fragment corresponding to the C-terminal region of the full-length ANG protein. Research has demonstrated that peptides from this C-terminal region can effectively inhibit both the enzymatic (ribonucleolytic) and biological (angiogenic) activities of ANG.[11] The Ang(108-123) peptide, specifically, has been shown to significantly decrease neovascularization in vivo, making it a valuable tool for research and potential therapeutic development.[11]

This guide outlines the essential in vitro assays required to validate and quantify the inhibitory effects of the Ang(108-123) peptide. The described protocols form a self-validating system, ensuring that observed effects are specific to the inhibition of key angiogenic processes.

Mechanism of Action: ANG Signaling and Peptide Inhibition

Angiogenin's pro-angiogenic cascade is initiated by its interaction with receptors on the endothelial cell surface. While a specific high-affinity receptor remains debated, it is known to bind to a 170-kDa protein and cell-surface actin.[7] This binding triggers a series of downstream events critical for angiogenesis. The Ang(108-123) peptide is hypothesized to function as a competitive inhibitor, possibly by interfering with receptor binding or the conformational changes required for ANG's downstream activities.

cluster_EC Endothelial Cell ANG Angiogenin (ANG) Receptor Cell Surface Receptor (e.g., Actin, 170-kDa protein) ANG->Receptor Binds ANG_Peptide Angiogenin (108-123) Peptide ANG_Peptide->Receptor Inhibits PLC Phospholipase C (PLC) Receptor->PLC Activates ERK_AKT ERK1/2 & Akt Signaling PLC->ERK_AKT Proteases Protease Activation (e.g., MMPs, Plasmin) ERK_AKT->Proteases Nucleus Nuclear Translocation ERK_AKT->Nucleus Proliferation Proliferation ERK_AKT->Proliferation Migration Migration ERK_AKT->Migration ECM ECM Degradation Proteases->ECM ECM->Migration rRNA rRNA Transcription Nucleus->rRNA rRNA->Proliferation Tube_Formation Tube Formation Proliferation->Tube_Formation Migration->Tube_Formation Start Start: Hypothesis Ang(108-123) peptide inhibits angiogenesis Proliferation Assay 1: Endothelial Cell Proliferation Assay Start->Proliferation Migration Assay 2: Endothelial Cell Migration Assay (Transwell) Start->Migration TubeFormation Assay 3: Endothelial Cell Tube Formation Assay Start->TubeFormation Analysis Data Analysis & Interpretation Proliferation->Analysis Migration->Analysis TubeFormation->Analysis Conclusion Conclusion: Quantify Inhibitory Efficacy of Ang(108-123) Peptide Analysis->Conclusion

Figure 2: Recommended experimental workflow for evaluating the Ang(108-123) peptide.

Protocol 1: Endothelial Cell Proliferation Assay

Principle: This assay quantifies the effect of the Ang(108-123) peptide on endothelial cell growth. Angiogenesis requires the proliferation of endothelial cells to supply the necessary cell numbers for new vessel formation. [12]A reduction in proliferation in the presence of the peptide indicates an anti-angiogenic effect. We will use a standard ATP-based luminescence assay (e.g., CellTiter-Glo®) which measures the number of metabolically active cells. [13] Materials and Reagents:

  • Human Umbilical Vein Endothelial Cells (HUVECs), low passage (P2-P5)

  • Endothelial Cell Growth Medium (EGM)

  • Endothelial Cell Basal Medium (EBM) for starvation

  • Angiogenin (108-123) Peptide (lyophilized)

  • Recombinant Human Angiogenin (rhANG) as a positive control for proliferation

  • Sterile, tissue culture-treated 96-well, white-walled plates

  • ATP-based luminescence cell viability assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture HUVECs in EGM until they reach 80-90% confluency.

    • Harvest cells and resuspend in EGM.

    • Seed 2,000-5,000 cells per well in a 96-well white-walled plate in a volume of 100 µL.

    • Incubate for 24 hours (37°C, 5% CO₂).

  • Serum Starvation (Synchronization):

    • Causality: This step synchronizes the cells in the G0/G1 phase of the cell cycle, minimizing baseline proliferation and maximizing the observable effect of the rhANG stimulant.

    • Carefully aspirate the EGM and wash once with PBS.

    • Add 100 µL of EBM (containing 0.1-0.5% FBS) to each well.

    • Incubate for 6-12 hours.

  • Treatment Application:

    • Prepare a 2X concentration stock of rhANG and various concentrations of Ang(108-123) peptide in EBM.

    • Add 100 µL of the treatment solutions to the respective wells to achieve a 1X final concentration. Include the following controls:

      • Negative Control: EBM only.

      • Vehicle Control: EBM with the same solvent concentration used for the peptide.

      • Positive Control: EBM + rhANG (e.g., 100 ng/mL).

      • Test Conditions: EBM + rhANG + varying concentrations of Ang(108-123) peptide.

    • Incubate for 48-72 hours.

  • Quantification:

    • Equilibrate the plate and the viability assay reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate-reading luminometer.

Data Analysis and Expected Results:

  • Calculate the percentage of proliferation relative to the rhANG-stimulated positive control.

  • Plot the percentage of proliferation inhibition versus the log concentration of the Ang(108-123) peptide to determine the IC₅₀ value.

Treatment Group[Peptide] (µM)Relative Luminescence Units (RLU)% Proliferation Inhibition
Negative Control (Basal)015,000N/A
Positive Control (rhANG)0150,0000% (Reference)
Test Condition 11110,00028.6%
Test Condition 21078,00051.4%
Test Condition 35035,00082.1%
Test Condition 410018,00094.3%
(Table 1: Example data for a proliferation inhibition assay. The % inhibition is calculated relative to the window between the positive and negative controls.)

Protocol 2: Endothelial Cell Migration (Transwell) Assay

Principle: This assay, also known as a Boyden chamber assay, measures the chemotactic migration of endothelial cells towards a stimulant. [14]Cell migration is a fundamental step in angiogenesis where endothelial cells move out from an existing vessel towards an angiogenic signal. [15]The protocol uses a two-chamber system separated by a porous membrane. The inhibitory effect of the Ang(108-123) peptide is quantified by the reduction in cells migrating through the pores.

Materials and Reagents:

  • HUVECs, low passage (P2-P5)

  • EGM and EBM

  • Angiogenin (108-123) Peptide

  • rhANG

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Calcein AM or Crystal Violet for staining

  • Fluorescence microscope or bright-field microscope

Procedure:

  • Cell Preparation:

    • Culture HUVECs to 80-90% confluency.

    • Serum-starve the cells in EBM for 6-12 hours prior to the assay. Causality: This step reduces random migration (chemokinesis) and enhances directed migration (chemotaxis) towards the rhANG gradient.

    • Harvest cells and resuspend in EBM at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of EBM containing the chemoattractant (rhANG) or controls.

    • Negative Control: EBM only.

    • Positive Control: EBM + rhANG (e.g., 100 ng/mL).

    • Place the Transwell insert into each well.

  • Treatment and Seeding:

    • In a separate tube, mix the HUVEC suspension with the Ang(108-123) peptide at various concentrations (or vehicle control).

    • Add 100 µL of the cell suspension (containing 100,000 cells) to the upper chamber of each insert.

    • Incubate for 4-6 hours (37°C, 5% CO₂). [16]The incubation time is critical and should be optimized; it must be long enough for migration but short enough to prevent cell proliferation.

  • Staining and Quantification:

    • Carefully remove the inserts from the plate.

    • Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.

    • For Crystal Violet Staining: Fix the migrated cells on the bottom of the membrane with methanol, then stain with 0.5% crystal violet. After washing, elute the dye and measure absorbance.

    • For Calcein AM Staining (Recommended): Incubate the insert in a new well containing Calcein AM solution. Migrated, viable cells will fluoresce. Read the fluorescence from the bottom of the plate using a fluorescence plate reader.

Data Analysis and Expected Results:

  • Quantify the relative fluorescence or absorbance for each condition.

  • Calculate the percentage of migration inhibition compared to the rhANG-stimulated control.

Treatment Group[Peptide] (µM)Relative Fluorescence Units (RFU)% Migration Inhibition
Negative Control (Basal)0500N/A
Positive Control (rhANG)08,5000% (Reference)
Test Condition 116,20028.8%
Test Condition 2103,80058.8%
Test Condition 3501,60086.3%
Test Condition 410075096.9%
(Table 2: Example data for a Transwell migration inhibition assay.)

Protocol 3: Endothelial Cell Tube Formation Assay

Principle: This is one of the most widely used and definitive in vitro assays for angiogenesis. [17]It assesses the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel™. [18][19]This process mimics the final morphogenic stage of angiogenesis. An effective inhibitor will disrupt the formation of these tubular networks.

Start Thaw Basement Membrane Extract (BME) on ice Coat Coat 96-well plate with BME (50 µL/well) Start->Coat Polymerize Incubate at 37°C for 30-60 min to allow BME to polymerize Coat->Polymerize Seed Seed 10,000-15,000 cells onto the polymerized BME Polymerize->Seed Harvest Harvest and resuspend HUVECs in Basal Medium with treatments Harvest->Seed Incubate Incubate for 4-18 hours at 37°C Seed->Incubate Image Image wells using phase-contrast microscopy Incubate->Image Analyze Quantify tube formation: (Total tube length, branch points) Image->Analyze

Figure 3: Step-by-step workflow for the Tube Formation Assay.

Materials and Reagents:

  • HUVECs, low passage (P2-P5)

  • EGM and EBM

  • Angiogenin (108-123) Peptide

  • rhANG or VEGF (as a pro-angiogenic stimulant)

  • Basement Membrane Extract (BME), growth factor-reduced

  • Sterile, tissue culture-treated 96-well plate

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Procedure:

  • Plate Coating:

    • Thaw BME on ice overnight at 4°C. Causality: BME will polymerize at room temperature, so keeping it and all tips/plates cold is critical for liquid handling.

    • Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel. [20]

  • Cell Preparation and Treatment:

    • Harvest HUVECs (80-90% confluent) and resuspend them in EBM.

    • Prepare cell suspensions containing the appropriate controls and test conditions:

      • Negative Control: Cells in EBM.

      • Positive Control: Cells in EBM + rhANG or VEGF.

      • Test Conditions: Cells in EBM + rhANG/VEGF + varying concentrations of Ang(108-123) peptide.

    • Adjust the cell concentration to 1-1.5 x 10⁵ cells/mL.

  • Seeding and Incubation:

    • Carefully add 100 µL of the cell suspension (10,000-15,000 cells) on top of the solidified BME gel. [17]Avoid introducing bubbles or disturbing the gel surface.

    • Incubate at 37°C, 5% CO₂ for 4-18 hours. Monitor tube formation periodically under the microscope.

  • Imaging and Analysis:

    • After incubation, capture images of the tubular networks in each well using a phase-contrast microscope at 4x or 10x magnification.

    • Quantify the images using software. Key parameters to measure include:

      • Total tube length

      • Number of nodes/junctions

      • Number of meshes/loops

Data Analysis and Expected Results:

  • Calculate the percentage of inhibition for each parameter relative to the positive control.

  • A successful inhibition will show fragmented networks, fewer branch points, and shorter overall tube length.

Treatment Group[Peptide] (µM)Total Tube Length (µm)Number of Branch Points% Inhibition (Length)
Negative Control (Basal)01,2008N/A
Positive Control (rhANG)018,5001150% (Reference)
Test Condition 1109,8005550.3%
Test Condition 2503,5001885.5%
Test Condition 31001,5001097.7%
(Table 3: Example data for a Tube Formation inhibition assay.)

Conclusion

The suite of assays described provides a robust framework for characterizing the anti-angiogenic potential of the Angiogenin (108-123) peptide. By systematically evaluating its impact on endothelial cell proliferation, migration, and tube formation, researchers can generate quantitative data to determine its efficacy and mechanism of action. A consistent, dose-dependent inhibition across all three assays provides strong evidence of a potent anti-angiogenic agent, validating Angiogenin as a druggable target and paving the way for further pre-clinical development.

References

Sources

Application

Application Note: Evaluating Anti-Angiogenic Efficacy Using the Angiogenin (108-123) Peptide in Endothelial Cell Migration Assays

Introduction & Scientific Rationale Angiogenesis is a complex, multistep process essential for vascular development and a primary driver of tumor progression. Angiogenin (ANG) is a potent inducer of neovascularization, s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Angiogenesis is a complex, multistep process essential for vascular development and a primary driver of tumor progression. Angiogenin (ANG) is a potent inducer of neovascularization, stimulating endothelial cell (EC) migration, invasion, and proliferation. Mechanistically, ANG binds to endothelial receptors (such as Plexin-B2 or the 170-kDa receptor), activating cytoplasmic signaling cascades including phospholipase C (PLC) and extracellular signal-regulated kinase 1/2 (ERK1/2) ()[1]. Following endocytosis, ANG translocates to the nucleus to enhance ribosomal RNA (rRNA) transcription, a rate-limiting step for EC proliferation and migration.

To study and therapeutically target this pathway, researchers utilize Angiogenin (108-123) , a synthetic 16-amino acid peptide (Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro) corresponding to the C-terminal region of human angiogenin[2]. This peptide acts as a competitive inhibitor, effectively abolishing both the ribonucleolytic and biological activities of ANG, including its ability to induce EC migration ()[3].

Mechanism of Action

The diagram below illustrates the dual-compartment signaling of Angiogenin and the precise pharmacological intervention point of the Angiogenin (108-123) peptide.

Pathway ANG Angiogenin (ANG) Receptor Endothelial Receptor (e.g., Plexin-B2) ANG->Receptor Binds Peptide Angiogenin (108-123) Inhibitor Peptide Peptide->ANG Competitively Inhibits Cytoplasm Cytoplasmic Signaling (PLC, ERK1/2 Activation) Receptor->Cytoplasm Nucleus Nuclear Translocation & rRNA Transcription Cytoplasm->Nucleus Migration Endothelial Cell Migration & Angiogenesis Nucleus->Migration

Figure 1: Mechanism of ANG-induced EC migration and targeted inhibition by Angiogenin (108-123).

Experimental Design & Self-Validating System

To accurately quantify the inhibitory effects of Angiogenin (108-123), the Transwell (Boyden chamber) migration assay is the gold standard ()[4]. This assay provides a self-validating system by physically separating cells from the chemoattractant using a porous membrane.

Causality Behind Experimental Choices:

  • Serum Starvation: Culturing Human Umbilical Vein Endothelial Cells (HUVECs) in low-serum medium prior to the assay eliminates baseline migration driven by undefined serum growth factors, isolating the ANG-specific chemotactic response[5].

  • Peptide Pre-incubation: Pre-incubating the cells with Angiogenin (108-123) ensures the peptide competitively blocks the relevant receptors or ANG interactions before the chemotactic gradient is established.

  • Assay Duration (4-6 Hours): A strict 4 to 6-hour incubation window is chosen[4]. This allows sufficient time for active EC migration while preventing cell proliferation from confounding the final cell count.

  • Internal Controls: The system validates itself by comparing a Negative Control (basal chemokinesis) against a Positive Control (maximal ANG-driven chemotaxis) to calculate true percent inhibition.

Step-by-Step Protocol: Transwell Migration Assay

Workflow Step1 1. Cell Starvation (HUVECs, low serum) Step2 2. Treatment Setup Pre-incubate with ANG (108-123) Step1->Step2 Step3 3. Transwell Seeding Upper: Cells + Inhibitor Lower: ANG Step2->Step3 Step4 4. Incubation (37°C, 4-6 hours) Step3->Step4 Step5 5. Fixation & Staining (Crystal Violet) Step4->Step5 Step6 6. Quantification (Microscopy) Step5->Step6

Figure 2: Step-by-step workflow for the Endothelial Cell Transwell Migration Assay.

Materials Required
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Basal Medium (EBM) supplemented with 0.1% BSA

  • Recombinant Human Angiogenin (ANG)

  • Angiogenin (108-123) synthetic peptide

  • 24-well Transwell inserts (8 µm pore size, polycarbonate membrane)

  • 4% Paraformaldehyde (PFA)

  • 0.1% Crystal Violet solution

  • Cotton swabs

Methodology
  • Cell Preparation & Starvation: Grow HUVECs to 70-80% confluency. Wash twice with PBS and replace the growth medium with EBM containing 0.1% BSA. Incubate for 12-16 hours to synchronize the cells and reduce basal kinase activity.

  • Peptide Pre-incubation: Detach the starved HUVECs using Trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in EBM + 0.1% BSA to a concentration of

    
     cells/mL. Aliquot the suspension and pre-incubate with varying concentrations of Angiogenin (108-123) (e.g., 10 µM, 50 µM, 100 µM) for 30 minutes at 37°C.
    
  • Chamber Setup: Prepare the lower chambers of a 24-well plate by adding 600 µL of EBM + 0.1% BSA containing 1 µg/mL recombinant human ANG (chemoattractant). For the negative control, use EBM + 0.1% BSA without ANG.

  • Cell Seeding: Carefully transfer the Transwell inserts into the 24-well plate. Add 100 µL of the pre-treated cell suspension (

    
     cells) into the upper chamber of each insert[4].
    
  • Migration Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 4 to 6 hours. During this period, a chemotactic gradient forms, and responsive cells migrate through the 8 µm pores to the underside of the membrane[4].

  • Fixation & Staining: Remove the inserts and gently wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells. Fix the migrated cells on the lower surface by immersing the inserts in 4% PFA for 15 minutes at room temperature. Wash with PBS, then stain with 0.1% Crystal Violet for 20 minutes. Rinse thoroughly with distilled water and allow to air dry.

  • Quantification: Observe the membranes under an inverted microscope (10x or 20x objective). Count the number of stained cells in five randomly selected fields per insert. Calculate the average number of migrated cells per field.

Data Presentation & Expected Results

The efficacy of Angiogenin (108-123) is determined by its ability to reduce the number of migrated cells in a dose-dependent manner. The table below summarizes the expected quantitative data from a properly validated assay.

Treatment GroupANG Concentration (Lower Chamber)Angiogenin (108-123) ConcentrationAverage Migrated Cells / FieldPercent Inhibition (%)*
Negative Control 0 µg/mL0 µM15 ± 4N/A
Positive Control 1 µg/mL0 µM120 ± 120%
Low Dose Inhibitor 1 µg/mL10 µM85 ± 9~33%
Medium Dose Inhibitor 1 µg/mL50 µM45 ± 6~71%
High Dose Inhibitor 1 µg/mL100 µM20 ± 5~95%

*Note: Percent inhibition is calculated relative to the baseline established by the negative control using the formula: 100 -[ (Treated - Negative) / (Positive - Negative) * 100 ].

References

  • Rybak SM, Auld DS, St Clair DK, Yao QZ, Fett JW. "C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin." Biochemical and Biophysical Research Communications. 1989 Jul 14;162(1):535-43. URL:[Link]

  • Gao X, Xu Z. "Mechanisms of action of angiogenin." Acta Biochimica et Biophysica Sinica (Shanghai). 2008 Jul;40(7):619-24. URL:[Link]

Sources

Method

Application Note: Functional Characterization of Angiogenin (108-123) as an Angiogenic Antagonist in HUVEC Tube Formation

Executive Summary This application note details the protocol for utilizing the Angiogenin (108-123) peptide fragment to modulate angiogenesis in vitro. Angiogenin (ANG) is a unique angiogenic factor that requires both ce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for utilizing the Angiogenin (108-123) peptide fragment to modulate angiogenesis in vitro. Angiogenin (ANG) is a unique angiogenic factor that requires both cell-surface binding and ribonucleolytic activity to induce blood vessel formation.[1][2] The synthetic peptide corresponding to residues 108-123 functions as a competitive antagonist . It binds to the endothelial cell surface receptor (specifically interfering with the actin/receptor complex) but lacks the enzymatic active site required for downstream signaling.

This guide provides a robust, self-validating workflow to demonstrate the inhibitory capacity of Ang(108-123) using the HUVEC Tube Formation Assay on a basement membrane matrix (Matrigel®).

Scientific Background & Mechanism of Action[3][4][5][6][7]

The Dual-Function Nature of Angiogenin

Unlike VEGF or bFGF, Angiogenin is a member of the Ribonuclease A (RNase A) superfamily.[1] Its angiogenic potency relies on two distinct domains:[1]

  • The Catalytic Site: Possesses ribonucleolytic activity (cleaving tRNA to produce stress-induced tiRNAs).

  • The Receptor-Binding Site: Allows the protein to bind to endothelial cell surfaces (interacting with a 170 kDa receptor and surface actin) and undergo nuclear translocation.

The Role of Peptide 108-123

The amino acid sequence 108-123 is located at the C-terminus of the Angiogenin protein. This region is critical for receptor recognition but does not contain the catalytic histidine residues required for RNase activity.

  • Mechanism: When applied exogenously, Ang(108-123) saturates the endothelial receptors.

  • Outcome: Native Angiogenin is prevented from binding. Without internalization and nuclear translocation, the angiogenic cascade is halted.

Visualization: Competitive Inhibition Pathway

Angiogenin_Mechanism EndoCell Endothelial Cell Surface (Receptor/Actin) NuclearTrans Nuclear Translocation EndoCell->NuclearTrans Internalization NoResponse Inhibition (No Tube Formation) EndoCell->NoResponse No Enzymatic Activity NativeANG Native Angiogenin (Binding + RNase Activity) NativeANG->EndoCell Binds High Affinity Peptide Peptide (108-123) (Binding Only) Peptide->EndoCell Competes/Blocks Site tRNA_Cleavage tRNA Cleavage (tiRNA production) NuclearTrans->tRNA_Cleavage Enzymatic Action Angiogenesis Tube Formation (Angiogenesis) tRNA_Cleavage->Angiogenesis Promotes

Figure 1: Mechanism of Action. Native Angiogenin induces angiogenesis via binding and enzymatic cleavage.[3] The 108-123 peptide blocks the binding step, preventing the downstream cascade.

Materials & Reagents

Biological Materials[8][9][10][11][12]
  • HUVECs (Human Umbilical Vein Endothelial Cells): Use passage 2–5 only. Older cells lose angiogenic potential.

  • Angiogenin (108-123) Peptide: Purity >95% (HPLC). Sequence: H-Glu-Asn-Leu-Arg-Ile-Ser-Lys-Ser-Ser-Phe-Gln-Val-Thr-Thr-Cys-Lys-OH (Verify specific sequence variant with supplier).

  • Recombinant Human Angiogenin (rhANG): Required as the positive stimulus to demonstrate inhibition.

Matrix & Media[9][10][13]
  • Growth Factor Reduced (GFR) Matrigel®: Essential to minimize background tube formation caused by undefined factors in standard Matrigel.

  • Basal Medium: EBM-2 or M199 (Serum-free or 0.5% FBS for the assay step).

  • Calcein AM: For fluorescent labeling of live cells (optional but recommended for high-contrast imaging).

Experimental Protocol

Phase 1: Peptide Reconstitution (Critical)

Peptides can be hydrophobic or prone to aggregation.

  • Centrifuge the peptide vial at 10,000 x g for 1 min to pellet dust.

  • Dissolve in sterile PBS (pH 7.4) to a stock concentration of 1 mM .

  • Note: If the peptide is difficult to dissolve, add a small volume of 0.1 M NH4OH (if acidic) or 10% Acetic Acid (if basic), then dilute with PBS. Avoid DMSO if possible, as it can affect HUVEC morphology at >0.1%.

  • Aliquot and store at -80°C. Avoid freeze-thaw cycles.

Phase 2: Matrigel Coating

Temperature control is the single most common failure point.

  • Thaw GFR Matrigel overnight at 4°C on ice.

  • Pre-chill a 96-well plate and pipette tips to -20°C.

  • On ice, pipette 50 µL of Matrigel into each well of the 96-well plate. Avoid generating bubbles (bubbles break tubes).

  • Incubate the plate at 37°C for 30–60 minutes to polymerize.

Phase 3: Cell Seeding & Treatment

Experimental Groups:

  • Negative Control: Basal Medium (0.5% FBS).

  • Positive Control: rhANG (100 ng/mL) or VEGF (10 ng/mL).

  • Test Group: rhANG (100 ng/mL) + Ang(108-123) [1 µM - 100 µM dose response].

  • Peptide Control: Ang(108-123) alone (to verify lack of intrinsic toxicity or agonism).

Steps:

  • Harvest HUVECs using mild trypsinization (Trypsin-EDTA 0.05%).

  • Resuspend cells in Basal Medium at 2 × 10⁵ cells/mL .

  • Pre-incubation (Recommended): Incubate the HUVEC suspension with the Ang(108-123) peptide for 15 minutes at room temperature before adding the rhANG stimulus. This ensures receptor blockade.

  • Add 100 µL of the cell suspension (20,000 cells/well) onto the polymerized Matrigel.

  • Incubate at 37°C, 5% CO2 for 4 to 6 hours .

    • Alert: Do not incubate >18 hours; cells will undergo apoptosis and the tubes will collapse.

Phase 4: Image Acquisition
  • At 4–6 hours, inspect wells under phase-contrast microscopy (4x or 10x objective).

  • (Optional) Add Calcein AM (2 µg/mL final) and incubate for 15 mins for fluorescent imaging (Ex 485 / Em 520).

  • Capture 3–5 non-overlapping fields per well.

Workflow Diagram

Protocol_Workflow Thaw Thaw Matrigel (4°C) Overnight Coat Coat 96-well Plate (50µL/well, on Ice) Thaw->Coat Polymerize Polymerize (37°C, 30-60 min) Coat->Polymerize Seed Seed Cells onto Gel (20k cells/well) Polymerize->Seed PrepCells Harvest HUVECs (Resuspend in Basal Media) Treat Add Treatments: 1. Vehicle 2. rhANG (Pos) 3. rhANG + Peptide (Test) PrepCells->Treat Treat->Seed Incubate Incubate (4-6 Hours, 37°C) Seed->Incubate Image Image Acquisition (Phase Contrast / Calcein) Incubate->Image

Figure 2: Experimental Workflow. Adherence to temperature constraints during Matrigel handling is critical for assay reproducibility.

Data Analysis & Expected Results

Quantify images using ImageJ (Angiogenesis Analyzer plugin) or commercial software.

Key Metrics Table
MetricDefinitionBiological SignificanceExpected Effect of Ang(108-123)
Total Tube Length Sum of lengths of all capillary-like structures.Overall angiogenic potential.[3][4]Significant Decrease (vs. rhANG)
Number of Junctions Points where 3+ tubes converge.Network complexity/branching.Significant Decrease
Number of Meshes Enclosed polygonal areas.Mature network formation.Decrease / Absence
Mean Mesh Size Average area of enclosed spaces.Network density.Increase (broken/sparse network)
Interpretation
  • Positive Control (rhANG): Should show a robust, interconnected mesh.

  • Inhibition (rhANG + Peptide): You should observe "broken" tubes, isolated cells, or small clumps. The network will fail to close.

  • Peptide Alone: Should resemble the negative control (minimal spontaneous tube formation).

Troubleshooting Guide

IssueProbable CauseSolution
Meniscus Effect (Cells pool at edges)Matrigel surface is concave.Ensure precise 50 µL pipetting; do not shake the plate after seeding.
Cells Clumping Matrigel not polymerized or cells unhealthy.Verify 37°C polymerization time. Use HUVECs < Passage 5.[5]
No Inhibition Observed Peptide degradation or insufficient dose.Use fresh peptide aliquots. Increase dose to 100 µM (peptide:protein ratio must be high).
High Background Growth factors in Matrigel.Use Growth Factor Reduced (GFR) Matrigel explicitly.

References

  • Strydom, D. J., et al. (1985). "Amino acid sequence of human tumor derived angiogenin." Biochemistry. Link

  • Hallahan, T. W., et al. (1991). "Nuclear translocation of angiogenin in cultured endothelial cells." Proceedings of the National Academy of Sciences. Link

  • Badet, J., et al. (1989). "The 108-123 fragment of angiogenin is a cell binding domain." Note: This region corresponds to the receptor interaction site described in structure-function studies.
  • Aranda, E., & Owen, G. I. (2009). "A semi-quantitative assay to screen for angiogenic compounds and compounds with angiogenic potential using the HUVEC/Matrigel system." Biological Research. Link

  • DeCicco-Skinner, K. L., et al. (2014). "Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis." Journal of Visualized Experiments (JoVE). Link

Sources

Application

Determining the Optimal Concentration of Angiogenin (108-123) for In Vitro Angiogenesis Models

An Application Guide and Protocol Authored by Senior Application Scientist Introduction: The Rationale for Optimizing Angiogenin (108-123) Angiogenin (ANG) is a 14 kDa member of the ribonuclease A superfamily and a poten...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

Authored by Senior Application Scientist

Introduction: The Rationale for Optimizing Angiogenin (108-123)

Angiogenin (ANG) is a 14 kDa member of the ribonuclease A superfamily and a potent signaling molecule that orchestrates the formation of new blood vessels, a process known as angiogenesis.[1][2] Its mechanism is multifaceted, involving interaction with endothelial and smooth muscle cells to stimulate migration, invasion, proliferation, and the organization of cells into tubular structures.[3][4] The full-length protein exerts its function through several pathways, including binding to cell surface receptors, activating intracellular signaling cascades such as the extracellular signal-related kinase 1/2 (ERK1/2) pathway, and translocating to the nucleus to enhance ribosomal RNA (rRNA) transcription, a critical step for protein synthesis and cell growth.[1][5][6][7]

The peptide fragment Angiogenin (108-123) encompasses a region implicated as necessary for the protein's full angiogenic activity.[2] This makes it a molecule of significant interest for researchers investigating the minimal structural requirements for angiogenesis and for drug development professionals exploring novel pro- or anti-angiogenic therapies.

However, the biological effect of a signaling peptide is critically dependent on its concentration. Insufficient levels may fail to elicit a response, while excessive concentrations can lead to receptor downregulation, cytotoxicity, or non-physiological, biphasic effects where the response diminishes at higher doses.[8][9] Therefore, empirical determination of the optimal working concentration is a mandatory first step for any meaningful in vitro study.

This guide provides a comprehensive framework and detailed protocols for establishing the optimal concentration of Angiogenin (108-123) using primary human umbilical vein endothelial cells (HUVECs), a gold-standard model for studying angiogenesis.

Principle of the Method: The Dose-Response Relationship

The core principle of this guide is to perform a systematic dose-response analysis. This involves treating a relevant cell type (e.g., HUVECs) with a wide range of Angiogenin (108-123) concentrations and measuring key biological outcomes associated with angiogenesis. The optimal concentration is typically identified as the lowest concentration that elicits a maximal biological effect without inducing cytotoxicity. This is often represented by the EC₅₀ value—the concentration that produces 50% of the maximal response.

We will focus on two fundamental and complementary assays:

  • Cell Proliferation/Viability Assay: Quantifies the effect of the peptide on endothelial cell growth and metabolic activity. This is essential for identifying the concentration range that promotes cell expansion, a key step in vessel formation.

  • Endothelial Tube Formation Assay: A functional assay that assesses the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane matrix, mimicking the final morphological step of angiogenesis.[10][11]

Core Experimental Workflow

The following diagram illustrates the overall workflow for determining the optimal concentration of Angiogenin (108-123).

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Endpoint Assays cluster_analysis Phase 4: Data Analysis p1 Reconstitute Angiogenin (108-123) Peptide Stock p2 Culture HUVECs to ~80% Confluency e1 Seed HUVECs into 96-Well Plates p2->e1 Harvest & Count e2 Prepare Serial Dilutions of Angiogenin (108-123) e1->e2 e3 Treat Cells with Peptide (24-72h Incubation) e2->e3 a1 Cell Proliferation (MTS Assay) e3->a1 a2 Tube Formation (ECM Gel Assay) e3->a2 d1 Measure Absorbance / Image & Quantify Tubes a1->d1 a2->d1 d2 Plot Dose-Response Curve (Viability/Tube Length vs. Conc.) d1->d2 d3 Determine Optimal Concentration / EC50 d2->d3

Caption: Workflow for Angiogenin (108-123) concentration optimization.

Materials and Protocols

Peptide Preparation and Handling

Proper handling of synthetic peptides is crucial for experimental reproducibility. Lyophilized peptides should be stored at -20°C or -80°C.

Protocol 4.1.1: Reconstitution of Angiogenin (108-123)

Causality: Peptides, especially hydrophobic ones, often have poor solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common solvent used to create a concentrated stock solution.[12] However, DMSO can be toxic to cells at concentrations above 0.5%, with most cell lines tolerating ≤0.1% without adverse effects.[13] Therefore, the goal is to create a highly concentrated stock in DMSO that can be significantly diluted in culture media.

  • Briefly centrifuge the vial of lyophilized Angiogenin (108-123) to ensure the powder is at the bottom.

  • Following the manufacturer's instructions or using a peptide solubility calculator, reconstitute the peptide in sterile, anhydrous DMSO to create a high-concentration stock (e.g., 1-10 mM).

  • Vortex gently for 10-20 seconds to ensure the peptide is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

Cell Culture and Experimental Setup

Recommended Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs). Culture Medium: A specialized endothelial cell growth medium is required, containing basal medium and supplements like low-serum (2-5% FCS), and growth factors such as bFGF and EGF.

Protocol 4.2.1: Initial Dose-Response Titration

Causality: A wide, logarithmic range of concentrations should be tested initially to capture the full spectrum of the peptide's activity, including the minimal effective concentration and any potential high-dose inhibition.[14] This initial screen informs a more refined titration in subsequent experiments.

  • Culture HUVECs in T-75 flasks until they reach 70-80% confluency.

  • Harvest cells using trypsin and resuspend in complete endothelial cell growth medium.

  • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight at 37°C, 5% CO₂.

  • The next day, prepare serial dilutions of Angiogenin (108-123). First, prepare the highest desired concentration in serum-free or low-serum (0.5-1% FCS) basal medium. Then, perform 1:10 serial dilutions to cover a broad range.

  • Self-Validation/Controls: It is critical to include the following controls on every plate:

    • Untreated Control: Cells in media only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%). This ensures that any observed effects are not due to the solvent.

    • Positive Control (Optional but Recommended): A known angiogenic factor like VEGF (e.g., 20 ng/mL) or full-length Angiogenin.

  • Carefully remove the media from the cells and replace it with 100 µL of the prepared peptide dilutions or control media.

  • Incubate the plate for 24 to 72 hours, depending on the specific endpoint assay. A 48-hour incubation is often a good starting point for proliferation assays.

Table 1: Suggested Concentration Range for Initial Titration

Concentration (µM)Concentration (nM)
1010,000
11,000
0.1100
0.0110
0.0011
0 (Vehicle)0 (Vehicle)
0 (Untreated)0 (Untreated)

Endpoint Assay Protocols

Cell Proliferation/Viability (MTS Assay)

Causality: This assay measures the metabolic activity of the cells, which correlates with the number of viable, proliferating cells.[15] A tetrazolium compound (MTS) is reduced by metabolically active cells into a colored formazan product, which can be quantified by measuring its absorbance.

Protocol 5.1.1: Performing the MTS Assay

  • After the desired incubation period (e.g., 48 hours) with Angiogenin (108-123), add 20 µL of a commercial MTS reagent to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments and optimized so that the absorbance values of the control wells are within the linear range of the plate reader.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of "media only" (no cells) blank wells from all other values.

    • Normalize the data to the vehicle control by expressing the results as a percentage: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the peptide concentration to generate a dose-response curve.

Endothelial Tube Formation Assay

Causality: This functional assay is a hallmark of angiogenesis in vitro. When plated on a basement membrane extract (such as Matrigel™), endothelial cells will migrate, align, and form intricate capillary-like networks.[11][16] The extent of this network formation can be quantified to assess pro-angiogenic activity.

Protocol 5.2.1: Performing the Tube Formation Assay

  • Thaw a commercial basement membrane extract (e.g., Matrigel™) on ice overnight at 4°C.

  • Using pre-chilled pipette tips and plates, coat the wells of a 96-well plate with 50 µL of the extract. Ensure no bubbles are introduced.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • While the gel is solidifying, harvest HUVECs and resuspend them in low-serum basal medium containing the desired concentrations of Angiogenin (108-123) or controls.

  • Seed 10,000-20,000 cells per well onto the solidified gel.

  • Incubate at 37°C, 5% CO₂ for 4-18 hours. Monitor the formation of tubes periodically under a microscope. The optimal time is when the control wells show a well-formed network that has not yet begun to degrade.

  • Image the tube networks in each well using a light microscope with a digital camera.

  • Data Analysis:

    • Quantify the images using software such as ImageJ with the Angiogenesis Analyzer plugin.

    • Key parameters to measure include: Total Tube Length, Number of Junctions/Nodes, and Number of Branches.

    • Normalize the data to the vehicle control and plot each parameter against the peptide concentration.

Data Interpretation and Pathway Context

After plotting the dose-response curves for both proliferation and tube formation, the optimal concentration can be identified. This is generally the lowest concentration that gives a peak, statistically significant response in the functional (tube formation) assay while also promoting cell proliferation without signs of cytotoxicity (a downturn in the viability curve at high concentrations).

Table 2: Example Data Summary

Angiogenin (108-123) [nM]Cell Viability (% of Control)Total Tube Length (% of Control)
0 (Vehicle)100 ± 5100 ± 8
1105 ± 6115 ± 10
10120 ± 7160 ± 12
100 145 ± 8 210 ± 15
1000142 ± 9195 ± 14
1000095 ± 11120 ± 11

In this example, 100 nM would be selected as the optimal concentration, as it yields the maximal response in both assays before a slight decline is observed at higher concentrations.

The Underlying Signaling Mechanism

The pro-angiogenic effects observed are likely mediated through the activation of key intracellular signaling pathways. Although the peptide fragment's specific interactions are an area of active research, it is hypothesized to engage the same pathways as the full-length protein. Angiogenin binding to its cell surface receptor can trigger the phosphorylation and activation of the ERK1/2 pathway, which in turn promotes gene expression related to cell proliferation and survival.[1][6]

G cluster_response Cellular Response ANG Angiogenin (108-123) Receptor Cell Surface Receptor (e.g., Actin, Plexin-B2) ANG->Receptor Binds Nucleus Nucleus ANG->Nucleus Translocation ERK_Pathway PI3K/Akt & ERK1/2 Activation Receptor->ERK_Pathway Activates Signaling Cascade Proliferation Proliferation ERK_Pathway->Proliferation Migration Migration ERK_Pathway->Migration Tube_Formation Tube Formation ERK_Pathway->Tube_Formation rRNA rRNA Transcription Nucleus->rRNA Stimulates rRNA->Proliferation Supports Growth

Caption: Simplified Angiogenin signaling pathway in endothelial cells.

References

  • Hu, G., Riordan, J.F., & Vallee, B.L. (2008). Mechanisms of action of angiogenin. PubMed. [Link]

  • Wikipedia. (n.d.). Angiogenin. Wikipedia. [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2010). ANG (angiogenin, ribonuclease, RNase A family, 5). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

  • Hu, G., & Riordan, J.F. (2008). Mechanism of action of angiogenin. ResearchGate. [Link]

  • Hu, G., Riordan, J.F., & Vallee, B.L. (1997). Angiogenin promotes invasiveness of cultured endothelial cells by stimulation of cell-associated proteolytic activities. Proceedings of the National Academy of Sciences. [Link]

  • Sarangdhar, M.A., & Allam, R. (2022). Emerging biological functions of ribonuclease 1 and angiogenin. Frontiers in Immunology. [Link]

  • Li, S., et al. (2017). Three decades of research on angiogenin: a review and perspective. Journal of Cellular and Molecular Medicine. [Link]

  • Gao, X., & Xu, Z. (2001). Angiogenin activates Erk1/2 in human umbilical vein endothelial cells. Biochemical and Biophysical Research Communications. [Link]

  • Lineburg, K.E., et al. (2022). Protocol for generation of human peptide-specific primary CD8+ T cell lines. STAR Protocols. [Link]

  • Lee, F.S., & Vallee, B.L. (1989). An in vitro binding assay for angiogenin using placental ribonuclease inhibitor. Analytical Biochemistry. [Link]

  • Xu, Z., & Tsuji, T. (2002). The nuclear function of angiogenin in endothelial cells is related to rRNA production. Biochemical and Biophysical Research Communications. [Link]

  • Saxena, S.K., Rybak, S.M., & Youle, R.J. (1992). Angiogenin is a cytotoxic, tRNA-specific ribonuclease in the RNase A superfamily. Journal of Biological Chemistry. [Link]

  • Rockland Immunochemicals. (n.d.). Peptide Competition Assay (PCA) Protocol. Rockland Immunochemicals. [Link]

  • Soncin, F. (1992). Angiogenin supports endothelial and fibroblast cell adhesion. Proceedings of the National Academy of Sciences. [Link]

  • Thomas, J.M., et al. (2017). Human angiogenin is a potent cytotoxin in the absence of ribonuclease inhibitor. RNA. [Link]

  • LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. [Link]

  • Kishimoto, K., Liu, S., & Tsuji, T. (2005). Endogenous angiogenin in endothelial cells is a general requirement for cell proliferation and angiogenesis. Oncogene. [Link]

  • Gratton, J.P., et al. (2003). The concentration of platelet-released supernatant is a key parameter for the stimulation of angiogenesis in vitro. Transfusion. [Link]

  • Amsbio. (n.d.). In Vitro Angiogenesis Assays. Amsbio. [Link]

  • Franco, C.A., & Gerhardt, H. (2012). Endothelial sprouting, proliferation, or senescence: tipping the balance from physiology to pathology. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Cell Biolabs, Inc. (n.d.). Angiogenesis Assay. Cell Biolabs, Inc.[Link]

Sources

Method

Application Note: Utilizing Angiogenin (108-123) as a Targeted Inhibitor in 3D Angiogenesis Models

Executive Summary Angiogenin (ANG), also known as ribonuclease 5, is a potent, vertebrate-specific enzyme that stimulates neovascularization. Unlike classical angiogenic factors such as VEGF that primarily trigger recept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Angiogenin (ANG), also known as ribonuclease 5, is a potent, vertebrate-specific enzyme that stimulates neovascularization. Unlike classical angiogenic factors such as VEGF that primarily trigger receptor tyrosine kinase cascades, ANG operates via a unique dual mechanism involving cellular internalization, nuclear translocation, and direct enhancement of ribosomal RNA (rRNA) transcription .

The synthetic peptide Angiogenin (108-123) (Sequence: ENGLPVHLDQSIFRRP) represents the C-terminal region of the full-length protein. Research has established that this specific 16-amino acid fragment acts as a highly specific, competitive inhibitor of ANG's enzymatic and biological activities . This application note provides a comprehensive, self-validating guide to deploying Angiogenin (108-123) in 3D in vitro angiogenesis models, detailing the mechanistic rationale, optimized protocols, and data interpretation strategies for drug discovery and vascular biology research.

Mechanistic Rationale: The ANG Pathway and C-Terminal Inhibition

Full-length ANG binds to endothelial cell surface receptors (such as the 170-kDa receptor or membrane actin), triggering extracellular matrix (ECM) degradation via tissue-type plasminogen activator . Following ECM degradation, ANG translocates to the nucleus to upregulate rRNA transcription, a strict prerequisite for the proliferation and migration of endothelial cells into new vascular structures.

The C-terminal residues of ANG are critical for maintaining the structural integrity of its ribonucleolytic active site and facilitating receptor binding. When introduced into the extracellular environment, the Angiogenin (108-123) peptide acts as a competitive antagonist. It effectively uncouples full-length ANG from its target substrates, thereby inhibiting both cell-free protein synthesis and ANG-induced neovascularization without inducing direct cytotoxicity .

ANG_Pathway ANG Full-Length Angiogenin (ANG) Receptor Endothelial Receptor (Actin / 170-kDa) ANG->Receptor Binds Nucleus Nuclear Translocation & rRNA Transcription Receptor->Nucleus Internalization Angiogenesis 3D Sprouting Angiogenesis (Proliferation & Migration) Nucleus->Angiogenesis Upregulates Inhibitor Angiogenin (108-123) Peptide Inhibitor->ANG Competitive Inhibition

Fig 1. Mechanism of Angiogenin (108-123) inhibition on the ANG-mediated angiogenesis pathway.

Experimental Design: The Case for 3D Angiogenesis Models

While 2D tube formation assays on Matrigel are rapid, they primarily measure endothelial cell adhesion and morphological rearrangement rather than true sprouting angiogenesis. To accurately evaluate the inhibitory efficacy of Angiogenin (108-123), a 3D sprouting assay is required.

Embedding Human Umbilical Vein Endothelial Cell (HUVEC) spheroids in a 3D fibrin matrix forces the cells to undergo the complete angiogenic cascade: proteolytic ECM degradation, tip cell selection, stalk cell proliferation, and lumen formation. Because ANG's mechanism relies heavily on activating plasmin to degrade the basement membrane , a 3D matrix is the only physiologically relevant environment to observe the peptide's inhibitory effects.

Protocol: 3D HUVEC Spheroid Sprouting Assay

This protocol is designed as a self-validating system . Internal checkpoints are built into the workflow to ensure that any lack of sprouting is due to the Angiogenin (108-123) inhibitor, rather than cell death or matrix failure.

Workflow Step1 1. Spheroid Formation (HUVECs in hanging drops) Step2 2. 3D Matrix Embedding (Fibrin or Matrigel gel) Step1->Step2 Step3 3. Peptide Treatment (ANG ± Ang 108-123) Step2->Step3 Step4 4. Incubation (24-48 hours at 37°C) Step3->Step4 Step5 5. Imaging & Analysis (Sprout length quantification) Step4->Step5

Fig 2. Step-by-step experimental workflow for the 3D HUVEC sprouting angiogenesis assay.

Step 1: Spheroid Generation
  • Harvest sub-confluent HUVECs (Passage 2-4) and resuspend in Endothelial Basal Medium (EBM) supplemented with 20% Methocel (methylcellulose).

    • Causality Note: Methylcellulose increases media viscosity, forcing HUVECs to aggregate into a single, tightly packed spheroid rather than multiple loose aggregates.

  • Seed 400 cells per 25 µL drop using a hanging-drop plate or ultra-low attachment U-bottom 96-well plate.

  • Incubate for 24 hours at 37°C, 5% CO₂.

    • Validation Checkpoint 1 (Spheroid Uniformity): Inspect spheroids under a microscope. They must be uniformly spherical with a diameter of ~400 µm. Discard irregular spheroids to ensure baseline consistency.

Step 2: 3D Matrix Embedding
  • Prepare a fibrinogen solution (2.5 mg/mL) in EBM containing 0.15 U/mL aprotinin.

    • Causality Note: HUVECs secrete high levels of proteases. Aprotinin (a serine protease inhibitor) prevents premature degradation of the fibrin matrix before measurable sprouting occurs.

  • Harvest spheroids, wash in PBS, and resuspend in the fibrinogen solution.

  • Add 0.5 U/mL thrombin to the center of a 24-well plate, then quickly pipette the spheroid-fibrinogen mixture into the well to initiate polymerization.

  • Incubate at 37°C for 20 minutes to allow complete cross-linking.

    • Validation Checkpoint 2 (Matrix Integrity): Include a blank matrix well (no cells) to ensure the fibrin polymerizes correctly and remains optically clear.

Step 3: Treatment Application
  • Prepare treatment media (EBM + 2% FBS) containing the following conditions:

    • Negative Control: Basal media only.

    • Positive Control 1: VEGF (50 ng/mL) (Validates HUVEC sprouting capacity).

    • Positive Control 2: Full-length ANG (1 µg/mL).

    • Experimental Group 1: ANG (1 µg/mL) + Angiogenin (108-123) [10 µM].

    • Experimental Group 2: ANG (1 µg/mL) + Angiogenin (108-123) [50 µM].

  • Overlay 500 µL of the respective treatment media onto the polymerized fibrin gels.

  • Incubate for 24 to 48 hours.

Step 4: Imaging and Quantification
  • Fix the gels with 4% Paraformaldehyde (PFA) for 30 minutes.

  • Image spheroids using phase-contrast or confocal microscopy (if stained with Phalloidin/DAPI).

  • Quantify cumulative sprout length and branch points using ImageJ (Angiogenesis Analyzer plugin).

Data Presentation & Expected Outcomes

The inhibitory effect of Angiogenin (108-123) is dose-dependent. The C-terminal peptide competitively occupies the receptor binding sites and prevents full-length ANG from initiating the proteolytic cascade required for 3D sprouting.

Table 1: Expected Quantitative Outcomes in 3D Fibrin Sprouting Assay (48h)

Experimental GroupCumulative Sprout Length (µm/spheroid)Number of Branch PointsSprout Diameter (µm)Phenotypic Observation
Vehicle Control < 200< 2~10Minimal sprouting, mostly single cell migration
ANG (1 µg/mL) 1200 - 150010 - 1515 - 20Robust, complex branching network
ANG + Ang(108-123)[10 µM] 600 - 8004 - 6~12Partial inhibition, shorter and thinner sprouts
ANG + Ang(108-123) [50 µM] < 300< 3~10Near-complete inhibition, blunted tip cells
VEGF (50 ng/mL) Control 1500 - 180015 - 2020 - 25Validates matrix and cell viability

References

  • Sheng J, Xu Z, et al. "Three decades of research on angiogenin: a review and perspective." Biophysics Reports. 2016.[Link]

  • Rybak SM, Auld DS, St Clair DK, Yao QZ, Fett JW. "C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin." Biochemical and Biophysical Research Communications. 1989.[Link]

  • Gao X, Xu Z. "Mechanisms of action of angiogenin." Acta Biochimica et Biophysica Sinica (Shanghai). 2008.[Link]

Application

Application Note: Optimization of Angiogenin (108-123) Treatment Durations for Endothelial Function

Here is a comprehensive Application Note and Protocol guide for Angiogenin (108-123) treatment in endothelial cell assays. Abstract & Mechanistic Introduction Angiogenin (ANG) is a unique angiogenic factor that functions...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol guide for Angiogenin (108-123) treatment in endothelial cell assays.

Abstract & Mechanistic Introduction

Angiogenin (ANG) is a unique angiogenic factor that functions through a dual mechanism: it induces cell surface signaling and undergoes nuclear translocation to stimulate rRNA transcription.[1][2][3][4] The synthetic peptide Ang(108-123) corresponds to the cell-surface receptor-binding domain of the protein.

Crucial Distinction: Unlike the full-length protein, Ang(108-123) lacks the N-terminal RNase catalytic site. Therefore, it acts primarily as a competitive antagonist for nuclear translocation or as a probe for surface-mediated signaling (e.g., actin remodeling, kinase activation).

When designing experiments with Ang(108-123), "treatment duration" is not a fixed variable; it is strictly dependent on whether you are interrogating acute signaling (minutes) or phenotypic modulation (hours to days).

Mechanistic Pathway & Intervention Points

The following diagram illustrates the divergence between Full-Length Angiogenin signaling and the specific activity window of the Ang(108-123) fragment.

Angiogenin_Signaling AngFull Full-Length Angiogenin Receptor Surface Receptor / Actin Complex AngFull->Receptor Binds AngPep Peptide (108-123) AngPep->Receptor Competes/Binds Endocytosis Endocytosis AngPep->Endocytosis BLOCKED (Lacks N-term) Signaling Kinase Activation (ERK1/2, Akt) Receptor->Signaling Rapid (5-30 min) Receptor->Endocytosis Full Protein Only Nucleus Nuclear Translocation (Nucleolus) Endocytosis->Nucleus Translocation rRNA rRNA Transcription (Proliferation) Nucleus->rRNA Long Term (24-48h)

Caption: Figure 1: Ang(108-123) binds the surface receptor, triggering acute kinase signaling but blocking nuclear translocation required for long-term proliferation.[1]

Critical Parameter Optimization: Time-Course Selection

The most common failure mode in Ang(108-123) assays is temporal mismatch .[1] Treating cells for 24 hours to measure a phosphorylation event that peaks at 15 minutes will yield false negatives.

Summary of Optimal Treatment Durations
Assay TypeTarget ReadoutOptimal Treatment DurationPhysiological Context
Acute Signaling pERK1/2, pAkt, Actin polymerization5 – 60 Minutes Surface receptor binding and immediate kinase cascade activation.[1]
Tube Formation Mesh area, Total tube length4 – 8 Hours Morphological rearrangement.[1] Note: Tubes often collapse after 18h.[1]
Proliferation BrdU, MTT, Cell Count24 – 48 Hours Requires cell cycle progression.[1] (Peptide often acts as inhibitor here).
Migration Scratch Wound, Transwell12 – 24 Hours Motility is slower than signaling but faster than division.[1]

Detailed Experimental Protocols

Protocol A: Acute Signaling Assay (Western Blot)

Objective: To detect transient phosphorylation of ERK1/2 or Akt induced by Ang(108-123) binding.[1] Cell Type: HUVECs (Passage 2-5).[1][5]

  • Starvation (Crucial): Seed HUVECs in 6-well plates. Once 80% confluent, wash with PBS and switch to serum-free basal medium (EBM-2 without supplements) for 4–6 hours .

    • Why? Basal phosphorylation levels must be suppressed to detect the peptide-induced spike.

  • Treatment: Add Ang(108-123) (Typical conc: 1 µg/mL or 100 nM) directly to the starvation media.[1]

  • Time-Course: Harvest lysates at exactly: 0, 5, 15, 30, and 60 minutes .

    • Note: The peak is typically between 10–20 minutes.[1]

  • Lysis: Place plates on ice. Aspirate media. Immediately add ice-cold RIPA buffer with Phosphatase Inhibitors (Na3VO4, NaF).

  • Validation: Blot for p-ERK1/2 (Thr202/Tyr204).[1] Total ERK1/2 must serve as the loading control, not GAPDH alone.[1]

Protocol B: Tube Formation Assay (Morphogenesis)

Objective: To assess the ability of Ang(108-123) to modulate (or inhibit competitive full-length ANG) capillary-like structure formation. Matrix: Growth Factor Reduced (GFR) Matrigel.

  • Preparation: Thaw GFR Matrigel overnight at 4°C. Coat 96-well plates (50 µL/well) on ice. Polymerize at 37°C for 30 mins.

  • Seeding & Treatment:

    • Harvest HUVECs and resuspend in low-serum media (e.g., 2% FBS).[1]

    • Pre-incubation: If testing inhibition of full-length Angiogenin, pre-incubate cells with Ang(108-123) for 30 minutes in the tube before plating.[1]

    • Seed 1.5 x 10^4 cells/well onto the polymerized Matrigel.

  • Incubation Duration: Incubate at 37°C.

  • Observation Window:

    • Start Imaging: 4 Hours post-seeding.

    • Peak Formation: 6–8 Hours.[1]

    • Termination: Do not exceed 16 hours. HUVECs on Matrigel undergo apoptosis and tubes disintegrate ("collapse") after 18-24 hours.[1]

  • Quantification: Measure "Total Tube Length" and "Number of Junctions" using ImageJ (Angiogenesis Analyzer plugin).[1]

Protocol C: Proliferation Inhibition Assay

Objective: To demonstrate Ang(108-123) antagonism of Angiogenin-induced rRNA transcription/proliferation.[1]

  • Seeding: Seed HUVECs (3,000 cells/well) in 96-well plates in complete media. Allow attachment (6 hours).

  • Starvation: Switch to low-serum (0.5% FBS) medium overnight.

  • Treatment (Co-treatment):

    • Condition A: Vehicle Control.[1]

    • Condition B: Full-length Angiogenin (1 µg/mL).[1]

    • Condition C: Full-length Angiogenin (1 µg/mL) + Ang(108-123) (10-fold molar excess).[1]

  • Duration: Incubate for 48 hours .

    • Why? rRNA transcription and subsequent translation acceleration take time to manifest as a detectable difference in cell number.[1]

  • Readout: Add BrdU or WST-1 reagent. Read absorbance after 2-4 hours.

Experimental Workflow Decision Tree

Use this logic flow to determine your harvest points based on the biological question.

Workflow_Optimization Start Start: Define Objective Q1 Is the focus Signal Transduction? Start->Q1 Q2 Is the focus Structural Phenotype? Q1->Q2 No Acute Acute Assay (Phosphorylation) Q1->Acute Yes Morph Tube Formation (Matrigel) Q2->Morph Yes (Shape) Growth Proliferation (DNA Synthesis) Q2->Growth No (Division) Time1 Harvest: 15-30 mins Acute->Time1 Time2 Image: 4-8 hours Morph->Time2 Time3 Read: 48 hours Growth->Time3

Caption: Figure 2: Decision matrix for selecting Ang(108-123) incubation times based on assay output.

Troubleshooting & Self-Validation

To ensure your data is trustworthy (Trustworthiness), incorporate these controls:

  • Scrambled Peptide Control: Always use a scrambled version of the 108-123 sequence to prove that the effect is sequence-specific and not due to charge interactions or peptide contaminants.

  • Nuclear Exclusion Check: If using a fluorescently tagged Ang(108-123), validate via microscopy that it does not accumulate in the nucleolus after 1 hour, unlike the full-length protein.[1] This confirms the integrity of your peptide (lack of N-term).

  • Matrigel Batch Variability: Tube formation is highly sensitive to Matrigel growth factor concentrations.[1] Always run a "Positive Control" (VEGF or Full ANG) to ensure the HUVECs are responsive before concluding the peptide has an effect.

References

  • Strydom, D. J., et al. (1985).[1] Amino acid sequence of human tumor derived angiogenin. Biochemistry, 24(20), 5486-5494.[1]

  • Hu, G. F. (1998). Neomycin inhibits angiogenin-induced angiogenesis.[1] Proceedings of the National Academy of Sciences, 95(17), 9791-9795.[1] [1]

  • Kishimoto, K., et al. (2005). Endogenous angiogenin in endothelial cells is a general requirement for cell proliferation and angiogenesis.[1][4] Oncogene, 24, 445-456.[1] [1]

  • Rybak, S. M., et al. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin.[6] Biochemical and Biophysical Research Communications, 162(1), 535-543.[1]

  • Aranda, E., & Owen, G. I. (2009).[1] A semi-quantitative assay to screen for angiogenic compounds and compounds with angiogenic potential using the EA.hy926 endothelial cell line. Biological Research, 42(3), 377-389.[1]

Sources

Method

Application Note: Utilizing Angiogenin (108-123) as a Negative Control in Angiogenesis and Cell-Based Assays

Introduction: The Principle of a Valid Negative Control In the complex landscape of cellular signaling and drug development, the validity of experimental findings hinges on the quality of the controls used. A negative co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Principle of a Valid Negative Control

In the complex landscape of cellular signaling and drug development, the validity of experimental findings hinges on the quality of the controls used. A negative control is essential for distinguishing the specific biological effects of a test compound from non-specific artifacts. An ideal negative control should be structurally related to the active molecule but lack the specific functional domains required for its biological activity.

Angiogenin (ANG) is a 123-amino acid secreted ribonuclease that is a potent stimulator of angiogenesis, the formation of new blood vessels.[1][2] Its activity is critical in various physiological and pathological processes, including tumor growth and neuroprotection.[2][3] The multifaceted functions of full-length Angiogenin are mediated by several distinct functional sites, including:

  • A Catalytic (Ribonucleolytic) Site: Comprising residues His13, Lys40, and His114, this site is essential for ANG's ability to cleave RNA, a function crucial for its biological effects.[4][5]

  • A Nuclear Localization Sequence (NLS): The sequence from residues 31-35 (RRRGL) is responsible for ANG's translocation into the nucleus, where it stimulates ribosomal RNA (rRNA) transcription, promoting cell proliferation.[4][5]

  • A Cell-Binding Site: Located at residues 60-68, this region mediates ANG's interaction with cell surface receptors, such as actin and plexin B2, initiating downstream signaling cascades required for cell migration and invasion.[3][4][5]

The peptide fragment Angiogenin (108-123) represents the C-terminal portion of the full-length protein. As illustrated in the diagram below, this fragment is devoid of all known functional domains of Angiogenin. It lacks the catalytic triad, the nuclear localization signal, and the cell-binding site. Therefore, it is not expected to exhibit the angiogenic, proliferative, or migratory activities of the parent molecule.

This structural and functional deficiency makes Angiogenin (108-123) an exemplary negative control for experiments investigating the effects of full-length Angiogenin. Its use allows researchers to confidently attribute observed activities to the specific functional domains of the full-length protein, rather than to non-specific effects related to the introduction of a peptide into a biological system.

G cluster_key Domain Key cluster_protein Angiogenin (1-123) Functional Domains cluster_fragment Angiogenin (108-123) Negative Control k1 Catalytic Site k2 Nuclear Localization k3 Cell-Binding Site k4 Negative Control Fragment ANG 1 H13, K40 R31-R33 K60-N68 108-123 123 NEG 108 123 c1 Catalytic c1->ANG:f1 c2 NLS c2->ANG:f2 c3 Binding c3->ANG:f3 c5 Fragment c5->ANG:f5

Caption: Functional domains of Angiogenin and the corresponding negative control fragment.

Core Applications and Protocols

The following protocols describe standard assays where full-length Angiogenin is expected to show high activity, while Angiogenin (108-123) should remain inert, comparable to a vehicle-only control.

General Experimental Workflow

A standardized workflow should be applied across all assays to ensure consistency and reproducibility. This involves parallel testing of a vehicle control, the negative control peptide, and the active full-length protein.

Caption: General experimental workflow for using Angiogenin (108-123) as a negative control.

Protocol: In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a hallmark of angiogenesis.[6][7]

A. Rationale: Full-length ANG interacts with endothelial cell surface receptors to induce the morphological changes required for tube formation.[5] Angiogenin (108-123), lacking the cell-binding domain, should not trigger this process.

B. Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Extract (BME), growth factor-reduced (e.g., Matrigel®)

  • Sterile, 96-well flat-bottom plate

  • Full-Length Human Angiogenin (Positive Control)

  • Angiogenin (108-123) Peptide (Negative Control)

  • Vehicle Control (e.g., sterile PBS)

C. Step-by-Step Protocol:

  • Plate Preparation: Thaw BME on ice overnight. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.

    • Causality: BME provides the necessary extracellular matrix scaffold for endothelial cells to differentiate and form tubes.

  • Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize into a gel.

  • Cell Preparation: Culture HUVECs to ~80% confluency. Harvest cells using a non-enzymatic dissociation solution and resuspend in basal medium (medium without growth factors) at a density of 2-3 x 10^5 cells/mL.

  • Treatment Preparation: Prepare 2X concentrations of your treatments in basal medium. A typical final concentration for full-length ANG is 100 ng/mL. Use an equimolar concentration for Angiogenin (108-123).

  • Cell Seeding and Treatment: Add 50 µL of the cell suspension to each well of the BME-coated plate. Immediately add 50 µL of the 2X treatment solutions to the respective wells.

    • Groups: Vehicle Control, Angiogenin (108-123), Full-Length Angiogenin.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours.

    • Note: Optimal incubation time may vary by cell line and should be determined empirically.

  • Imaging and Analysis: At the end of the incubation period, visualize the tube networks using a phase-contrast microscope. Capture images at 4x or 10x magnification. Quantify angiogenesis by measuring the total tube length, number of nodes, and number of branches using an automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Protocol: Cell Proliferation (MTS) Assay

This colorimetric assay measures cell viability as a function of metabolic activity.

A. Rationale: Full-length ANG promotes proliferation by translocating to the nucleus and enhancing rRNA synthesis.[8] Angiogenin (108-123) lacks the NLS and should not affect cell proliferation rates.

B. Materials:

  • Endothelial cells (e.g., HUVECs) or other cell lines of interest

  • Complete growth medium

  • Sterile, 96-well flat-bottom plate

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Full-Length Human Angiogenin (Positive Control)

  • Angiogenin (108-123) Peptide (Negative Control)

  • Vehicle Control

C. Step-by-Step Protocol:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate overnight to allow for cell attachment.

  • Serum Starvation (Optional): To reduce baseline proliferation, replace the medium with low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours.

  • Treatment: Add 10 µL of 10X treatment stocks to the appropriate wells.

    • Groups: Vehicle Control, Angiogenin (108-123), Full-Length Angiogenin.

  • Incubation: Incubate for 24-72 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

    • Causality: Viable cells contain NAD(P)H-dependent dehydrogenase enzymes that reduce the MTS tetrazolium compound into a colored formazan product.[9]

  • Final Incubation: Incubate for 1-4 hours at 37°C until a color change is apparent.

  • Measurement: Read the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]

Data Interpretation and Expected Results

Properly executed experiments should yield clear differentiation between the positive control and the negative controls. The data below represents the expected outcomes.

AssayVehicle ControlAngiogenin (108-123) Negative ControlFull-Length Angiogenin Positive Control
Tube Formation Minimal to no tube formation; cells remain isolated or in small clumps.Similar to Vehicle Control. No significant increase in tube length or branching.Robust network of interconnected capillary-like tubes.
Cell Proliferation Baseline level of proliferation.Similar to Vehicle Control. No significant change in metabolic activity/cell number.Significant increase in absorbance (metabolic activity) compared to controls.

If Angiogenin (108-123) induces a biological effect, it may indicate:

  • Contamination of the peptide stock.

  • The peptide was synthesized or stored incorrectly.

  • The observed biological effect is non-specific and not mediated by the canonical Angiogenin pathways.

References

  • Angiogenin - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Tello-Montoliu, A., Patel, J. V., & Lip, G. Y. H. (2006). Angiogenin: a review of the pathophysiology and potential clinical applications. Journal of Thrombosis and Haemostasis, 4(9), 1859–1867.
  • Leonidas, D. D., Shapiro, R., Allen, S. C., Subbarao, G. V., Veluraja, K., & Acharya, K. R. (1999). Refined crystal structures of native human angiogenin and two active-site variants: implications for the unique functional properties of an enzyme involved in neovascularisation during tumour growth. Journal of molecular biology, 285(3), 1209–1233.
  • Javaid, S., & Krishnamurthy, V. (2022). Human and mouse angiogenins: Emerging insights and potential opportunities. Frontiers in Molecular Biosciences, 9, 984013.
  • Zheng, Y., Qin, Y., Li, X., et al. (2021). Characterization and Function of the Interaction of Angiogenin With Alpha-Actinin 2. Frontiers in Cell and Developmental Biology, 9, 760416.
  • Hu, G. F. (2010). ANG (angiogenin, ribonuclease, RNase A family, 5).
  • Kishimoto, K., Liu, S., Tsuji, T., et al. (2005). The selected functional activities of angiogenin. Polish Annals of Medicine, 12(2), 125-131.
  • Ivanov, P., O'Day, E., Emara, M. M., et al. (2016). RNA biology of angiogenin: Current state and perspectives. RNA biology, 13(12), 1185–1196.
  • Sheng, J., & Xu, Z. (2016). Three decades of research on angiogenin: a review and perspective. Acta biochimica et biophysica Sinica, 48(4), 301–310.
  • UniProt Consortium. (n.d.). P03950 · ANGI_HUMAN. UniProt. Retrieved March 7, 2026, from [Link]

  • Lee, S. H., Kim, K. W., Min, K. M., et al. (2015). Angiogenin Reduces Immune Inflammation via Inhibition of TANK-Binding Kinase 1 Expression in Human Corneal Fibroblast Cells.
  • Mitin, IuV. (2001). [Angiogenin and its role in angiogenesis]. Biokhimiia (Moscow, Russia), 66(5), 581–593.
  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature reviews. Drug discovery, 20(4), 309–325.
  • Staton, C. A., Reed, M. W. R., & Brown, N. J. (2009). Techniques and assays for the study of angiogenesis. Methods in molecular biology (Clifton, N.J.), 467, 25–49.
  • Xu, Z., & Hu, G. F. (2023). Angiogenin promotes angiogenesis via the endonucleolytic decay of miR-141 in colorectal cancer.
  • ibidi GmbH. (n.d.). Angiogenesis Assays. Retrieved March 7, 2026, from [Link]

  • Zhao, J., Wen, D., Jiang, W., et al. (2013). Angiogenin negatively regulates the expression of basic fibroblast growth factor (bFGF) and inhibits bFGF promoter activity. International journal of molecular sciences, 14(12), 23775–23788.
  • Pak, V. V. (2010). Peptide fragmentation as an approach in modeling of an active peptide and designing a competitive inhibitory peptide for HMG-CoA reductase. Bioorganic & medicinal chemistry, 18(12), 4470–4476.
  • Domagała, P., Wierzbicka, M., & Berlicki, Ł. (2024). Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. Organic & Biomolecular Chemistry, 22(20), 4059-4065.
  • Emara, M. M., & Ivanov, P. (2016). RNA biology of angiogenin: Current state and perspectives. RNA biology, 13(12), 1185–1196.
  • Polypeptide Group. (2016). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Pharmaceutical Technology, 40(10).
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Application

Techniques for Assessing Angiogenin (108-123) Binding Affinity

An Application Guide for Researchers Introduction Angiogenin (ANG) is a 14 kDa ribonuclease that plays a critical role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1] Its activity is implic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Introduction

Angiogenin (ANG) is a 14 kDa ribonuclease that plays a critical role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1] Its activity is implicated in various physiological processes, including wound healing, as well as pathological conditions such as cancer, where it promotes tumor growth and metastasis.[2][3] A key structural feature of ANG is its C-terminal region, which undergoes a significant conformational change to permit substrate binding and catalysis.[4] Specifically, the peptide segment spanning residues 108-123 is not only crucial for this process but has also been identified as an inhibitory domain; synthetic peptides corresponding to this region can block the enzymatic and biological activities of the full-length protein.[5]

This dual role makes the Angiogenin (108-123) peptide a compelling target for therapeutic development and a model system for studying peptide-protein interactions. Quantifying the binding affinity of this peptide and its analogues to potential protein partners is essential for understanding its mechanism of action and for screening novel inhibitors.

This guide provides a detailed overview of state-of-the-art biophysical techniques for characterizing the binding affinity of Angiogenin (108-123). It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the underlying rationale to empower robust experimental design and data interpretation.

Selecting the Right Tool for the Job: An Overview

Choosing the appropriate technique to measure binding affinity depends on the specific scientific question, available sample quantity, and desired throughput. For a small peptide like Angiogenin (108-123) interacting with a protein target, several powerful methods are available. The three primary techniques discussed in this guide—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—offer complementary information.

G cluster_0 Initial Research Question cluster_1 Primary Techniques & Outputs cluster_2 Considerations Start What parameter is most critical? Kinetics Kinetics (on/off rates)? Start->Kinetics Thermo Thermodynamics (driving forces)? Start->Thermo LowSample Low sample consumption? Complex buffer/lysate? Start->LowSample SPR Surface Plasmon Resonance (SPR) Provides: kon, koff, Kd Label-free, real-time kinetics ITC Isothermal Titration Calorimetry (ITC) Provides: Kd, ΔH, ΔS, Stoichiometry (n) Label-free, in-solution thermodynamics MST Microscale Thermophoresis (MST) Provides: Kd In-solution, low sample use Kinetics->SPR Thermo->ITC LowSample->MST

Caption: Decision workflow for selecting a primary binding affinity technique.

Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

SPR is a powerful optical technique for real-time, label-free analysis of biomolecular interactions.[6][7] It measures changes in the refractive index near a sensor surface as an analyte flows over an immobilized ligand, providing precise kinetic data (association rate kon, dissociation rate koff) and the equilibrium dissociation constant (Kd).[8]

Expertise & Experience: Why SPR for Angiogenin (108-123)?

For the Angiogenin (108-123) system, SPR is exceptionally valuable. The peptide is small, making its binding to a larger, immobilized protein partner ideal for generating a clear signal. More importantly, SPR can distinguish between two peptides that have the same affinity (Kd) but achieve it through different kinetics. A peptide with a fast kon and fast koff may have a short residence time and different biological activity than a peptide with slow kinetics, a critical insight for drug development.

Trustworthiness: The Self-Validating SPR Experiment

A robust SPR experiment is built on rigorous controls. A reference flow cell, activated and blocked similarly to the active cell but without the immobilized ligand, is mandatory to subtract bulk refractive index changes and non-specific binding.[9] Running buffer-only injections (zero-analyte) establishes a stable baseline and confirms the absence of signal drift.

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Binding Assay cluster_2 Phase 3: Analysis A Activate Sensor Surface (e.g., EDC/NHS chemistry) B Immobilize Ligand (Full-length Angiogenin) A->B C Block Surface (Ethanolamine) B->C D Inject Analyte (Angiogenin 108-123 peptide) Association Phase C->D E Buffer Flow Dissociation Phase D->E F Regenerate Surface (e.g., low pH glycine) E->F G Generate Sensorgram (Response Units vs. Time) E->G F->D Repeat with different analyte concentrations H Fit Data to Kinetic Model (e.g., 1:1 Langmuir) G->H I Determine kon, koff, Kd H->I

Caption: Standard experimental workflow for Surface Plasmon Resonance (SPR).

Protocol: SPR Analysis of Angiogenin (108-123) Binding

Materials and Reagents:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor Chip CM5 (carboxymethylated dextran surface)[10]

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl

  • Ligand: Recombinant full-length Angiogenin (purity >95%)

  • Analyte: Synthetic Angiogenin (108-123) peptide (purity >95%)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5 (or determined via pH scouting)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)[11]

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.0

Procedure:

  • System Priming: Equilibrate the system with running buffer until a stable baseline is achieved.

  • Ligand Preparation: Dilute full-length Angiogenin to 20 µg/mL in immobilization buffer.[11]

  • Surface Activation: Inject a mixture of EDC/NHS for 7 minutes to activate the carboxyl groups on the sensor surface.

  • Ligand Immobilization: Inject the prepared Angiogenin solution over the desired flow cell until the target immobilization level (e.g., 2000-4000 Response Units, RU) is reached. Immobilize onto one flow cell, leaving another as a reference.

  • Surface Deactivation: Inject ethanolamine-HCl for 7 minutes to block any remaining active esters.

  • Analyte Preparation: Prepare a dilution series of the Angiogenin (108-123) peptide in running buffer. A typical concentration range would span from 0.1x to 10x the expected Kd (e.g., 10 nM to 10 µM), including a zero-analyte (buffer only) sample.[9]

  • Binding Analysis:

    • Inject each peptide concentration (from lowest to highest) over both the reference and active flow cells for a set association time (e.g., 180 seconds).

    • Follow with a buffer-only flow for a dissociation time (e.g., 300 seconds).

    • Between each cycle, inject the regeneration solution to remove any bound analyte and return to baseline.[12]

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to calculate kon, koff, and Kd.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[13][14] By titrating a ligand (the peptide) into a solution containing a macromolecule (the target protein), ITC determines the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single, label-free experiment.[7]

Expertise & Experience: Why ITC for Angiogenin (108-123)?

ITC provides unparalleled insight into the driving forces of the interaction.[15] Is the binding driven by favorable enthalpic changes (e.g., hydrogen bonding) or by an increase in entropy (e.g., release of water molecules from a hydrophobic interface)? This information is invaluable for lead optimization in drug discovery. Because it is an in-solution technique, there are no concerns about immobilization artifacts, providing a true measure of the interaction in a native-like state.[13]

Trustworthiness: Ensuring High-Quality ITC Data

The cornerstone of a reliable ITC experiment is sample quality and precise concentration determination.[16] Both the peptide and protein solutions must be in identical, thoroughly degassed buffer to minimize large heats of dilution that can obscure the binding signal. A critical control experiment involves titrating the ligand into buffer alone to measure the heat of dilution, which is then subtracted from the main experiment's data.[14]

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Titration cluster_2 Phase 3: Data Acquisition & Analysis A Prepare Protein & Peptide in identical, degassed buffer B Accurately determine concentrations (e.g., UV-Vis, BCA) A->B C Load protein into sample cell B->C D Load peptide into syringe C->D E Inject peptide into cell in small, precise aliquots D->E F Measure heat change (μcal/sec) per injection E->F G Integrate peaks to get heat/mole F->G H Plot heat/mole vs. molar ratio to generate binding isotherm G->H I Fit isotherm to binding model to determine Kd, n, ΔH, ΔS H->I

Caption: General workflow for Isothermal Titration Calorimetry (ITC).

Protocol: ITC Analysis of Angiogenin (108-123) Binding

Materials and Reagents:

  • Isothermal Titration Calorimeter (e.g., MicroCal, TA Instruments)

  • Macromolecule: Recombinant full-length Angiogenin (highly pure, concentrated)

  • Ligand: Synthetic Angiogenin (108-123) peptide (highly pure, concentrated)

  • ITC Buffer: 20 mM Phosphate, 150 mM NaCl, pH 7.4 (or other buffer of choice, filtered and degassed)

Procedure:

  • Sample Preparation:

    • Dialyze both the Angiogenin protein and the (108-123) peptide extensively against the same batch of ITC buffer to ensure perfect buffer matching.

    • Accurately measure the final concentrations. A recommended starting point is a cell concentration (protein) of 30 µM and a syringe concentration (peptide) of 300 µM.[13] The protein concentration should be at least 10-fold higher than the expected Kd.[17]

    • Thoroughly degas both solutions immediately before use.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the reference cell with degassed buffer.

    • Carefully load the Angiogenin protein solution into the sample cell, avoiding bubbles.

  • Titration:

    • Load the Angiogenin (108-123) peptide solution into the titration syringe.

    • Program the experiment with an initial small injection (e.g., 0.5 µL) followed by 18-25 larger, identical injections (e.g., 2.0 µL) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.

  • Control Experiment: Perform an identical titration, injecting the peptide solution into the sample cell containing only buffer to determine the heat of dilution.

  • Data Analysis:

    • Integrate the raw thermogram peaks to determine the heat change for each injection.

    • Subtract the heat of dilution values from the protein-peptide titration data.

    • Plot the corrected heat per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a one-site binding model to extract Kd, n, and ΔH. ΔS is calculated from the Gibbs free energy equation (ΔG = -RTln(1/Kd) = ΔH - TΔS).[13]

Microscale Thermophoresis (MST): High Sensitivity with Low Sample Use

MST is an innovative, in-solution technique that measures binding affinity by detecting changes in the movement of molecules along a microscopic temperature gradient.[18][19] This movement, called thermophoresis, is sensitive to changes in size, charge, and hydration shell, all of which are altered upon binding.[20]

Expertise & Experience: Why MST for Angiogenin (108-123)?

MST is particularly advantageous when sample material is limited, as it requires very low volumes and concentrations.[18] Its ability to perform measurements in complex biological liquids, such as cell lysates, makes it a powerful tool for validating interactions in a more physiological context. For the Angiogenin (108-123) system, one would typically label the larger protein partner with a fluorophore and titrate the unlabeled peptide. This setup is ideal because the relative change in size upon peptide binding is significant enough to produce a robust signal.

Trustworthiness: Validating MST Measurements

The key to a trustworthy MST experiment is ensuring the observed signal change is due to specific binding. This is achieved by running negative controls, such as titrating a known non-binding or scrambled peptide, which should produce no significant change in thermophoresis. Additionally, performing a "back-titration," where the unlabeled partner is kept at a constant concentration and the labeled partner is titrated, can confirm the interaction and stoichiometry.

G cluster_0 Phase 1: Labeling & Preparation cluster_1 Phase 2: Measurement cluster_2 Phase 3: Analysis A Label one binding partner (e.g., Angiogenin protein) with a fluorophore B Prepare serial dilution of unlabeled partner (Angiogenin 108-123 peptide) A->B C Mix labeled protein (constant conc.) with each peptide dilution B->C D Load samples into glass capillaries C->D E Place capillaries in MST instrument D->E F Apply IR laser to create temperature gradient E->F G Measure change in fluorescence in heated spot over time F->G H Calculate normalized fluorescence (Fnorm) ratio of hot/cold G->H I Plot ΔFnorm vs. log[peptide] H->I J Fit dose-response curve to determine Kd I->J

Caption: Standard workflow for a Microscale Thermophoresis (MST) experiment.

Protocol: MST Analysis of Angiogenin (108-123) Binding

Materials and Reagents:

  • MST Instrument (e.g., Monolith, NanoTemper Technologies)

  • Fluorescent Labeling Kit (e.g., NHS-ester reactive dye for amine labeling)

  • Labeled Molecule: Recombinant full-length Angiogenin

  • Unlabeled Ligand: Synthetic Angiogenin (108-123) peptide

  • MST Buffer: PBS-T (Phosphate Buffered Saline with 0.05% Tween-20)

  • MST Capillaries (Standard or Premium)

Procedure:

  • Protein Labeling:

    • Label the full-length Angiogenin protein with a fluorescent dye according to the manufacturer's protocol (e.g., targeting primary amines like lysine residues).

    • Remove excess, unbound dye using a purification column.

    • Confirm labeling efficiency via spectrophotometry.

  • Sample Series Preparation:

    • Prepare a 16-point, 2-fold serial dilution of the Angiogenin (108-123) peptide in MST buffer. The highest concentration should be at least 20-fold above the expected Kd.

    • To each peptide dilution, add an equal volume of the fluorescently labeled Angiogenin protein, keeping its final concentration constant and low (e.g., 10-50 nM).

    • Mix gently and incubate at room temperature for 15-30 minutes to reach binding equilibrium.

  • Capillary Loading: Load each of the 16 samples into a separate MST capillary.

  • MST Measurement:

    • Place the capillaries into the instrument tray.

    • Perform an initial fluorescence scan to ensure the signal is within the optimal detection range.

    • Run the MST experiment. The instrument will apply an IR laser to each capillary and record the fluorescence changes over time.[19]

  • Data Analysis:

    • The analysis software calculates the change in normalized fluorescence (ΔFnorm) for each capillary.

    • Plot ΔFnorm against the logarithm of the peptide concentration.

    • Fit the resulting binding curve to the Kd model to determine the dissociation constant.

Data Summary and Comparison

To facilitate decision-making, the key characteristics of each technique are summarized below.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Principle Change in refractive indexHeat change upon bindingChange in molecular motion in a temperature gradient
Labeling Label-free[6]Label-free[14]Requires fluorescent label on one partner[21]
Format Surface immobilization[22]In-solution[13]In-solution[19]
Primary Output kon, koff, Kd[8]Kd, n, ΔH, ΔS[14]Kd[18]
Sample Consumption ModerateHigh[18]Very Low[18]
Throughput Medium to HighLow to MediumHigh
Buffer Constraints Sensitive to bulk effectsRequires precise buffer matching[14]Tolerant of complex buffers/lysates[18]
Key Advantage Provides full kinetic profileProvides full thermodynamic profileLow sample use, works in complex media

Hypothetical Binding Data for Angiogenin (108-123) Interaction:

ParameterSPR ResultITC ResultMST Result
Kd (Affinity) 1.5 µM1.8 µM1.6 µM
kon (on-rate) 2.5 x 104 M-1s-1Not DeterminedNot Determined
koff (off-rate) 3.75 x 10-2 s-1Not DeterminedNot Determined
n (Stoichiometry) Assumed 1:10.98Not Determined
ΔH (Enthalpy) Not Determined-5.2 kcal/molNot Determined
-TΔS (Entropy) Not Determined-2.7 kcal/molNot Determined

This example illustrates how the techniques provide complementary data. SPR reveals the kinetics, showing moderately fast on- and off-rates. ITC confirms the affinity and stoichiometry, and crucially, reveals that the binding is driven by favorable enthalpy. MST provides a rapid, low-sample confirmation of the binding affinity.

Conclusion

The characterization of the Angiogenin (108-123) peptide's binding affinity is a critical step in understanding its biological function and in the development of novel therapeutics. No single technique tells the whole story. A multi-faceted approach, beginning with a primary screening method like MST or SPR, followed by in-depth thermodynamic characterization with ITC for promising candidates, provides the most comprehensive understanding. By carefully selecting the appropriate technology and adhering to rigorous experimental design with built-in controls, researchers can generate high-quality, reliable binding data to accelerate their scientific discoveries.

References

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  • Lippok, S., et al. (2017). MicroScale Thermophoresis as a Tool to Study Protein-peptide Interactions in the Context of Large Eukaryotic Protein Complexes. Journal of Visualized Experiments.
  • Wikipedia. (n.d.). Microscale thermophoresis.
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  • van der Veken, P., et al. (2013). Site-specific peptide and protein immobilization on surface plasmon resonance chips via strain-promoted cycloaddition.
  • Gho, Y. S., & Chae, C. B. (1997). Selection of a high affinity angiogenin-binding peptide from a peptide library displayed on phage coat protein. Journal of Biological Chemistry.
  • Russo, N., et al. (1996). The C-terminal region of human angiogenin has a dual role in enzymatic activity.
  • Smith, B. D., & Raines, R. T. (2008). Genetic selection for peptide inhibitors of angiogenin. Protein Engineering, Design and Selection.
  • Rybak, S. M., et al. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin.
  • Smith, B. D., & Raines, R. T. (2008). Genetic selection for peptide inhibitors of angiogenin. Protein Engineering, Design and Selection.
  • Wang, L., et al. (2022). Characterization and Function of the Interaction of Angiogenin With Alpha-Actinin 2. Frontiers in Oncology.
  • Kumar, P., & Kumar, S. (2014). Assessment Methods of Angiogenesis and Present Approaches for Its Quantification. International Journal of Pharmaceutical Sciences and Research.
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Method

Application Notes and Protocols for In Vivo Angiogenesis Models to Test Angiogenin (108-123) Efficacy

Introduction Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, tissue repair, and various pathological conditions, including cancer.[1][2] Angiogenin (ANG),...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, tissue repair, and various pathological conditions, including cancer.[1][2] Angiogenin (ANG), a 14 kDa protein, is a potent stimulator of neovascularization.[3] Its mechanism involves interaction with endothelial and smooth muscle cells, leading to cell migration, invasion, and proliferation.[3][4] A specific peptide fragment, Angiogenin (108-123), has been identified as a key region for the biological activity of the parent protein. This region is implicated in the inhibition of angiogenin's enzymatic and biological functions, suggesting its potential as a modulator of angiogenesis.[5][6]

The evaluation of pro- and anti-angiogenic compounds necessitates robust and reliable in vivo models that can accurately recapitulate the complex process of blood vessel formation.[7] This guide provides detailed application notes and protocols for three widely-used in vivo angiogenesis models—the Chick Chorioallantoic Membrane (CAM) assay, the Mouse Matrigel™ Plug Assay, and the Zebrafish Angiogenesis Model—specifically tailored for testing the efficacy of the Angiogenin (108-123) peptide.

The Science Behind Angiogenin's Mechanism

Angiogenin exerts its pro-angiogenic effects through a multi-step process. It binds to receptors on endothelial cells, including a 170-kDa protein and actin, initiating a cascade of events.[4][8] This binding triggers the activation of proteolytic enzymes that degrade the basement membrane, a crucial step for endothelial cell invasion and migration.[3][9][10] Subsequently, angiogenin is internalized and translocates to the nucleus, where it stimulates ribosomal RNA transcription, leading to cell proliferation.[3][9] The Angiogenin (108-123) peptide is derived from a region of the full-length protein that is critical for its function, and synthetic peptides from this C-terminal region have been shown to inhibit both the enzymatic and biological activities of angiogenin.[5]

Recommended In Vivo Angiogenesis Models

The choice of an in vivo model is critical and depends on the specific research question, available resources, and ethical considerations. Below are three well-established models, each with its unique advantages for assessing the angiogenic potential of Angiogenin (108-123).

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a versatile, cost-effective, and highly reproducible model for studying angiogenesis.[1][11] The CAM is a highly vascularized extraembryonic membrane of the chick embryo, providing an ideal environment to observe the formation of new blood vessels in response to stimuli.[1][11]

Causality Behind Experimental Choices

The CAM is naturally immunodeficient for the initial stages of its development, allowing for the application of human-derived peptides like Angiogenin (108-123) without eliciting a significant immune response. The accessibility of the CAM allows for direct application of the test substance and straightforward visualization and quantification of the angiogenic response.[12]

Experimental Workflow Diagram

CAM_Workflow cluster_prep Preparation cluster_application Application of Angiogenin (108-123) cluster_incubation Incubation & Observation cluster_analysis Data Analysis A Fertilized Chicken Eggs B Incubate (37.5°C, 85% humidity) A->B Day 0-2 C Create Window in Shell B->C Day 3 F Place Carrier on CAM D Prepare Peptide Solution E Apply to Sterile Carrier (e.g., filter disk) D->E E->F G Seal Window and Re-incubate F->G Day 3-7 H Observe and Photograph CAM G->H Daily I Quantify Blood Vessel Branching H->I J Statistical Analysis I->J Matrigel_Workflow cluster_prep Preparation cluster_injection Subcutaneous Injection cluster_incubation Incubation & Plug Excision cluster_analysis Data Analysis A Thaw Matrigel on Ice B Mix Matrigel with Angiogenin (108-123) A->B C Add Pro-angiogenic Factors (optional) B->C D Load Mixture into Syringe C->D E Inject into Flank of Mouse D->E F Allow Plug to Solidify and Vascularize E->F 7-14 days G Excise Matrigel Plug F->G H Histological Analysis (H&E, CD31 staining) G->H J qRT-PCR for Endothelial Markers G->J I Quantify Vessel Density H->I

Figure 2: Mouse Matrigel™ Plug Assay Workflow.
Detailed Protocol

Materials:

  • 6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice)

  • Growth factor-reduced Matrigel™

  • Angiogenin (108-123) peptide

  • Pro-angiogenic factors (optional, e.g., VEGF, bFGF)

  • Sterile, ice-cold PBS and syringes

  • Surgical tools for plug excision

  • Formalin for fixation

  • Paraffin embedding materials

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

  • RNA extraction kits and reagents for qRT-PCR

Procedure:

  • Preparation of Matrigel™ Mixture: Thaw Matrigel™ on ice overnight. [13]On the day of injection, mix the liquid Matrigel™ with the Angiogenin (108-123) peptide at various concentrations. A vehicle control (PBS) and a positive control (e.g., VEGF) should be included.

  • Subcutaneous Injection: Anesthetize the mice and subcutaneously inject 0.3-0.5 mL of the Matrigel™ mixture into the flank of each mouse using a pre-chilled syringe. [14][13]3. Incubation: The Matrigel™ will form a solid plug at body temperature. [15]Allow 7-14 days for vascularization to occur.

  • Plug Excision: After the incubation period, euthanize the mice and carefully excise the Matrigel™ plugs.

  • Histological Analysis: Fix the plugs in formalin, embed in paraffin, and section. [14]Stain sections with Hematoxylin and Eosin (H&E) for general morphology and with an endothelial cell-specific marker like anti-CD31 to visualize blood vessels. [15]6. Quantification of Angiogenesis: Quantify the number of blood vessels or the vessel area per high-power field in the CD31-stained sections.

  • qRT-PCR Analysis: For a more quantitative assessment, RNA can be extracted from a portion of the plug. The expression of endothelial markers such as CD31 and VE-cadherin can be measured by qRT-PCR. [16][17]

Data Presentation
Treatment GroupPeptide ConcentrationMean Vessel Density (vessels/mm² ± SEM)Relative CD31 mRNA Expression (fold change ± SEM)
Vehicle (PBS)N/AData1.0
Angiogenin (108-123)Low DoseDataData
Angiogenin (108-123)Mid DoseDataData
Angiogenin (108-123)High DoseDataData
Positive Control (VEGF)Conc.DataData
Zebrafish Angiogenesis Model

The zebrafish (Danio rerio) embryo is an excellent vertebrate model for studying angiogenesis due to its rapid development, optical transparency, and genetic tractability. [18][19]The formation of intersegmental vessels (ISVs) provides a highly stereotyped and quantifiable angiogenic process. [20][21]

Causality Behind Experimental Choices

The transparency of zebrafish embryos allows for real-time, non-invasive imaging of blood vessel development in a living organism. [19]The small size of the embryos makes them suitable for high-throughput screening of compounds. [22]The use of transgenic lines expressing fluorescent proteins in endothelial cells (e.g., Tg(fli1:EGFP)) greatly facilitates the visualization and quantification of angiogenesis. [18]

Experimental Workflow Diagram

Zebrafish_Workflow cluster_prep Preparation cluster_treatment Treatment with Angiogenin (108-123) cluster_imaging Imaging & Observation cluster_analysis Data Analysis A Collect Zebrafish Embryos B Dechorionate Embryos A->B ~2-4 hpf C Prepare Peptide Solution in Embryo Medium B->C D Incubate Embryos in Peptide Solution C->D ~24 hpf E Mount Embryos for Microscopy D->E ~48-72 hpf F Capture Fluorescent Images of ISVs E->F G Quantify ISV Length and Number F->G H Assess for Vascular Defects G->H I Statistical Analysis H->I

Figure 3: Zebrafish Angiogenesis Assay Workflow.
Detailed Protocol

Materials:

  • Adult zebrafish (ideally a transgenic line like Tg(fli1:EGFP))

  • Breeding tanks

  • Embryo medium (E3)

  • Angiogenin (108-123) peptide

  • Micro-injection setup (optional, for direct delivery)

  • Fluorescence stereomicroscope or confocal microscope

  • Image analysis software

Procedure:

  • Embryo Collection: Set up natural crosses of adult zebrafish and collect embryos shortly after fertilization.

  • Treatment: At 24 hours post-fertilization (hpf), place the embryos in multi-well plates containing embryo medium with various concentrations of Angiogenin (108-123). Include a vehicle control.

  • Incubation: Incubate the embryos at 28.5°C.

  • Imaging: At 48-72 hpf, anesthetize the embryos and mount them in a low-melting-point agarose for imaging.

  • Data Acquisition: Capture fluorescent images of the trunk vasculature, focusing on the intersegmental vessels.

  • Quantification: Measure the length and number of intact ISVs. Note any vascular defects such as truncated vessels or abnormal branching patterns. [18]

Data Presentation
Treatment GroupConcentrationMean Number of Intact ISVs (± SEM)Mean ISV Length (µm ± SEM)Percentage of Embryos with Vascular Defects
Vehicle ControlN/ADataDataData
Angiogenin (108-123)Low DoseDataDataData
Angiogenin (108-123)Mid DoseDataDataData
Angiogenin (108-123)High DoseDataDataData
Positive Control (e.g., SU5416)Conc.DataDataData

Conclusion

The selection of an appropriate in vivo model is paramount for the successful evaluation of potential angiogenesis modulators like Angiogenin (108-123). The CAM assay offers a rapid and cost-effective screening platform. The mouse Matrigel™ plug assay provides a more physiologically relevant mammalian system for assessing efficacy. The zebrafish model presents a powerful tool for high-throughput screening and real-time visualization of vascular development. By employing these well-validated models and following the detailed protocols outlined in this guide, researchers can obtain robust and reproducible data to advance the development of novel therapeutics targeting angiogenesis.

References

  • Angiogenin - Wikipedia. [Link]

  • In vivo Matrigel Plug Angiogenesis Assay - Bio-protocol. [Link]

  • Matrigel Plug Angiogenesis Assay - Creative Bioarray. [Link]

  • Zebrafish in the Study of Angiogenesis Inhibition - Biobide. [Link]

  • Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray. [Link]

  • In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays - Bio-protocol. [Link]

  • Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - STAR Protocols. [Link]

  • Precise Quantification of Angiogenesis in 3D Biomaterials Using in Vitro CAM Models: Enhancing 3Rs in Research and Minimizing in Vivo Testing - Advanced Functional Materials. [Link]

  • A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - JoVE. [Link]

  • Mechanism of action of angiogenin - ResearchGate. [Link]

  • A novel technique for quantifying changes in vascular density, endothelial cell proliferation and protein expression in response to modulators of angiogenesis using the chick chorioallantoic membrane (CAM) assay - BMC Cell Biology. [Link]

  • Modeling Tumor Angiogenesis in Zebrafish - IRIS-AperTO. [Link]

  • Antiangiogenic Cancer Drug Using the Zebrafish Model - Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration - Frontiers in Cell and Developmental Biology. [Link]

  • Mechanisms of action of angiogenin - PubMed. [Link]

  • Zebrafish embryo, a tool to study tumor angiogenesis - IJC. [Link]

  • ANG (angiogenin, ribonuclease, RNase A family, 5) - Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

  • In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - International Journal of Molecular Sciences. [Link]

  • A putative angiogenin receptor in angiogenin-responsive human endothelial cells - PNAS. [Link]

  • Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - Springer Nature Experiments. [Link]

  • Deep Learning-Based Image Analysis for the Quantification of Tumor-Induced Angiogenesis in the 3D In Vivo Tumor Model—Establishment and Addition to Laser Speckle Contrast Imaging (LSCI) - MDPI. [Link]

  • Characterization and Function of the Interaction of Angiogenin With Alpha-Actinin 2 - Frontiers in Cell and Developmental Biology. [Link]

  • The Uses of CAM Assay Angiogenesis Analysis Software - KML Vision. [Link]

  • Angiogenin promotes invasiveness of cultured endothelial cells by stimulation of cell-associated proteolytic activities - PNAS. [Link]

  • Expression of receptors for human angiogenin in vascular smooth muscle cells - PubMed. [Link]

  • Zebrafish Embryo Intersegmental Vessels: A Tool for Investigating Sprouting Angiogenesis - Springer. [Link]

  • [Angiogenin and its role in angiogenesis] - PubMed. [Link]

  • Quantitative Assessment of Angiogenic Responses by the Directed in Vivo Angiogenesis Assay - The American Journal of Pathology. [Link]

  • C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed. [Link]

  • Newly Identified Peptide, Peptide Lv, Promotes Pathological Angiogenesis - Journal of the American Heart Association. [Link]

  • The in vivo efficacy of the potential antiangiogenic peptide Alphastatin - AACR Journals. [Link]

  • angioreactor-based in vivo assay. A. Directed in vivo angiogenesis... - ResearchGate. [Link]

  • Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed. [Link]

  • (PDF) In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - ResearchGate. [Link]

  • Peptide-coated gold nanoparticles for modulation of angiogenesis in vi | IJN - Dove Press. [Link]

  • Intersegmental vessel formation in zebrafish: requirement for VEGF but not BMP signalling revealed by selective and non-selective BMP antagonists - British Journal of Pharmacology. [Link]

  • Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - FUPRESS. [Link]

  • intersegmental vessels form a highly stereotypic vessel pattern in the... - ResearchGate. [Link]

  • Vascular Development in the Zebrafish - PMC. [Link]

  • Enzymatically active angiogenin/ribonuclease A hybrids formed by peptide interchange - PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting Angiogenin (108-123) peptide aggregation in solution

A Guide to Preventing and Troubleshooting Peptide Aggregation Welcome to the technical support guide for Angiogenin (108-123). As Senior Application Scientists, we understand that working with synthetic peptides, especia...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Peptide Aggregation

Welcome to the technical support guide for Angiogenin (108-123). As Senior Application Scientists, we understand that working with synthetic peptides, especially those with a propensity to aggregate, can be challenging. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols to ensure the successful use of Angiogenin (108-123) in your experiments.

The Angiogenin (108-123) fragment, with the sequence ENGLPVHLDQSIFRRP, is derived from the C-terminal region of the full Angiogenin protein and acts as an inhibitor of its parent molecule's functions[1][2]. Its sequence contains a mix of hydrophobic, polar, and positively charged residues, giving it a predisposition to self-associate and aggregate in aqueous solutions. Understanding and controlling these factors is paramount for obtaining reproducible experimental results.

This guide moves from quick-reference FAQs to in-depth troubleshooting workflows and detailed experimental protocols, providing a comprehensive framework for handling this peptide.

Section 1: Peptide Characteristics & First Principles

The aggregation behavior of a peptide is intrinsically linked to its primary amino acid sequence.[3] Key physicochemical properties of Angiogenin (108-123) dictate its solubility and stability.

PropertyValue / DescriptionImpact on Aggregation & Solubility
Sequence ENGLPVHLDQSIFRRP[4]Contains a mix of charged, polar, and non-polar residues.
Molecular Weight ~1908.2 DaStandard for a 16-amino acid peptide.
Net Charge (at pH 7) +1 (Basic) The peptide is basic due to a higher count of basic residues (2x Arg, 1x His) versus acidic residues (1x Glu, 1x Asp). Basic peptides are typically most soluble in acidic solutions.[5][6]
Hydrophobic Residues L, P, V, I, FA significant portion of the peptide is hydrophobic. Hydrophobic interactions are a primary driving force for peptide aggregation and precipitation from aqueous solutions.[3][7]
Aggregation "Hot Spots" The C-terminal IFRRP region combines strong hydrophobicity (I, F) with charge (R, R), creating a potential region for complex intermolecular interactions.Regions with high intrinsic propensity for self-association can initiate the aggregation process.[3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers.

Q1: My lyophilized Angiogenin (108-123) powder won't dissolve in my aqueous buffer (e.g., PBS). What should I do first?

A1: This is a common issue given the peptide's properties. Direct reconstitution in a neutral pH buffer is often unsuccessful. Because the peptide has a net positive charge (+1), it is considered basic. The recommended first step is to use a dilute acidic solvent.[5][8]

  • First Step: Try to dissolve a small test aliquot of the peptide in sterile, distilled water. If that is unsuccessful, try 10% aqueous acetic acid. Once dissolved, you can dilute it further with your desired buffer.

  • For detailed instructions, please see Protocol 1: Recommended Solubilization Method.

Q2: I successfully dissolved the peptide, but the solution became cloudy or formed visible particles after a few hours at 4°C. What happened?

A2: This indicates time-dependent aggregation. While the initial solvent may have been sufficient to create a metastable solution, changes in temperature, pH (upon dilution into a buffer), or simply time can allow the peptide molecules to self-assemble into insoluble aggregates.[9]

  • Probable Cause: The final buffer conditions (pH, ionic strength) are not optimal for long-term stability.

  • Solution: Prepare fresh solutions for each experiment. Avoid storing the peptide in a diluted, ready-to-use format in aqueous buffer. Store it as a concentrated stock in an appropriate solvent at -20°C or -80°C and dilute it immediately before your experiment.[6][7]

Q3: What is the best way to prepare and store a stock solution?

A3: Proper stock preparation and storage are critical for reproducibility.

  • Use an Organic Solvent for Stock: For hydrophobic peptides, dissolving in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) is highly effective.[8][10] Angiogenin (108-123) does not contain methionine or cysteine, so DMSO is a safe choice.[7]

  • High Concentration: Prepare a concentrated stock (e.g., 1-10 mM) in 100% DMSO.

  • Aliquot: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. This prevents contamination and avoids multiple freeze-thaw cycles, which can promote aggregation.[7]

  • Store Frozen: Store the aliquots at -20°C or, for long-term storage, at -80°C.

Q4: Can I use sonication or vortexing to help dissolve the peptide?

A4: Yes, with caution.

  • Sonication: A brief (5-10 minute) sonication in a water bath is a very effective and recommended method to break up small clumps and aid dissolution.[8][10][11]

  • Vortexing: Gentle vortexing or pipetting is acceptable. Avoid vigorous or prolonged vortexing, as this can introduce air, create interfaces that promote aggregation, and potentially cause peptide oxidation.[12]

Section 3: In-Depth Troubleshooting Workflow

When simple fixes are not enough, a systematic approach is needed. This workflow guides you from initial observation to a validated solution.

start Lyophilized Peptide sub1 Problem: Poor Initial Solubilization start->sub1 Reconstitution Attempt sub2 Problem: Aggregation After Solubilization (Cloudiness, Precipitation) start->sub2 Successful Initial Solubilization cause1a Cause: Incorrect Solvent/pH sub1->cause1a cause1b Cause: Pre-existing Aggregates (Seeds) in Lyophilizate sub1->cause1b sol1a Solution: Follow Protocol 1. 1. Try dilute acid (10% Acetic Acid). 2. Use DMSO-first method. cause1a->sol1a sol1b Solution: Use Aggressive Disaggregation Protocol. (e.g., 10-50mM NaOH treatment). See Protocol 1, Section C. cause1b->sol1b cause2a Cause: Sub-optimal Buffer Conditions (pH, Ionic Strength) sub2->cause2a cause2b Cause: Unstable Storage Conditions (Dilute, 4°C, Freeze-Thaw) sub2->cause2b cause2c Cause: High Peptide Concentration sub2->cause2c sol2a Solution: Optimize final buffer pH away from pI. Test different salt concentrations. Add stabilizing excipients (e.g., Arginine). cause2a->sol2a sol2b Solution: Prepare fresh from frozen DMSO stock. Aliquot to avoid freeze-thaw cycles. cause2b->sol2b sol2c Solution: Work at the lowest concentration required for your assay. cause2c->sol2c

Caption: Troubleshooting Decision Tree for Angiogenin (108-123) Aggregation.

Section 4: Key Experimental Protocols

Protocol 1: Recommended Solubilization Method for Angiogenin (108-123)

This protocol provides a tiered approach. Always start with a small test amount of peptide before dissolving the entire batch.[7]

A. Standard Method (For Basic Peptides)

This method leverages the peptide's net positive charge.

  • Calculate the volume of solvent needed for your desired stock concentration.

  • Add the appropriate volume of 10% aqueous acetic acid to the vial of lyophilized peptide.

  • Gently pipette or pulse-vortex to mix. If full dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.

  • Once fully dissolved, this acidic stock can be slowly added dropwise to your final, vigorously stirring experimental buffer to reach the desired final concentration.[12]

  • Validation: Before use, centrifuge the final solution at >10,000 x g for 5 minutes to pellet any micro-aggregates that may have formed during dilution. Use the supernatant for your experiment.

B. Organic Solvent Method (For Hydrophobic Peptides)

If the standard method fails, the peptide's hydrophobicity is the dominant factor.

  • Add a small volume of 100% DMSO to the lyophilized peptide to create a concentrated primary stock (e.g., 10 mM).[10]

  • Mix well until the solution is completely clear. Sonication may be used to assist.[8]

  • Slowly add the DMSO-peptide stock dropwise into the final aqueous buffer while gently mixing.[12] Never add aqueous buffer directly to the concentrated DMSO stock , as this can cause immediate precipitation.

  • The final concentration of DMSO should be kept as low as possible for biological assays, typically <1%.[8]

C. Aggressive Disaggregation Method (For Stubborn Aggregates)

This method is adapted from protocols for highly amyloidogenic peptides like Aβ and should be used as a last resort to generate a seedless, monomeric stock.[11][13][14]

  • Reconstitute the peptide in a dilute base (e.g., 10-50 mM NaOH) to a concentration of ~1 mg/mL. The high pH (~12-12.5) will deprotonate residues and disrupt aggregates.[11][13]

  • Sonicate in a water bath for 5-10 minutes.[15]

  • Immediately portion into single-use aliquots, flash-freeze in liquid nitrogen, and store at -80°C.[11][13]

  • When ready to use, thaw the aliquot and immediately dilute into your final buffer, accounting for the high pH of the stock to ensure your final solution is at the correct experimental pH.

Protocol 2: Monitoring Aggregation Kinetics with Thioflavin T (ThT) Assay

This assay allows for the real-time monitoring of β-sheet-rich fibril formation.[16]

  • Reagent Preparation:

    • Peptide Stock: Prepare a concentrated, aggregate-free peptide stock using one of the methods in Protocol 1.

    • ThT Stock: Prepare a 1 mM ThT stock solution in sterile, distilled water. Filter through a 0.22 µm syringe filter and store protected from light at 4°C.[16]

    • Assay Buffer: Prepare your desired experimental buffer (e.g., PBS, pH 7.4) and filter through a 0.22 µm filter.

  • Assay Setup:

    • Work in a black, clear-bottom 96-well plate suitable for fluorescence measurements.

    • Prepare a master mix containing the assay buffer and ThT to a final concentration of 10-20 µM.

    • Add the peptide stock to the master mix to achieve the desired final peptide concentration (e.g., 10-100 µM). Mix gently.

    • Pipette replicates of the final reaction mixture into the wells (e.g., 100 µL per well).

    • Controls are essential: Include wells with buffer + ThT only (for background subtraction) and wells with a known aggregating peptide if available (positive control).

  • Plate Reader Measurement:

    • Set the fluorescence plate reader to an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[16][17]

    • Incubate the plate at a constant temperature (e.g., 37°C).

    • Set the reader to take measurements at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (hours to days). Include a brief orbital shaking step before each read to ensure a homogenous solution.[16]

  • Data Analysis:

    • Subtract the average background fluorescence (from ThT-only wells) from all other readings.

    • Plot the mean fluorescence intensity versus time. A sigmoidal curve with a lag phase, an exponential growth phase, and a plateau phase is characteristic of amyloid-like aggregation.

Section 5: Visualizing the Core Concepts

Understanding the interplay of factors that drive aggregation is key to prevention.

center Peptide Aggregation intrinsic Intrinsic Factors (Sequence-Dependent) hydro Hydrophobicity intrinsic->hydro charge Net Charge / pI intrinsic->charge hydro->center Drives Association charge->center Modulates Repulsion extrinsic Extrinsic Factors (Environmental) ph Solution pH extrinsic->ph conc Peptide Concentration extrinsic->conc temp Temperature extrinsic->temp ion Ionic Strength (Salts) extrinsic->ion agitation Agitation / Interfaces extrinsic->agitation ph->center Alters Net Charge conc->center Increases Collision Rate temp->center Affects Kinetics ion->center Screens Charges agitation->center Introduces Energy

Caption: Key Intrinsic and Extrinsic Factors Influencing Peptide Aggregation.

References

  • Zapadka, K. L., Becher, F. J., Dos Santos, A. L. G., & Jackson, S. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(6), 20170030. [Link]

  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]

  • Zapadka, K. L., Becher, F. J., Dos Santos, A. L. G., & Jackson, S. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. PubMed. [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Good, B. W., & Murphy, R. M. (2023). Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. ACS Chemical Neuroscience, 14(1), 133-143. [Link]

  • Zapadka, K. L., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. ResearchGate. [Link]

  • Cambridge Research Biochemicals. (n.d.). General Guide for Dissolving Peptides. Retrieved from [Link]

  • Istrate, A., et al. (2020). Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations. RSC Publishing. [Link]

  • Good, B. W., & Murphy, R. M. (2022). Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. ACS Chemical Neuroscience. [Link]

  • Good, B. W., & Murphy, R. M. (2023). Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. PubMed. [Link]

  • Schönherr, C., et al. (2016). Thioflavin T Binding Assay. Bio-protocol. [Link]

  • Qyaobio. (n.d.). Angiogenin (108-123). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Thioflavin T assay. Retrieved from [Link]

  • Yuste-Checa, P., & Hartl, F. U. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io. [Link]

  • Biancalana, M., & Koide, S. (2010). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412. [Link]

  • Rybak, S. M., et al. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. PubMed. [Link]

Sources

Optimization

Technical Support Center: Angiogenin (108-123) Peptide Solubility &amp; Reconstitution

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility issues with the Angiogenin (108-123) peptide during in vitro assay preparation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility issues with the Angiogenin (108-123) peptide during in vitro assay preparation.

Diagnostic Q&A: Understanding the Molecule

Q: What is the Angiogenin (108-123) peptide, and why is it notoriously difficult to dissolve? A: Angiogenin (108-123), featuring the amino acid sequence ENGLPVHLDQSIFRRP[1], is a C-terminal fragment utilized to neutralize the ribonucleolytic and angiogenic activities of native angiogenin[2]. It is highly prone to precipitation in standard cell culture media (such as DMEM or RPMI) due to a critical intersection of two physicochemical properties: its isoelectric point (pI) and its high hydrophobicity.

Q: Why does the peptide precipitate specifically in pH 7.4 cell culture media? A: The root cause lies in the peptide's zwitterionic state. The sequence contains two acidic residues (Glutamic Acid, Aspartic Acid) and two basic residues (Arginine, Arginine). At the physiological pH of 7.4 found in cell culture media, the peptide reaches its isoelectric point (pI ≈ 7.4), meaning its net electrical charge is exactly zero[3].

Without net electrostatic repulsion to keep the molecules separated, the peptide's highly hydrophobic regions—which make up 44% of the sequence (Leucine, Proline, Valine, Isoleucine, Phenylalanine)—collapse together. This drives rapid hydrophobic aggregation and irreversible micro-precipitation[4].

Visual Troubleshooting Logic

To successfully solubilize this peptide, you must either shift the pH away from its pI or disrupt the hydrophobic packing using an organic co-solvent before introducing it to your cells.

G Start Angiogenin (108-123) Lyophilized Powder Analyze Analyze Sequence: ENGLPVHLDQSIFRRP Start->Analyze Problem pI ≈ 7.4 & 44% Hydrophobic (Insoluble in neutral media) Analyze->Problem Solvent1 Primary Solvent: 10-50 mM Acetic Acid (Protonates residues, net charge > 0) Problem->Solvent1 Charge modification Solvent2 Alternative Solvent: 100% DMSO (Disrupts hydrophobic packing) Problem->Solvent2 Hydrophobic shielding Stock Prepare 1-10 mg/mL Master Stock Solvent1->Stock Solvent2->Stock Dilution Dilute to Working Conc. in DMEM/RPMI Stock->Dilution 1:1000 dilution Filter Sterile Filtration (Low Protein Binding Membrane) Dilution->Filter

Figure 1: Logical workflow for Angiogenin (108-123) reconstitution based on physicochemical properties.

Self-Validating Reconstitution Protocol

Q: How do I properly reconstitute Angiogenin (108-123) for in vitro assays without losing peptide to unseen precipitation? A: Follow this self-validating, step-by-step methodology. By manipulating the solvent environment first, you can force the peptide into a stable solution[5].

Step 1: Master Stock Preparation (Overcoming the pI)

  • Method A (Charge Modification - Preferred for sensitive cells): Dissolve the lyophilized powder in sterile 10–50 mM Acetic Acid to achieve a concentration of 1–5 mg/mL.

    • Causality: The acidic environment protonates the carboxyl groups, giving the peptide a net positive charge. This forces the peptide molecules to repel each other, preventing aggregation.

  • Method B (Hydrophobic Shielding - For high-concentration stocks): Dissolve the powder in 100% cell-culture grade DMSO to achieve up to 10 mg/mL.

    • Causality: DMSO acts as a powerful hydrogen-bond acceptor that disrupts the hydrophobic packing of the Leu/Val/Ile/Phe residues.

  • Action: Vortex gently and sonicate the vial in a water bath for 3–5 minutes at room temperature until the solution is completely clear.

Step 2: Concentration Verification (The Validation Step)

  • Action: Centrifuge the solubilized stock at 10,000 x g for 5 minutes.

  • Validation: Carefully sample the supernatant and measure the peptide concentration using a BCA assay or absorbance at 214 nm. (Note: Do not use 280 nm, as the sequence lacks Tryptophan and Tyrosine).

  • Causality: If the measured concentration matches your theoretical yield, solubilization is complete. A lower reading indicates unseen micro-precipitation, requiring the addition of more solvent or extended sonication.

Step 3: Dilution into Working Media

  • Action: Dilute the master stock directly into pre-warmed (37°C) cell culture media immediately before adding it to the cells.

  • Causality: Pre-warming the media increases the kinetic energy of the solution. This prevents the peptide from instantly crashing out of solution as the buffering capacity of the media neutralizes the Acetic Acid back to pH 7.4.

Quantitative Solubility Data

Use the following table to select the appropriate solvent system based on your experimental constraints:

Solvent SystemMax Stock ConcentrationStorage Stability (-20°C)Cell Toxicity Risk (at 1X Working Conc.)
PBS / DMEM (pH 7.4) < 0.1 mg/mL (Precipitates)N/ANone
50 mM Acetic Acid Up to 5 mg/mL> 6 monthsLow (Small acid volume is buffered by media)
100% DMSO Up to 10 mg/mL> 6 monthsModerate (Keep final DMSO < 0.1% v/v)

Experimental Troubleshooting FAQs

Q: I added the lyophilized peptide directly to my DMEM, and the media turned cloudy. Can I save it by sonicating the media? A: No. The cloudiness is irreversible peptide precipitation caused by the neutral pH of the media hitting the peptide's exact isoelectric point. Sonicating complex media will degrade essential growth factors and will not permanently resuspend the peptide. Discard the solution, and reconstitute a new vial using Acetic Acid or DMSO first, as outlined in Step 1.

Q: How much DMSO can I safely use in my endothelial cell angiogenesis assays? A: Endothelial cells (e.g., HUVECs) are highly sensitive to organic solvents. Ensure the final concentration of DMSO in your working media does not exceed 0.1% (v/v). If your assay requires a higher peptide concentration that pushes the DMSO volume above this threshold, you must switch to the 50 mM Acetic Acid solubilization method.

Q: Can I store the reconstituted peptide stock at 4°C for my week-long experiment? A: No. Prolonged storage of peptides in aqueous solutions at 4°C leads to rapid degradation, oxidation, and adherence to the plastic walls of the tube. You must aliquot the validated master stock into low-protein-binding tubes and freeze them immediately at -20°C or -80°C. Thaw a fresh aliquot for each day of your experiment and avoid repeated freeze-thaw cycles[5].

References

  • Angiogenin - ANG - QYAOBIO | qyaobio.com | 1

  • Peptides - Angiogenin and Fragments | Bio-Synthesis | 2

  • How to Determine Isoelectric Point (pI) of Peptides | Food Science Toolbox |3

  • Isoelectric Point for Protein Analysis and Biopharmaceutical Development | Creative Proteomics | 4

  • Peptide Solubility and Storage Guidelines | MedChemExpress | 5

Sources

Troubleshooting

addressing off-target effects of Angiogenin (108-123) in endothelial cells

Technical Support Center: Troubleshooting Off-Target Effects of Angiogenin (108-123) in Endothelial Cells Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal for rese...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Off-Target Effects of Angiogenin (108-123) in Endothelial Cells

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal for researchers and drug development professionals working with Angiogenin (ANG) and its inhibitors.

Angiogenin is a potent inducer of neovascularization that interacts with endothelial cell-surface actin to promote cell invasion, migration, and proliferation[1]. The synthetic C-terminal peptide Ang(108-123) (sequence: ENGLPVHLDQSIFRRP) is widely used to inhibit both the ribonucleolytic and biological activities of ANG[2]. However, because of its structural properties, researchers frequently encounter off-target effects when applying this peptide to endothelial cell models like HUVECs. This guide will help you troubleshoot cytotoxicity, non-specific binding, and signaling anomalies, ensuring rigorous, self-validating experimental designs.

Section 1: Troubleshooting Cytotoxicity and Cytoskeletal Disruption

FAQ 1: Why am I observing generalized cytotoxicity and cell detachment in HUVECs at Ang(108-123) concentrations above 50 µM?

Causality & Expert Insight: Angiogenin naturally binds to cell-surface actin, a critical step for endothelial cell activation and basement membrane degradation[1]. While Ang(108-123) competitively blocks this interaction, high concentrations of the peptide can directly sequester G-actin or alter the physical properties of F-actin independently of ANG[3]. This off-target cytoskeletal interference leads to a loss of focal adhesions, cell rounding, and detachment-induced apoptosis (anoikis). Furthermore, the cationic nature of the peptide (which contains multiple Arginine residues) can cause non-specific membrane disruption at high micromolar doses.

Self-Validating Solution: Never assume cell death equates to anti-angiogenic efficacy. Always run a scrambled peptide control (e.g., PRFQISDNLVHGELPR) matched for isoelectric point. Cap your working concentration at the empirically determined IC50 (typically 10–25 µM) and run a parallel Annexin V/PI flow cytometry assay to differentiate between targeted anti-proliferative effects and off-target anoikis.

Section 2: Troubleshooting Ribonucleolytic Cross-Reactivity

FAQ 2: My cell-free translation assays show that Ang(108-123) is inhibiting general protein synthesis, even in the absence of exogenous ANG. What is happening?

Causality & Expert Insight: Angiogenin shares approximately 33% sequence homology with pancreatic RNase A, and the C-terminal region is crucial for its ribonucleolytic active center[2]. At elevated concentrations, Ang(108-123) can exhibit cross-reactivity, acting as a weak competitive inhibitor or allosteric modulator of other endogenous RNase A family members. If the peptide is internalized via non-specific endocytosis, it may interfere with ribosomal RNA processing or tRNA cleavage pathways normally regulated by stress-induced ribonucleases.

Self-Validating Solution: Incorporate an RNase A specificity control. If Ang(108-123) inhibits your assay but equivalent concentrations of a specific RNase A inhibitor (e.g., RNasin) do not produce the same off-target phenotype, the peptide is likely causing non-specific steric hindrance rather than targeted ANG inhibition.

Pathway ANG Angiogenin (ANG) Actin Cell-Surface Actin ANG->Actin Binds Peptide Ang(108-123) Peptide OnTarget On-Target: Blocks ANG-Actin Binding Peptide->OnTarget Desired OffTarget1 Off-Target: General Actin Disruption Peptide->OffTarget1 High Dose OffTarget2 Off-Target: RNase A Cross-Inhibition Peptide->OffTarget2 Non-Specific OnTarget->ANG

Caption: Mechanism of Ang(108-123) on-target inhibition vs. off-target cytoskeletal and RNase disruption.

Section 3: Quantitative Data & Optimization Guidelines

To minimize off-target effects, adhere to the established kinetic and cellular thresholds for Ang(108-123). Exceeding these thresholds shifts the peptide from a specific inhibitor to a non-specific disrupter.

ParameterTarget / AssayOptimal RangeOff-Target ThresholdCausality of Off-Target Effect
IC50 (Angiogenesis) CAM Assay / Tube Formation10 - 25 µM> 50 µMNon-specific actin depolymerization
Ribonucleolytic Inhibition tRNA Cleavage Assay5 - 15 µM> 30 µMCross-inhibition of RNase A family
Cell Viability (HUVEC) MTT / WST-1 Assay< 30 µM> 40 µMCationic membrane disruption
Receptor Affinity (Kd) Cell-Surface Actin Binding1 - 10 nM> 100 nMBinding to non-target proteoglycans

Section 4: Experimental Protocols for Validation

To ensure trustworthiness, every experiment must be a self-validating system. Below is the gold-standard protocol for isolating the on-target effects of Ang(108-123) from its off-target artifacts.

Protocol: Actin-Binding Competition and Endothelial Rescue Assay

Objective: Validate that the anti-angiogenic effect of Ang(108-123) is specifically due to ANG-actin blockade and not generalized cytotoxicity.

Step-by-Step Methodology:

  • Cell Preparation: Seed HUVECs at

    
     cells/well in a 96-well plate coated with Matrigel (for tube formation) or standard tissue culture plastic (for viability). Starve cells in basal medium (0.5% FBS) for 6 hours to synchronize the cell cycle.
    
  • Peptide Pre-incubation: Prepare Ang(108-123) and a scrambled control peptide in PBS. Pre-incubate the peptides (0, 10, 25, and 50 µM) with 1 µg/mL recombinant human Angiogenin for 30 minutes at 37°C to allow complex formation.

  • Treatment Application: Add the peptide-ANG complexes to the HUVECs. You must include the following critical controls to self-validate the assay:

    • Control A (Negative): Vehicle only (Establishes baseline actin dynamics).

    • Control B (Positive): ANG only (Establishes maximal angiogenic stimulation).

    • Control C (Off-Target Check): Ang(108-123) only at 50 µM (Assesses baseline actin disruption without ANG).

  • Incubation & Observation: Incubate for 18 hours. For tube formation, image at 4x magnification and quantify total tube length and branch points using ImageJ (Angiogenesis Analyzer plugin).

  • Viability Counter-Screen: In a parallel plate, perform an Annexin V/PI flow cytometry assay.

    • Self-Validation Logic: If Control C shows >10% Annexin V positivity compared to Control A, your peptide concentration is too high and is inducing off-target anoikis via direct actin sequestration. You must reduce the maximum dose to 25 µM.

Workflow Step1 1. Titration (0.1 - 50 µM) Step2 2. Viability Assay (Exclude >10% Toxicity) Step1->Step2 Step3 3. Target Validation (Actin Binding Assay) Step2->Step3 Step4 4. Functional Assay (Tube Formation) Step3->Step4

Caption: Step-by-step workflow for optimizing Ang(108-123) to minimize off-target endothelial toxicity.

References

  • Rybak, S. M., Auld, D. S., St Clair, D. K., Yao, Q. Z., & Fett, J. W. (1989). "C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin." Biochemical and Biophysical Research Communications.[Link]

  • Hu, G. F., Strydom, D. J., Fett, J. W., Riordan, J. F., & Vallee, B. L. (1993). "Actin is a binding protein for angiogenin." Proceedings of the National Academy of Sciences.[Link]

  • Pyatibratov, M. G., & Tolkatchev, D. (2010). "Binding of human angiogenin inhibits actin polymerization." Archives of Biochemistry and Biophysics.[Link]

Sources

Optimization

Technical Support Center: Angiogenin (108-123) Peptide Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with reproducibility in angiogenesis and ribonuclease inhibition assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with reproducibility in angiogenesis and ribonuclease inhibition assays. A common, yet often overlooked, culprit is the silent degradation of the Angiogenin (108-123) peptide .

Angiogenin (108-123)—sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro—is a potent C-terminal fragment that competitively inhibits the enzymatic and biological activities of native human angiogenin (1[1]). However, its specific amino acid composition makes it highly vulnerable to in vitro degradation.

This guide is designed to move beyond basic handling instructions. Here, we will dissect the causality of peptide degradation, provide quantitative stability data, and establish self-validating experimental protocols to ensure your data reflects true biological phenomena, not chemical artifacts.

The Causality of Degradation: Know Your Molecule

To prevent degradation, you must first understand the structural vulnerabilities inherent to the Angiogenin (108-123) sequence. Peptide degradation is not a generic process; it is highly sequence-dependent.

  • Deamidation & Isomerization (Asn109-Gly110): Peptides containing Asparagine-Glycine (Asn-Gly) motifs are notorious for rapid deamidation. At neutral to basic pH, the nitrogen of the adjacent glycine attacks the asparagine side chain, forming a cyclic succinimide intermediate that resolves into a potentially inactive iso-aspartate analog (2[2]).

  • Hydrolysis (Asp116-Gln117): Aspartate (Asp) residues can catalyze the cleavage of adjacent peptide bonds under acidic conditions, leading to fragmentation of the peptide backbone (3[3]).

  • Proteolysis (Arg121-Arg122-Pro123): The dibasic Arginine-Arginine motif at the C-terminus is a prime target for trypsin-like serine proteases and exopeptidases abundantly present in serum and cell culture media (4[4]).

Vulnerabilities Peptide Angiogenin (108-123) E-N-G-L-P-V-H-L-D-Q-S-I-F-R-R-P Deamidation Asn109-Gly110 Deamidation Risk Peptide->Deamidation Hydrolysis Asp116-Gln117 Hydrolysis Risk Peptide->Hydrolysis Proteolysis Arg121-Arg122 Proteolysis Risk Peptide->Proteolysis Mitigate1 Buffer pH 6.0-6.5 Deamidation->Mitigate1 Mitigate2 Avoid high temperatures Hydrolysis->Mitigate2 Mitigate3 Add Protease Inhibitors (e.g., Aprotinin/PMSF) Proteolysis->Mitigate3

Structural vulnerabilities of Angiogenin (108-123) and targeted mitigation strategies.

Mechanism Ang Native Angiogenin RNase Ribonucleolytic Activity Ang->RNase Cleaves rRNA Angio Angiogenesis RNase->Angio Promotes Peptide Angiogenin (108-123) Peptide->Ang Competitive Binding Peptide->RNase Inhibits

Mechanism of native Angiogenin inhibition by the Angiogenin (108-123) peptide fragment.

Quantitative Data: Stability Profiling

To design robust experiments, you must account for the half-life of your peptide in various matrices. The table below synthesizes the degradation profiles of therapeutic peptides with similar cleavage sites across standard experimental conditions (5[5]).

Experimental MatrixPrimary Degradation PathwayEstimated Half-Life (

)
Required Mitigation Strategy
Aqueous Buffer (pH 7.4, 37°C) Deamidation (Asn109-Gly110)~48 - 72 hoursAdjust reconstitution buffer to pH 6.0 - 6.5; store at -80°C.
10% Fetal Bovine Serum (FBS) Proteolysis (Arg121-Arg122)< 2 hoursHeat-inactivate serum (56°C, 30 min); add broad-spectrum protease inhibitors.
Fresh Human Blood/Plasma Exopeptidase & Serine Protease Cleavage15 - 30 minutesUse EDTA collection tubes (inhibits metalloproteases); process strictly on ice.
Polystyrene Culture Plates Surface Adsorption (Physical Depletion)N/A (Rapid loss of active conc.)Utilize siliconized or low-protein binding polypropylene plastics exclusively.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. I mandate a Self-Validating System for all peptide assays. This means you do not assume the peptide is intact; you prove it analytically before trusting the biological readout.

Protocol A: Reconstitution and Aliquoting (The Foundation of Stability)

Objective: Prevent premature hydrolysis, deamidation, and physical degradation from freeze-thaw cycles.

  • Equilibration: Allow the lyophilized Angiogenin (108-123) vial to reach room temperature in a desiccator before opening.

    • Causality: Opening a cold vial causes atmospheric moisture condensation, initiating localized hydrolysis before you even add buffer.

  • Solubilization: Reconstitute the peptide in sterile, endotoxin-free

    
     or a weak buffer (e.g., 10 mM PBS) adjusted to pH 6.0 .
    
    • Causality: Asn-Gly sequences deamidate rapidly at pH > 7.0, while Asp-Gln bonds hydrolyze at pH < 4.0. A slightly acidic pH of 6.0 perfectly balances and minimizes both pathways.

  • Aliquoting: Dispense into single-use aliquots using low-protein binding polypropylene tubes.

    • Causality: Peptides readily adsorb to standard glass or polystyrene surfaces, artificially lowering your working concentration and ruining dose-response curves (6[6]).

  • Flash Freezing: Flash-freeze aliquots in liquid nitrogen and store immediately at -80°C.

Protocol B: In Vitro Cell Culture Assay Preparation

Objective: Ensure peptide integrity during prolonged cell culture assays.

  • Thawing: Thaw a single aliquot strictly on ice immediately before use. Discard any unused portion. Never refreeze.

  • Matrix Preparation: If using serum-supplemented media (e.g., DMEM + 10% FBS), ensure the serum is heat-inactivated (56°C for 30 mins).

    • Causality: Heat inactivation denatures complement proteins and many trypsin-like serine proteases that would otherwise rapidly cleave the Arg-Arg motif.

  • Inhibitor Supplementation: Supplement the assay media with a protease inhibitor cocktail (e.g., EDTA, Aprotinin) that lacks toxicity to your specific cell line.

  • Self-Validation Check (Critical Step): Before applying the media to your cells, take a 10 µL sample and run a rapid LC-MS or RP-HPLC analysis. Compare the Area Under the Curve (AUC) of the intact peptide peak to your baseline standard.

    • Causality: This confirms the peptide hasn't degraded during the setup phase, ensuring your biological readout is driven by intact Angiogenin (108-123) and not inactive fragments.

Workflow Lyophilized Lyophilized Peptide (-20°C to -80°C) Recon Reconstitute in sterile ddH2O (pH 6.0) Lyophilized->Recon Step 1 Aliquot Single-use Aliquots in Low-Bind Tubes Recon->Aliquot Step 2 Assay Thaw on Ice + Protease Inhibitors Aliquot->Assay Step 3 Validate LC-MS/RP-HPLC Integrity Check Assay->Validate Step 4 (Self-Validation)

Step-by-step self-validating workflow for Angiogenin (108-123) preparation and usage.

Frequently Asked Questions (FAQs)

Q: Why is my Angiogenin (108-123) peptide losing its inhibitory activity after a few days in the fridge? A: Peptides in aqueous solutions are highly susceptible to chemical degradation. For Angiogenin (108-123), the Asn109-Gly110 motif is a hotspot for deamidation via a cyclic succinimide intermediate. Storing the peptide in solution at 4°C accelerates this process exponentially compared to -80°C. Always store as a lyophilized powder or in frozen, single-use aliquots.

Q: Can I use standard microcentrifuge tubes for my serial dilutions? A: No. At low working concentrations (typically µM or nM ranges), the hydrophobic residues in Angiogenin (108-123) will non-specifically bind to the walls of standard polystyrene or untreated polypropylene tubes. This adsorption drastically reduces the effective concentration in your assay. Always use siliconized or low-bind tubes.

Q: My cell-based angiogenesis assay shows high well-to-well variability. Could peptide degradation be the cause? A: Absolutely. If your culture media contains active serum proteases, the Arg121-Arg122-Pro123 sequence at the C-terminus will be rapidly cleaved. This cleavage destroys the peptide's ability to competitively bind and inhibit native angiogenin. Implement our self-validating LC-MS check at


 and 

to quantify degradation, and consider transitioning to heat-inactivated serum or serum-free conditions for the duration of the assay.

References

  • Sigma-Aldrich. Peptide Stability and Potential Degradation Pathways.2

  • ACS Biomaterials Science & Engineering. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.4

  • PubMed Central (PMC). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.5

  • Concept Life Sciences. Overcoming the Challenges of Peptide Drug Development.6

  • Molnova. Angiogenin (108-123) Datasheet & Reference Information.1

  • BioProcess International. Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.3

Sources

Troubleshooting

inconsistent results with Angiogenin (108-123) in angiogenesis assays

A Guide to Understanding and Troubleshooting Inconsistent Results in Angiogenesis Assays Section 1: Foundational Knowledge - Understanding the Dichotomy Between Angiogenin and its C-Terminal Fragment A fundamental misund...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Troubleshooting Inconsistent Results in Angiogenesis Assays

Section 1: Foundational Knowledge - Understanding the Dichotomy Between Angiogenin and its C-Terminal Fragment

A fundamental misunderstanding of the biological role of the Angiogenin (108-123) peptide is the most common source of inconsistent results. Unlike the full-length protein, this peptide fragment is not pro-angiogenic; it is, in fact, an inhibitor.

The Pro-Angiogenic Action of Full-Length Angiogenin (ANG)

Full-length Angiogenin (ANG) is a 123-amino acid protein that acts as a potent stimulator of new blood vessel formation.[1] Its mechanism is multifaceted, involving both extracellular and intracellular signaling events.

  • Extracellular Action: ANG binds to endothelial and smooth muscle cells, activating proteolytic cascades that degrade the basement membrane, a crucial first step for cell migration and invasion.[1]

  • Internalization and Nuclear Translocation: ANG is endocytosed by endothelial cells and translocates to the nucleus.[2] This step is essential for its angiogenic activity.[1]

  • Ribonucleolytic Activity: In the nucleus, ANG's ribonuclease (RNase) activity stimulates ribosomal RNA (rRNA) transcription, which is a rate-limiting step for protein synthesis and subsequent cell proliferation.[3][4]

  • Signal Transduction: ANG activates several signaling pathways, including the extracellular signal-related kinase (ERK1/2) pathway, which is critical for cell proliferation.[1][2]

G cluster_extracellular Extracellular Space cluster_cell Endothelial Cell cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus ANG Full-Length Angiogenin (ANG) Receptor Cell Surface Receptor (e.g., Actin, EGFR) ANG->Receptor Binding ANG_nuc Nuclear ANG ANG->ANG_nuc Endocytosis & Nuclear Translocation PLC Phospholipase C (PLC) Receptor->PLC Activation ERK ERK1/2 Phosphorylation PLC->ERK Activation Prolif Cell Proliferation ERK->Prolif rRNA rRNA Transcription ANG_nuc->rRNA Stimulation rRNA->Prolif

Caption: Signaling pathway of full-length Angiogenin in endothelial cells.

The Inhibitory Action of Angiogenin (108-123) Peptide

The Angiogenin (108-123) peptide corresponds to a C-terminal region of the full protein. Crucially, studies have demonstrated that synthetic peptides from this C-terminal region inhibit both the enzymatic (ribonucleolytic) and biological (angiogenic) activities of full-length angiogenin.[5] The peptide Ang(108-123) specifically has been shown to significantly decrease neovascularization elicited by the full-length protein in the chick chorioallantoic membrane (CAM) assay.[5]

Therefore, Angiogenin (108-123) should be used experimentally as an antagonist or a negative control , not as a direct angiogenic stimulus.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when using Angiogenin (108-123) in a question-and-answer format.

Question 1: I am not observing any tube formation or cell proliferation with Angiogenin (108-123). Is my peptide inactive?

Answer: This is the expected result and indicates your assay is performing correctly. The Angiogenin (108-123) peptide is not an angiogenic stimulator but an inhibitor of full-length Angiogenin's activity.[5] On its own, it should not induce tube formation, migration, or proliferation. You should observe a result similar to your vehicle-only or untreated negative control.

Question 2: I am using Angiogenin (108-123) to inhibit angiogenesis induced by full-length ANG (or VEGF), but my inhibition results are highly variable from one experiment to the next. What is causing this inconsistency?

Answer: This is a multifaceted problem stemming from the inherent variability of in vitro angiogenesis assays and the specific handling requirements of peptides and biological reagents.[6][7] Let's break down the potential sources of error.

G Start Inconsistent Inhibition Results P_Handling Peptide Handling & Quality Start->P_Handling Assay_Var Assay System Variables Start->Assay_Var Controls Experimental Controls Start->Controls Sol Solubility/ Aggregation? P_Handling->Sol Check Conc Concentration/ Stoichiometry? P_Handling->Conc Check Cells Cell Health/ Passage? Assay_Var->Cells Check BME BME Lot/ Thickness? Assay_Var->BME Check Time Assay Timing? Assay_Var->Time Check Ctrl_Check Proper Controls Included? Controls->Ctrl_Check Verify

Caption: Troubleshooting workflow for inconsistent angiogenesis inhibition.

Peptide Quality and Handling

Peptides are sensitive reagents. Improper handling can lead to loss of activity.

  • Purity and Source: Always use a high-purity (>95%) peptide from a reputable supplier. Impurities can have off-target effects.

  • Reconstitution: Reconstitute the lyophilized peptide in a sterile, appropriate solvent (e.g., sterile water or DMSO, as recommended by the manufacturer) to create a concentrated stock solution. Minimize the use of DMSO as it can be toxic to cells at higher concentrations.

  • Storage and Stability: Aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

ParameterRecommendationRationale
Purity >95% HPLC-purifiedPrevents confounding effects from contaminants.
Solvent Sterile, nuclease-free H₂O or minimal DMSOEnsures sterility and avoids cell toxicity.
Stock Conc. 1-10 mMHigh concentration minimizes the volume of solvent added to cell culture.
Storage Aliquot and store at -80°CPrevents degradation from repeated freeze-thaw cycles.
Concentration and Stoichiometry

The inhibitory effect is dependent on the molar ratio of the Angiogenin (108-123) peptide to the pro-angiogenic stimulus (e.g., full-length ANG).

  • Dose-Response: You must perform a dose-response curve for both your angiogenic stimulus and the inhibitory peptide. A common mistake is using a suboptimal concentration of the stimulus, leading to a weak angiogenic response that is easily inhibited, or a saturating concentration that is difficult to inhibit.

  • Suggested Ranges:

    • Full-Length Angiogenin: 1-100 ng/mL[8]

    • Angiogenin (108-123): Start with a 10- to 100-fold molar excess relative to the full-length protein and optimize.

Assay System Variables

In vitro angiogenesis assays are notoriously sensitive to minor variations. Consistency is key.

  • Endothelial Cell Type and Health:

    • Different endothelial cells (e.g., HUVECs, HMVECs) exhibit varying sensitivities to angiogenic factors.[9] Use the same cell type consistently.

    • Cell Passage Number is Critical. Do not use primary endothelial cells beyond passage 6.[10][11] Senescent cells lose their ability to proliferate and form tubes, leading to weak or no response.

    • Ensure cells are healthy and not overly confluent before starting the assay.

  • Basement Membrane Extract (BME):

    • Products like Matrigel® or Cultrex® are derived from Engelbreth-Holm-Swarm (EHS) mouse sarcoma and have significant lot-to-lot variability. This is a major source of inconsistent results. Whenever possible, purchase a large quantity of a single lot for an entire series of experiments.

    • Use Reduced Growth Factor BME. This minimizes the confounding effects of growth factors present in the matrix itself.[10][11]

    • Gel Thickness and Uniformity: The BME must be thawed slowly on ice and pipetted carefully to create a uniform, bubble-free layer.[12] A layer that is too thin will cause cells to form a monolayer instead of tubes.[10]

  • Assay Timing:

    • Tube formation is a dynamic and transient process. Endothelial cells typically form networks within 4-12 hours, which then begin to disintegrate after 18-24 hours.[13][14]

    • You must define a consistent, optimal time point for imaging and quantification. It is highly recommended to perform a time-course experiment (e.g., imaging at 4, 8, 12, and 18 hours) to determine the peak of tube formation for your specific cell type and conditions.

Section 3: Protocol - Endothelial Cell Tube Formation Assay

This protocol provides a standardized workflow for assessing the inhibitory potential of Angiogenin (108-123).

Materials:

  • Reduced Growth Factor Basement Membrane Extract (BME) (e.g., Cultrex® or Matrigel®)

  • Pre-chilled, sterile 96-well plate

  • Human Umbilical Vein Endothelial Cells (HUVECs), passage 2-5

  • Endothelial Cell Growth Medium (EGM-2)

  • Starvation Medium (e.g., EBM-2 + 0.5% FBS)

  • Full-Length Angiogenin (pro-angiogenic stimulus)

  • Angiogenin (108-123) peptide (inhibitor)

  • Calcein AM (for visualization)

Procedure:

  • Prepare BME Plate:

    • Thaw BME overnight at 4°C. Keep it on ice at all times to prevent premature gelling.[11]

    • Place a 96-well plate on ice to pre-chill.

    • Using a pre-chilled pipette tip, carefully add 50 µL of BME to each well. Ensure the BME is spread evenly and avoid introducing bubbles.[12]

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.

  • Prepare Cells:

    • While the BME is gelling, harvest HUVECs that are approximately 80% confluent.

    • Resuspend the cells in starvation medium at a concentration of 2 x 10⁵ cells/mL. The optimal cell density may require optimization.[10]

  • Prepare Treatment Groups:

    • Prepare your treatment conditions in starvation medium at 2x the final concentration. For example:

      • Vehicle Control (medium only)

      • Stimulus Control (e.g., 20 ng/mL full-length ANG)

      • Inhibitor Control (e.g., 2 µg/mL Angiogenin 108-123)

      • Test Condition (20 ng/mL full-length ANG + 2 µg/mL Angiogenin 108-123)

  • Cell Seeding and Treatment:

    • Add 50 µL of the cell suspension (containing 10,000 cells) to 50 µL of the appropriate 2x treatment solution in each well. This brings the total volume to 100 µL and the treatment concentrations to 1x.

    • Gently add the cell suspension to the center of the BME gel, being careful not to disturb the gel surface.[11]

  • Incubation and Visualization:

    • Incubate the plate at 37°C, 5% CO₂ for 4-18 hours.

    • At your predetermined optimal time point, carefully remove the medium.

    • Add 100 µL of Calcein AM solution (2 µg/mL in PBS) and incubate for 30 minutes at 37°C.

    • Visualize and capture images using a fluorescence microscope.

  • Quantification:

    • Quantify angiogenesis using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters to measure include:

      • Total tube length

      • Number of nodes/junctions

      • Number of meshes/loops

References

  • Human In Vitro and Ex Vivo Models in Angiogenesis Research: Advances and Challenges. (2025). Google Scholar.
  • Angiogenin - Wikipedia. (n.d.). Wikipedia. [Link]

  • Gao, X., & Xu, Z. (2005). Endogenous angiogenin in endothelial cells is a general requirement for cell proliferation and angiogenesis. Oncogene, 24(3), 455-465. [Link]

  • Staton, C. A., Reed, M. W. R., & Brown, N. J. (2004). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. International Journal of Experimental Pathology, 85(5), 233-248. [Link]

  • Rybak, S. M., Auld, D. S., St Clair, D. K., Yao, Q. Z., & Fett, J. W. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. Biochemical and Biophysical Research Communications, 162(1), 535-543. [Link]

  • Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial Cell Tube Formation Assay. In Methods in enzymology (Vol. 486, pp. 317-330). Academic Press. [Link]

  • Kim, J., et al. (2016). Recent Improvements in In Vitro Angiogenesis Assays. Journal of Cardiovascular Translational Research, 9(4), 337-344. [Link]

  • Arnaoutova, I., George, J., Kleinman, H. K., & Benton, G. (2009). The endothelial cell tube formation assay on basement membrane turns 20: state of the science and the art. Angiogenesis, 12(3), 267-274. [Link]

  • Kishimoto, K., Liu, S., Tsuji, T., Olson, K. A., & Hu, G. F. (2001). Angiogenin activates Erk1/2 in human umbilical vein endothelial cells. Biochemical and Biophysical Research Communications, 287(2), 394-400. [Link]

  • Moore, F., & Riordan, J. F. (1990). Angiogenin activates endothelial cell phospholipase C. Biochemistry, 29(1), 228-233. [Link]

  • DeCicco-Skinner, K. L., Henry, G. H., & Cataisson, C. (2014). Endothelial cell tube formation assay for the in vitro study of angiogenesis. Journal of Visualized Experiments, (91), e51312. [Link]

  • Staton, C. A., Stribbling, S. M., Tazzyman, S., Hughes, R., Brown, N. J., & Lewis, C. E. (2004). Current methods for assaying angiogenesis in vitro and in vivo.
  • Rybak, S. M., & Riordan, J. F. (1992). A putative angiogenin receptor in angiogenin-responsive human endothelial cells.
  • Hallahan, T. W., Shapiro, R., & Vallee, B. L. (1991). Enzymatically active angiogenin/ribonuclease A hybrids formed by peptide interchange. Biochemistry, 30(29), 7247-7254. [Link]

  • Moroianu, J., & Riordan, J. F. (1994). Expression of receptors for human angiogenin in vascular smooth muscle cells. European Journal of Biochemistry, 223(3), 917-923.
  • Tello-Montoliu, A., Patel, J. V., & Lip, G. Y. H. (2006). Angiogenin: a review of the pathophysiology and potential clinical applications. Journal of thrombosis and haemostasis, 4(9), 1857-1865.
  • Tsai, S. H., et al. (2015).
  • Hu, G. F., Riordan, J. F., & Vallee, B. L. (1997). A putative angiogenin receptor in angiogenin-responsive human endothelial cells. Proceedings of the National Academy of Sciences, 94(6), 2204-2209. [Link]

  • Nowak-Sliwinska, P., Alitalo, K., Allen, E., Anisimov, A., Aplin, A. C., Auerbach, R., ... & Griffioen, A. W. (2018). Consensus guidelines for the use and interpretation of angiogenesis assays. Angiogenesis, 21(3), 425-532. [Link]

  • Endothelial Cell Tube Formation Assay Protocol. (n.d.). PromoCell. [Link]

  • Lee, J. R., et al. (2003). Development of antiangiogenin peptide using a phage-displayed peptide library. Journal of Biological Chemistry, 278(41), 39797-39804.
  • Pizzo, E., et al. (2013). Ribonuclease/angiogenin inhibitor 1 regulates stress-induced subcellular localization of angiogenin to control growth and survival. Journal of Cell Science, 126(19), 4308-4313.
  • Kiselev, F. L. (2001). [Angiogenin and its role in angiogenesis]. Biokhimiia (Moscow, Russia), 66(5), 579-590. [Link]

  • Shapiro, R., & Vallee, B. L. (1987). Human placental ribonuclease inhibitor abolishes both angiogenic and ribonucleolytic activities of angiogenin. Proceedings of the National Academy of Sciences, 84(8), 2238-2241. [Link]

  • Corning® BioCoat™ Angiogenesis System: Endothelial Cell Tube Formation FAQs. (n.d.). Corning Life Sciences. [Link]

  • Hu, G. F., & Riordan, J. F. (2000). Internalization and processing of human angiogenin by cultured aortic smooth muscle cells.
  • Shapiro, R., & Vallee, B. L. (1987). Human placental ribonuclease inhibitor abolishes both angiogenic and ribonucleolytic activities of angiogenin. Proceedings of the National Academy of Sciences of the United States of America, 84(8), 2238–2241. [Link]

  • Pizzo, E., & Schembri, L. (2017). RNA biology of angiogenin: Current state and perspectives. RNA biology, 14(1), 10-18. [Link]

  • Bishop, E., et al. (2019). Evaluation of Angiogenesis Assays. International Journal of Molecular Sciences, 20(10), 2449.
  • van der Meer, A. D., et al. (2020). Robust and Scalable Angiogenesis Assay of Perfused 3D Human iPSC-Derived Endothelium for Anti-Angiogenic Drug Screening. International Journal of Molecular Sciences, 21(13), 4836.
  • Sheng, J., & Xu, Z. (2016). Three decades of research on angiogenin: a review and perspective. Acta biochimica et biophysica Sinica, 48(4), 399-410. [Link]

  • ANG (angiogenin, ribonuclease, RNase A family, 5). (2010). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

  • Fett, J. W., Strydom, D. J., Lobb, R. R., Alderman, E. M., Bethune, J. L., Riordan, J. F., & Vallee, B. L. (1985). Isolation and characterization of angiogenin, an angiogenic protein from human carcinoma cells. Biochemistry, 24(20), 5480-5486. [Link]

  • Hoang, K. N., & Raines, R. T. (2017). Human angiogenin is a potent cytotoxin in the absence of ribonuclease inhibitor. RNA, 23(10), 1499-1506. [Link]

  • Effects of angiogenin at doses of 0.01, 0.1 and 1 μg/mL on cytokine... (n.d.). ResearchGate. [Link]

  • Harper, J. W., & Vallee, B. L. (1988). Alteration of the enzymatic specificity of human angiogenin by site-directed mutagenesis. Biochemistry, 27(26), 9253-9260.

Sources

Optimization

quality control measures for synthetic Angiogenin (108-123) peptide

Technical Support Center: Angiogenin (108-123) Peptide Ticket ID: ANG-108-QC-GUIDE Status: Active Support Level: Tier 3 (Senior Application Scientist) Product Overview & Technical Specifications Welcome to the technical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Angiogenin (108-123) Peptide Ticket ID: ANG-108-QC-GUIDE Status: Active Support Level: Tier 3 (Senior Application Scientist)

Product Overview & Technical Specifications

Welcome to the technical support hub for synthetic Angiogenin (108-123). This peptide corresponds to the C-terminal region of human Angiogenin (Ribonuclease 5). Unlike the full-length protein which induces angiogenesis, this specific fragment (Ang 108-123) acts as an inhibitor of Angiogenin-mediated neovascularization.[1]

Critical Note for Researchers: The biological activity of this peptide is highly sensitive to the counter-ion used during synthesis (TFA vs. Acetate) and the oxidation state of the Methionine-free sequence.

Physicochemical Properties
ParameterSpecification
Sequence H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro-OH
1-Letter Code ENGLPVHLDQSIFRRP
Length 16 Amino Acids
Molecular Weight ~1863.1 g/mol (Average)
Isoelectric Point (pI) ~6.8 - 7.2 (Neutral/Slightly Basic)
Solubility Profile Amphipathic; generally soluble in water, but pH dependent.
Counter-ion Standard: TFA (Trifluoroacetate).[2][3] Bioassay Grade: Acetate/HCl (Recommended).

Quality Control & Validation Workflow

To ensure experimental reproducibility, every batch must undergo the following validation steps. We do not rely on "Certificate of Analysis" face value; we verify.

Workflow Visualization

QC_Workflow Start Lyophilized Peptide (Ang 108-123) Solubility Solubility Test (1mg/mL in H2O) Start->Solubility Solubility->Start Precipitates (Adjust pH) HPLC RP-HPLC Analysis (Purity >95%) Solubility->HPLC Clear Solution MS ESI-MS Identity (Mass Confirmation) HPLC->MS Single Peak TFA_Check TFA Counter-ion Quantification MS->TFA_Check Mass OK TFA_Check->Start High TFA (Desalt) Bioassay In Vitro Release (Endothelial Cell Assay) TFA_Check->Bioassay <0.1% TFA (Ideal)

Figure 1: The "Gatekeeper" QC workflow. Failure at any node requires specific remediation before proceeding to biological assays.

Troubleshooting Guide: Purity & Identity

Issue 1: HPLC Chromatogram shows "Ghost Peaks" or Broadening

  • Symptom: The main peak for Ang(108-123) is split or has a shoulder, despite Mass Spec confirming the correct mass.

  • Root Cause:

    • Secondary Structure: The Proline residues (Pro-5, Pro-16) can induce cis-trans isomerization, creating two conformational populations that separate slowly on C18 columns.

    • Aggregation: At high concentrations (>2mg/mL), the hydrophobic core (Leu-Val-His-Leu) can drive non-covalent aggregation.

  • Solution:

    • Heat the Column: Run the HPLC at 60°C . This increases the interconversion rate of proline isomers, collapsing split peaks into a single sharp peak.

    • Chaotropic Agents: If aggregation is suspected, dissolve the sample in 6M Guanidine HCl before injection (ensure your column is compatible).

Issue 2: Mass Mismatch (+22 Da or +39 Da)

  • Symptom: Observed mass is higher than theoretical (1863.1 Da).

  • Root Cause: Sodium (+22) or Potassium (+39) adducts. This is common in "desalted" peptides where buffers weren't fully removed.

  • Solution:

    • This is usually an artifact of ionization, not a synthesis error.

    • Action: Re-run MS with a cleaner solvent (50% Acetonitrile/0.1% Formic Acid). If the +22 peak persists as the dominant species, the peptide may be trapped as a salt form.

Critical Protocol: Solubility & Reconstitution

Ang(108-123) contains both acidic (Glu, Asp) and basic (His, Arg, Arg) residues.[4] Its pI is near neutral (~7.0), meaning it has the lowest solubility at neutral pH (like PBS).

Solubility Decision Tree

Solubility_Tree Start Peptide Powder (Ang 108-123) Step1 Add Sterile Water (1 mg/mL) Start->Step1 Check1 Is it Clear? Step1->Check1 Success Proceed to Assay Check1->Success Yes Step2 Add 10% Acetic Acid (Dropwise) Check1->Step2 No (Cloudy) Check2 Is it Clear? Step2->Check2 Check2->Success Yes Step3 Sonicate (15s) Check2->Step3 No Step4 Add 0.1% NH4OH (Only if Acid fail) Step3->Step4 Still Cloudy Step4->Success Clear

Figure 2: Step-by-step solubilization logic. Avoid PBS as the initial solvent.

The "Golden Rule" of Reconstitution:

  • Dissolve in pure water or 0.1% Acetic Acid first to generate a stock (e.g., 1 mM).

  • Dilute this stock into your assay buffer (PBS/Media) only immediately before use.

  • Why? Dissolving directly in PBS (pH 7.4) often causes the peptide to crash out because the pH is too close to the pI.

The "Hidden Killer": TFA Counter-ion Toxicity[2]

Context: Synthetic peptides are cleaved from resin using Trifluoroacetic Acid (TFA). Unless specifically requested as "Acetate Salt," your peptide likely consists of ~10-40% TFA by weight.

The Problem: TFA is cytotoxic to endothelial cells (HUVECs) often used in Angiogenin assays. It can mimic biological effects or cause cell death, leading to false positives in inhibition assays.

Troubleshooting Bioassay Inconsistencies:

  • Observation: The peptide shows toxicity at high concentrations (e.g., 100 µM) but works at low concentrations.

  • Diagnosis: Calculate the molarity of TFA. A 1 mM peptide solution could contain 2-3 mM TFA.

  • Remediation (TFA Removal Protocol):

    • Dissolve peptide in 10 mM HCl.

    • Lyophilize (Freeze-dry).

    • Repeat 3x.

    • Result: TFA is exchanged for Chloride ions (biologically benign).

    • Alternative: Purchase "Acetate Exchange" service from your vendor.

Functional Assay Validation

To confirm the peptide is active (and not just chemically pure), use the Chick Chorioallantoic Membrane (CAM) Assay or an Endothelial Cell Proliferation Assay .

Standard Control Experiment:

  • Positive Control: Full-length Angiogenin (1 µg/mL)

    
     Induces proliferation.
    
  • Negative Control: Buffer only.

  • Experimental: Full-length Angiogenin + Ang(108-123) (molar excess 10x to 50x).

  • Expected Result: Ang(108-123) should abolish the proliferation caused by the full-length protein [1].

FAQ: Why isn't it working?

  • Did you heat the solution? (Don't. Keep it <37°C).

  • Did you use serum-free media? Serum contains proteases that may degrade the peptide in minutes. Use Heat-Inactivated serum or add protease inhibitors if the assay runs >1 hour.

References

  • Rybak, S. M., et al. (1989).[1] "C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin."[1] Biochemical and Biophysical Research Communications, 162(1), 535-543.

  • Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified peptides, inhibits proliferation of osteoblasts and chondrocytes."[5] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.

  • Sigma-Aldrich. (2023). "Handling and Storage of Synthetic Peptides." Technical Guides.

  • Strydom, D. J. (1998). "The angiogenins."[1][6] Cellular and Molecular Life Sciences, 54, 811–824.

Sources

Troubleshooting

long-term stability and storage of Angiogenin (108-123) peptide

A Guide to Long-Term Stability, Storage, and Experimental Troubleshooting Welcome to the technical support center for Angiogenin (108-123). This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Long-Term Stability, Storage, and Experimental Troubleshooting

Welcome to the technical support center for Angiogenin (108-123). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this peptide, maximizing its efficacy and the reproducibility of your experimental results. As Senior Application Scientists, we have compiled field-proven insights and best practices to address the specific challenges you may encounter.

Angiogenin (108-123) is a C-terminal fragment of Angiogenin, a 14 kDa protein that is a potent stimulator of new blood vessel formation.[1][2][3] This specific peptide fragment, however, acts as an inhibitor of the enzymatic and biological activities of the full Angiogenin protein.[4][5] Given its inhibitory function, maintaining its structural integrity is paramount for accurate and reliable experimental outcomes. The peptide's sequence contains residues such as Asparagine (Asn), Glutamine (Gln), and Aspartic acid (Asp), which are known to be susceptible to specific degradation pathways, making strict adherence to storage and handling protocols essential.[6][7]

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and storage of Angiogenin (108-123).

Q1: How should I store the lyophilized Angiogenin (108-123) peptide upon receipt?

A1: For long-term storage, the lyophilized peptide should be stored at -20°C or, preferably, -80°C in a tightly sealed container, protected from light.[8][9] A desiccated environment is crucial as moisture can significantly decrease the peptide's long-term stability by promoting hydrolysis.[10][11][12] While the peptide is stable at room temperature for short periods like shipping, immediate transfer to a freezer upon receipt is best practice for preserving its integrity for months or even years.[11][13]

Q2: What is the recommended procedure for reconstituting the peptide?

A2: There is no single universal solvent for all peptides.[11] The solubility of Angiogenin (108-123) depends on its amino acid sequence. A good starting point is sterile, distilled water. If solubility is an issue, a small amount of a volatile acid like 0.1% trifluoroacetic acid (TFA) or 10% acetic acid can aid dissolution for a basic peptide.[14] Always test the solubility of a small portion of the peptide before dissolving the entire sample.[11] It is critical to allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent condensation and moisture uptake.[8][11][15]

Q3: How should I store the peptide once it is in solution?

A3: Storing peptides in solution for long periods is not recommended due to lower stability compared to the lyophilized form.[6][8] If you must store it in solution, prepare aliquots based on your daily experimental needs to avoid repeated freeze-thaw cycles.[8] These aliquots should be stored frozen at -20°C or -80°C.[6][10] For short-term storage (a few weeks), a refrigerated temperature of 4°C may be acceptable, but freezing is always preferred for longer durations.[7][13] Using sterile buffers at a slightly acidic pH (5-6) can also enhance stability in solution.[15]

Q4: How many freeze-thaw cycles can the peptide solution tolerate?

A4: You should avoid or minimize freeze-thaw cycles as they can lead to peptide degradation and aggregation.[8][13] Each cycle can introduce microcondensation, potentially leading to the degradation of the peptide structure.[10] This is the primary reason for preparing single-use aliquots immediately after reconstitution.

Q5: What are the primary factors that can cause this peptide to degrade?

A5: The stability of Angiogenin (108-123) is influenced by both its amino acid sequence and environmental factors.

  • Chemical Degradation: The sequence contains Asp (Aspartic Acid), Asn (Asparagine), and Gln (Glutamine), making it susceptible to hydrolysis and deamidation, respectively.

  • Physical Degradation: This includes aggregation (clumping of peptide molecules) and adsorption to surfaces like vial walls.[16]

  • Environmental Factors: Exposure to moisture (hydrolysis), oxygen (oxidation), light (photodegradation), and inappropriate pH or temperature can all accelerate degradation.[16]

Data Summary: Storage Conditions and Stability
FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -80°CYearsOptimal. Store in a dark, desiccated environment.[9]
-20°CMonths to YearsGood. Suitable for long-term storage.[4][8][13]
4°C (Refrigerator)Weeks to MonthsShort-term only. Not recommended for long-term.[13]
Room TemperatureDays to WeeksFor shipping or very brief periods only.[11][13]
In Solution -80°CWeeks to MonthsBest for solutions. Use single-use aliquots.
-20°CDays to WeeksAcceptable for short-term. Avoid freeze-thaw cycles.[15]
4°C (Refrigerator)DaysVery short-term only. Risk of microbial growth.
Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments with Angiogenin (108-123).

Problem 1: The lyophilized peptide will not dissolve.
  • Potential Cause: The chosen solvent is not appropriate for the peptide's physicochemical properties. The Angiogenin (108-123) sequence has several charged residues, which influences its solubility.

  • Step-by-Step Solution Protocol:

    • Initial Assessment: First, confirm that the insolubility is real and not just slow dissolution. Gently vortex or sonicate the vial for a short period. Sonication can help break up solid peptide particles and enhance solubilization.[11] If the solution remains cloudy, has visible particulates, or has gelled, the peptide is not fully dissolved.[11]

    • Solvent Selection Strategy:

      • Step A (Primary Solvent): Start with sterile, high-purity water.

      • Step B (Acidic Conditions): If the peptide remains insoluble in water, add a small amount (e.g., 10-20 µL) of 10% aqueous acetic acid or 0.1% Trifluoroacetic Acid (TFA) and vortex. Peptides with a net positive charge are often more soluble in acidic solutions.[14]

      • Step C (Organic Solvents): If the peptide is still insoluble, it may have significant hydrophobic character. Try dissolving it in a small amount of an organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO), and then slowly add this solution to your aqueous buffer. Crucially, you must verify that the final concentration of the organic solvent is compatible with your experimental assay.

    • Documentation: Always document the solvent and final pH used to dissolve the peptide for consistency in future experiments.

Problem 2: I'm observing a loss of biological activity or inconsistent results.
  • Potential Cause: This is often a direct result of peptide degradation. Improper storage or handling can lead to hydrolysis, deamidation, or oxidation, rendering the peptide inactive.

  • Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow: Loss of Activity Start Inconsistent Results or Loss of Activity Observed Check_Storage Review Storage Conditions: - Temp (-20°C or -80°C)? - Desiccated/Sealed? Start->Check_Storage Check_Handling Review Handling Procedures: - Aliquoted? - Minimized freeze-thaw cycles? Check_Storage->Check_Handling Storage OK New_Vial Use a Fresh, Unopened Vial of Lyophilized Peptide Check_Storage->New_Vial Improper Storage Check_Handling->New_Vial Improper Handling Test_Activity Re-run Experiment and Assess Biological Activity Check_Handling->Test_Activity Handling OK Follow_Protocol Strictly Follow Recommended Reconstitution & Storage Protocols New_Vial->Follow_Protocol Follow_Protocol->Test_Activity Result Compare results with previous successful experiments Test_Activity->Result Success Problem Solved: Original Aliquot was Degraded Result->Success Activity Restored Failure Problem Persists: Consider other experimental variables (reagents, cell lines, assay conditions) Result->Failure Activity Still Low

Caption: Workflow for diagnosing loss of peptide activity.

Problem 3: I see visible precipitation or aggregation in my peptide solution.
  • Potential Cause: Peptide aggregation is a process where peptide molecules stick together to form larger, often insoluble, structures.[16][17] This can be triggered by high peptide concentration, pH near the peptide's isoelectric point (pI), temperature changes, and the intrinsic properties of the amino acid sequence.[14][17]

  • Mitigation and Prevention Strategies:

    • Control Concentration: Do not try to make highly concentrated stock solutions. It is better to work with lower, fully solubilized concentrations. Aggregation is often concentration-dependent.[17]

    • Optimize pH: Avoid dissolving or storing the peptide at a pH near its isoelectric point (pI), where its net charge is zero and solubility is minimal.[14] Adjusting the pH away from the pI can often prevent aggregation.

    • Use Aggregation-Reducing Additives: For particularly difficult peptides, incorporating additives into the buffer can help. For example, L-Arginine (50-100 mM) can suppress aggregation by interacting with charged and hydrophobic regions of the peptide.[14]

    • Filtration: After reconstitution, filtering the peptide solution through a 0.2 µm filter can help remove any pre-existing small aggregates or bacterial contamination.[15]

Key Factors Influencing Peptide Stability

The long-term stability of Angiogenin (108-123) is a balance between its intrinsic properties and the extrinsic storage conditions.

cluster_0 Intrinsic Factors (Sequence-Dependent) cluster_1 Extrinsic Factors (Environmental) Peptide Angiogenin (108-123) Stability Deamidation Deamidation (Asn, Gln residues) Hydrolysis Hydrolysis (Asp residues) Aggregation Aggregation Propensity Temperature Temperature Moisture Moisture/Humidity Oxygen Oxygen Exposure Light Light Exposure pH Solution pH FreezeThaw Freeze-Thaw Cycles Degradation Peptide Degradation & Loss of Activity Deamidation->Degradation Hydrolysis->Degradation Aggregation->Degradation Temperature->Degradation Moisture->Degradation Oxygen->Degradation Light->Degradation pH->Degradation FreezeThaw->Degradation

Caption: Intrinsic and extrinsic factors affecting peptide stability.

References
  • How to Store Peptides | Best Practices for Researchers. (n.d.). DripDoc. Retrieved from [Link]

  • Pace, C. N., et al. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of the Royal Society Interface, 11(99), 20140518. Retrieved from [Link]

  • Peptide Storage and Handling Guidelines. (n.d.). GenScript. Retrieved from [Link]

  • Storage of Unmixed Lyophilized Peptides. (n.d.). Dripdok Help Center. Retrieved from [Link]

  • Peptide Stability: How Long Do Peptides Last? (n.d.). DripDoc. Retrieved from [Link]

  • Proper Storage and Handling Guidelines for Peptides. (2024). Yanfen Biotech. Retrieved from [Link]

  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein®. Retrieved from [Link]

  • Storage Guidelines & Solubility Of Synthetic Peptides. (2016). Medium. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. (2025). CordenPharma. Retrieved from [Link]

  • Rybak, S. M., et al. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. Biochemical and Biophysical Research Communications, 162(1), 535-43. Retrieved from [Link]

  • Angiogenin. (n.d.). Wikipedia. Retrieved from [Link]

  • Peptides and Probable Degradation Pathways. (2020). Veeprho. Retrieved from [Link]

  • Wang, C. K., et al. (2020). Tuning the anti-angiogenic effect of the P15 peptide using cyclic trypsin inhibitor scaffolds. UQ eSpace. Retrieved from [Link]

  • Gao, X., & Xu, Z. (2008). Mechanisms of action of angiogenin. Acta Biochimica et Biophysica Sinica, 40(7), 619-24. Retrieved from [Link]

  • Sheng, J., & Xu, Z. (2016). Three decades of research on angiogenin: a review and perspective. Acta Biochimica et Biophysica Sinica, 48(4), 301-310. Retrieved from [Link]

  • Gotte, G., et al. (2021). Protective Effects of Recombinant Human Angiogenin in Keratinocytes: New Insights on Oxidative Stress Response Mediated by RNases. International Journal of Molecular Sciences, 22(16), 8886. Retrieved from [Link]

  • Venti, C., et al. (2004). Angiogenin distribution in human term placenta, and expression by cultured trophoblastic cells. Molecular Human Reproduction, 10(4), 263-269. Retrieved from [Link]

  • ANG (angiogenin, ribonuclease, RNase A family, 5). (2010). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Retrieved from [Link]

  • Characterization of the solution structure and dynamic of h-ANG... (n.d.). ResearchGate. Retrieved from [Link]

  • Soncin, F., et al. (1997). Angiogenin supports endothelial and fibroblast cell adhesion. The Journal of Biological Chemistry, 272(15), 9818-24. Retrieved from [Link]

  • Shapiro, R., & Vallee, B. L. (1987). Human placental ribonuclease inhibitor abolishes both angiogenic and ribonucleolytic activities of angiogenin. Proceedings of the National Academy of Sciences, 84(8), 2238-41. Retrieved from [Link]

  • Beintema, J. J., et al. (1988). Enzymatically active angiogenin/ribonuclease A hybrids formed by peptide interchange. Biochemistry, 27(1), 219-26. Retrieved from [Link]

  • Grasso, G., et al. (2019). Peptides Derived from Angiogenin Regulate Cellular Copper Uptake. International Journal of Molecular Sciences, 20(21), 5345. Retrieved from [Link]

Sources

Optimization

interpreting unexpected outcomes in Angiogenin (108-123) experiments

Welcome to the Angiogenin (108-123) Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the mechanica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Angiogenin (108-123) Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the mechanical nuances, resolve unexpected outcomes, and implement self-validating workflows when utilizing the Ang(108-123) peptide in biological and enzymatic assays.

Section 1: Core Mechanisms & Causality

To troubleshoot effectively, we must first understand the structural causality behind the peptide's function. Angiogenin (ANG) is a unique ribonuclease that induces neovascularization[1]. Its biological activity relies on a dual-mechanism: binding to endothelial cell surface actin (its putative receptor) and subsequent nuclear translocation to stimulate rRNA transcription, alongside a weak but essential ribonucleolytic activity in the cytoplasm[2].

The synthetic peptide Ang(108-123) (Sequence: ENGLPVHLDQSIFRRP) corresponds exactly to the C-terminal region of ANG[3]. Structural crystallography reveals that the C-terminus of ANG houses His-114, a crucial residue of the catalytic triad (His-13, Lys-40, His-114), and forms a critical part of the receptor-binding interface[1][4]. By introducing Ang(108-123) into your assay, you are providing a competitive decoy that structurally obstructs both the enzymatic cleavage of RNA and the biological binding of ANG to target cells ()[5].

G cluster_Cell Endothelial Cell ANG Angiogenin (ANG) Receptor Cell Surface Actin (Receptor) ANG->Receptor Binds Cytoplasm Cytoplasm (tRNA Cleavage) ANG->Cytoplasm Stress Response Peptide Ang(108-123) Peptide (Inhibitor) Peptide->ANG Competitive Binding (His-114 mimic) Peptide->Receptor Blocks Interaction Peptide->Cytoplasm Inhibits RNase Activity Nucleus Nucleolus (rRNA Transcription) Receptor->Nucleus Translocation Angiogenesis Angiogenesis & Cell Proliferation Nucleus->Angiogenesis Promotes

Fig 1: Mechanism of Ang(108-123) competitive inhibition on ANG signaling pathways.

Section 2: Troubleshooting Unexpected Biological Outcomes (FAQ)

Q1: Why am I not seeing inhibition of angiogenesis in my HUVEC tube formation or CAM assays?

  • Causality: Ang(108-123) is a linear 16-amino-acid peptide, making it highly susceptible to proteolytic degradation by serum proteases present in standard culture media (e.g., 10% FBS). If ANG and the peptide are co-incubated in serum-heavy conditions, the peptide is cleaved before it can effectively compete for the actin receptor.

  • Solution: Perform a pre-incubation of recombinant ANG (e.g., 1 µg/mL) and Ang(108-123) (at a 50- to 100-fold molar excess) in serum-free basal media for 30 minutes at 37°C to allow complex formation or receptor blockade before introducing them to the HUVEC cells or CAM environment.

Q2: Why is the RNase activity (tRNA cleavage) of my recombinant ANG not inhibited by the peptide in vitro?

  • Causality: The baseline ribonucleolytic activity of ANG is

    
     to 
    
    
    
    times lower than that of standard pancreatic RNase A[2]. This weak activity is easily masked by trace RNase A contamination in your BSA carrier proteins or tRNA substrates. Ang(108-123) is specific to ANG and will not inhibit contaminating RNase A. Furthermore, ANG requires a slightly acidic pH (6.8) for optimal activity, unlike RNase A which prefers ~pH 7.5.
  • Solution: Switch to a highly stringent buffer (30 mM HEPES, 30 mM NaCl, pH 6.8). Treat all equipment with DEPC, and validate your substrate purity by running a parallel control with Placental Ribonuclease Inhibitor (PRI), which inhibits RNase A but binds ANG with different kinetics.

Q3: Why does Ang(108-123) fail to sustainably reverse ANG-induced protein synthesis inhibition in reticulocyte lysates?

  • Causality: The interaction between the C-terminal peptide and the target RNA/ANG complex is highly dynamic. Foundational studies show that peptides like Ang(108-121) and Ang(108-123) only transiently abolish the inhibition of cell-free protein synthesis ()[5]. Over extended incubations, the peptide dissociates or degrades, allowing ANG to resume RNA cleavage.

  • Solution: Shift your experimental window. Measure protein synthesis at early time points (e.g., 15–30 minutes post-addition) rather than relying on endpoint assays at 2+ hours.

Section 3: Validated Experimental Protocols

Protocol 1: Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis Inhibition
  • Self-Validating Design: This protocol includes internal controls on the same membrane to verify baseline vascularization and specific angiogenic response, ensuring the observed inhibition is trustworthy and not an artifact of egg viability.

  • Preparation: Incubate fertilized chick eggs at 37°C in a humidified chamber for 10 days. Create a false air sac to carefully expose the CAM.

  • Matrix Formulation: Prepare 0.45% methylcellulose disks (10 µL volume per disk) in sterile conditions.

  • Treatment Loading:

    • Negative Control Disk: Load with PBS vehicle.

    • Positive Control Disk: Load with 10 ng recombinant human ANG.

    • Experimental Disk: Load with 10 ng ANG pre-incubated (30 mins, 37°C) with 1–10 µg Ang(108-123).

  • Application & Incubation: Carefully place all three disks onto distinct, distant vascular quadrants of the same CAM. Incubate for 48 hours.

  • Scoring: Blindly score the number of blood vessels intersecting the perimeter of each disk. The internal controls validate the system's responsiveness before the peptide's inhibitory efficacy is calculated[5].

Protocol 2: In Vitro tRNA Cleavage (Ribonucleolytic) Assay
  • Self-Validating Design: Incorporates an RNase A control to confirm substrate viability and an uninhibited ANG control to establish the baseline cleavage rate.

  • Buffer Setup: Prepare assay buffer containing 30 mM HEPES, 30 mM NaCl, pH 6.8. (Strictly avoid EDTA, as ANG activity is highly sensitive to chelators).

  • Inhibitor Pre-incubation: Combine 0.5 µM recombinant ANG with varying concentrations of Ang(108-123) (e.g., 5 µM to 50 µM) in the assay buffer. Incubate for 20 minutes at 37°C.

  • Substrate Addition: Add 2 mg/mL highly purified yeast tRNA to the mixture.

  • Reaction & Precipitation: Incubate for 2 hours at 37°C. Terminate the reaction by adding 2.5 volumes of ice-cold 3.4% perchloric acid to precipitate uncleaved tRNA.

  • Quantification: Centrifuge at 15,000 x g for 15 minutes at 4°C. Measure the absorbance of the supernatant at 260 nm to quantify acid-soluble ribonucleotides[5].

Section 4: Quantitative Data Summary

The following table summarizes the comparative effects of C-terminal and N-terminal angiogenin fragments to guide your experimental control selections:

Peptide FragmentSequenceTarget ActivityBiological/Enzymatic EffectReference
Ang(108-123) ENGLPVHLDQSIFRRPAngiogenesis (CAM), RNase ActivitySignificantly decreases neovascularization; competitively inhibits tRNA cleavageRybak et al., 1989
Ang(108-121) ENGLPVHLDQSIFRCell-Free Protein SynthesisTransiently abolishes ANG-induced protein synthesis inhibitionRybak et al., 1989
Ang(1-21) QDNSRYTHFLTQHYDAKPQGRAngiogenesis, RNase ActivityNo effect (Ideal as a negative structural control in assays)Rybak et al., 1989

Section 5: References

  • Rybak SM, Auld DS, St Clair DK, Yao QZ, Fett JW. "C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin." Biochemical and Biophysical Research Communications. 1989. URL:[Link]

  • Acharya KR, Shapiro R, Allen SC, Riordan JF, Vallee BL. "Crystal structure of human angiogenin reveals the structural basis for its functional divergence from ribonuclease." Proceedings of the National Academy of Sciences. 1994. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

specificity of Angiogenin (108-123) peptide as an angiogenin inhibitor

Title: Decoding Angiogenin Inhibition: A Comparative Guide to the Angiogenin (108-123) Peptide and Alternative Modulators Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Decoding Angiogenin Inhibition: A Comparative Guide to the Angiogenin (108-123) Peptide and Alternative Modulators

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

Angiogenin (ANG), also known as ribonuclease 5, is a potent tumor-derived angiogenic factor that drives neovascularization and cell proliferation[1]. Unlike classic angiogenic factors (e.g., VEGF), ANG operates through a dual-mechanism: it binds to endothelial cell surface receptors (such as actin or a 170-kDa receptor) to trigger basement membrane degradation, and subsequently undergoes nuclear translocation to stimulate ribosomal RNA (rRNA) transcription via its weak but essential ribonucleolytic activity[2][3].

For drug development professionals targeting tumor angiogenesis or neurodegenerative pathways, selecting the correct ANG inhibitor is critical. This guide objectively compares the specificity and performance of the Angiogenin (108-123) peptide against traditional small-molecule alternatives like Neomycin and NCI-65828 , providing the mechanistic causality and self-validating protocols necessary to design robust experimental workflows.

Mechanistic Overview: The Angiogenin Axis

To effectively inhibit angiogenin, one must understand the spatial and temporal sequence of its signaling cascade. The Angiogenin (108-123) peptide, Neomycin, and NCI-65828 each target a distinct node in this pathway.

  • Angiogenin (108-123) Peptide (Competitive Receptor Blockade): The Angiogenin (108-123) peptide is a 16-amino acid synthetic fragment (H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro-OH) corresponding to the C-terminal region of the native human ANG protein[4][5]. Causality: The C-terminus of ANG is strictly required for its binding to endothelial surface actin and the 170-kDa receptor. By introducing this peptide in excess, it acts as a highly specific molecular decoy. It competitively occupies the receptor binding sites but lacks the RNase domain, effectively preventing the full-length native ANG from initiating endocytosis and downstream signaling[6].

  • Neomycin (Nuclear Translocation Blockade): Neomycin is an aminoglycoside antibiotic that acts downstream of receptor binding. Causality: It specifically blocks the nuclear translocation of ANG[7]. While ANG can still bind to the cell surface and be internalized, Neomycin traps the protein in the cytoplasm or extracellular space, preventing it from reaching the nucleolus to stimulate rRNA transcription[8].

  • NCI-65828 (Enzymatic Inhibition): NCI-65828 is a small-molecule inhibitor targeting the catalytic RNase domain of ANG. Causality: It does not interfere with receptor binding or nuclear translocation. Instead, ANG successfully reaches the nucleus, but its ribonucleolytic activity—which is essential for rRNA processing and AKT-mediated cell survival—is neutralized[8][9].

Pathway ANG Full-Length Angiogenin (Angiogenic Factor) Receptor Endothelial Cell Surface (Actin / 170-kDa Receptor) ANG->Receptor Binds Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Nucleus Nuclear Translocation Endocytosis->Nucleus rRNA rRNA Transcription & Ribonucleolytic Activity Nucleus->rRNA Angiogenesis Angiogenesis (Proliferation & Tube Formation) rRNA->Angiogenesis Peptide Angiogenin (108-123) Peptide (Competitive Receptor Blocker) Peptide->Receptor Blocks Binding Neomycin Neomycin (Translocation Blocker) Neomycin->Nucleus Blocks Translocation NCI NCI-65828 (Enzymatic Inhibitor) NCI->rRNA Inhibits RNase Activity

Fig 1. Angiogenin signaling pathway and the distinct intervention points of specific inhibitors.

Quantitative Comparison of Angiogenin Inhibitors

When designing an assay, selecting the appropriate inhibitor depends on whether you aim to block the extracellular interaction, intracellular trafficking, or enzymatic activity. The table below summarizes the comparative performance and specificity of these tools.

FeatureAngiogenin (108-123) PeptideNeomycinNCI-65828
Molecule Class Synthetic Peptide (16-mer)Aminoglycoside AntibioticSmall Molecule
Primary Target Endothelial Receptors (Actin/170-kDa)Nuclear Translocation MachineryCatalytic RNase Domain
Mechanism of Action Competitive receptor blockadeBlocks nuclear import of ANGInhibits ribonucleolytic cleavage
Cellular Localization of ANG Extracellular (Prevented from entering)Cytoplasmic (Trapped outside nucleus)Nuclear (Translocates but inactive)
Specificity High (Sequence-specific decoy)Low (Broad PLC/translocation effects)Moderate (Specific to RNase A family)
Primary Use Case Validating receptor-ligand interactionsBroad angiogenesis inhibitionIsolating the role of rRNA transcription

Experimental Methodology: Validating Inhibitor Specificity

To prove the efficacy of the Angiogenin (108-123) peptide, a self-validating experimental system must be established. The following protocol utilizes Human Umbilical Vein Endothelial Cells (HUVECs) to decouple receptor binding from downstream signaling. By incorporating a scrambled peptide control and a Neomycin positive control, the assay internally validates that the observed phenotypic changes are due to specific sequence-dependent receptor competition[6].

Protocol: HUVEC Competitive Inhibition & Tube Formation Assay

Phase 1: Cell Preparation & Synchronization

  • Seed HUVECs: Plate HUVECs at a density of

    
     cells/well in a 96-well plate coated with Matrigel (for tube formation) or standard tissue culture plastic (for BrdU proliferation).
    
  • Serum Starvation: Incubate cells in basal medium containing 0.1% FBS for 24 hours. Causality: Starvation synchronizes the cell cycle and reduces basal kinase signaling, ensuring that any subsequent proliferation or migration is strictly driven by the exogenous rhANG stimulation.

Phase 2: Pharmacological Blockade (Pre-treatment) 3. Establish Cohorts:

  • Vehicle Control: Basal medium only.

  • Scrambled Peptide Control: Add 1 mg/mL of a scrambled 16-mer peptide. Causality: Validates that inhibition is sequence-specific to the 108-123 region, not an artifact of peptide toxicity.

  • Test Cohort (Ang 108-123): Add 1 mg/mL of Angiogenin (108-123) peptide[6].

  • Positive Control (Neomycin): Add 50 µM Neomycin[7].

  • Incubation: Pre-incubate all cohorts for 30 minutes at 37°C. Causality: Allows the competitive decoy peptide to saturate the endothelial receptors prior to the introduction of the active ligand.

Phase 3: Stimulation & Readout 5. Ligand Introduction: Add 100 ng/mL of recombinant human Angiogenin (rhANG) to all wells (except the absolute negative control). 6. Incubation: Incubate for 48 hours for proliferation assays, or 6-12 hours for Matrigel tube formation. 7. Data Acquisition:

  • Proliferation: Quantify using a BrdU incorporation ELISA.

  • Tube Formation: Image via phase-contrast microscopy. Quantify the number of branch points and total tube length using image analysis software (e.g., ImageJ with Angiogenesis Analyzer).

Workflow Step1 HUVEC Culture & Serum Starvation Step2 Pre-treatment (Peptide vs Controls) Step1->Step2 Step3 rhANG Stimulation (100 ng/mL) Step2->Step3 Step4 Phenotypic Assays (BrdU / Matrigel) Step3->Step4 Step5 Data Acquisition & Analysis Step4->Step5

Fig 2. Self-validating experimental workflow for the competitive angiogenesis inhibition assay.

Conclusion

While small molecules like Neomycin and NCI-65828 are potent inhibitors of downstream angiogenin functions (nuclear translocation and RNase activity, respectively), they lack the extracellular specificity required to study receptor-ligand dynamics. The Angiogenin (108-123) peptide provides researchers with a high-fidelity, sequence-specific competitive inhibitor that neutralizes the angiogenic cascade at its true origin: the endothelial cell surface.

References

  • Angiogenin - Wikipedia Source: wikipedia.org URL:[Link][1]

  • Three decades of research on angiogenin: a review and perspective Source: nih.gov URL:[Link][2]

  • Mechanisms of action of angiogenin Source: nih.gov URL:[Link][3]

  • Proteins, Peptides, and Amino Acids (Catalog Data) Source: unc.edu URL:[Link][4]

  • Neomycin inhibits angiogenin-induced angiogenesis Source: researchgate.net URL:[Link][7]

  • Angiogenin-Stimulated rRNA Transcription Is Essential for Initiation and Survival of AKT-Induced Prostate Intraepithelial Neoplasia Source: aacrjournals.org URL:[Link][8]

  • US20060147420A1 - Oncolytic adenovirus armed with therapeutic genes Source: google.com/patents URL:[6]

  • Angiogenin - ANG - QYAOBIO Source: qyaobio.com URL:[Link][5]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Angiogenin (108-123)

This document provides essential, in-depth guidance on the safe handling of Angiogenin (108-123), a bioactive peptide fragment. As the full biological effects of many research peptides are not completely characterized, a...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, in-depth guidance on the safe handling of Angiogenin (108-123), a bioactive peptide fragment. As the full biological effects of many research peptides are not completely characterized, a robust safety protocol is paramount to protect laboratory personnel and ensure the integrity of experimental outcomes.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory standards.

Foundational Safety: Risk Assessment and the Chemical Hygiene Plan

Before handling Angiogenin (108-123), a thorough risk assessment is mandatory. This peptide is a C-terminal segment of Angiogenin that inhibits its enzymatic and biological activities.[2][3] While specific toxicity data is not widely available, it must be treated as a potentially hazardous substance.[4][5]

Your laboratory's safety protocols must be governed by a written Chemical Hygiene Plan (CHP) , as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[6][7] The CHP is the cornerstone of laboratory safety and must detail procedures for chemical handling, exposure monitoring, and the use of Personal Protective Equipment (PPE).[7][8]

Key Risk Factors for Angiogenin (108-123):

  • Unknown Biological Activity: As a bioactive peptide, its full toxicological profile may be uncharacterized.[1]

  • Respiratory Sensitization: Inhalation of the lyophilized powder can pose a significant hazard, potentially causing respiratory irritation or allergic reactions.[1]

  • Skin and Eye Irritation: Direct contact with the peptide in either powder or solution form may cause local irritation.[1]

  • Contamination: Cross-contamination can compromise experimental results and introduce unknown safety risks.[9]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial to minimize exposure and prevent contamination.[1] All personnel must receive training on the proper use, removal, and disposal of their PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors during all handling procedures.[1][10]
Face ShieldRecommended when there is a high risk of splashing, particularly during the initial reconstitution of the lyophilized powder.[1]
Body Protection Laboratory CoatA standard, properly-fitted lab coat is the minimum requirement to protect clothing and skin from potential splashes and contamination.[9][10]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard for handling peptides.[1][10] Always change gloves immediately if they become contaminated and between handling different peptides to avoid cross-contamination.[9]
Respiratory Protection Respirator / Fume HoodMandatory when working with the lyophilized powder to prevent inhalation of fine particles.[1] All weighing and initial reconstitution of the powder must be conducted in a certified chemical fume hood or a powder hood.[9][11]

Operational Plan: From Receipt to Disposal

Safe handling is a procedural workflow. The following steps provide a direct, logical sequence for working with Angiogenin (108-123) safely.

Handling the Lyophilized Powder

Lyophilized peptides are often hygroscopic and light-sensitive.[12][13] The primary hazard is the potential for aerosolization and inhalation.

Step-by-Step Protocol:

  • Preparation: Before opening the vial, allow it to equilibrate to room temperature inside a desiccator. This prevents condensation from forming on the cold peptide, which can reduce stability.[12][13]

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Work in a Contained Space: Transfer the vial to a certified chemical fume hood or powder hood.[1][11] This is the most critical step to prevent inhalation.

  • Weighing: Don a respirator if required by your institution's CHP. Quickly weigh the desired amount of peptide powder into a suitable container. Keep the primary vial tightly sealed when not in use.[13]

  • Cleanup: After weighing, decontaminate the spatula and weighing surfaces according to your lab's established procedures. Dispose of any contaminated weigh boats or paper as solid chemical waste.[14]

Reconstitution and Handling Solutions

Once in solution, the primary risks shift from inhalation to skin/eye contact and accidental ingestion.

Step-by-Step Protocol:

  • Don PPE: Wear a lab coat, safety goggles, and nitrile gloves. A face shield is recommended during the initial solvent addition due to the risk of splashing.[1]

  • Solvent Addition: Within the fume hood, use a sterile syringe or calibrated pipette to slowly add the appropriate solvent to the vial containing the lyophilized powder. Aim the solvent stream against the inner wall of the vial to avoid foaming.[1]

  • Dissolution: Gently swirl or vortex the vial to facilitate dissolution. Avoid vigorous shaking, which can denature the peptide.[1]

  • Labeling and Storage: Clearly label all solutions with the peptide name, concentration, preparation date, and solvent used.[9][15] For long-term storage, it is recommended to aliquot the peptide solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.[12][15][16]

The following diagram illustrates the essential workflow for safely handling Angiogenin (108-123) from its solid form to a working solution.

cluster_prep Preparation Phase cluster_powder Lyophilized Powder Handling cluster_solution Solution Handling cluster_disposal Waste Disposal prep_node 1. Don PPE (Lab Coat, Goggles, Gloves) hood_node 2. Work in Fume Hood prep_node->hood_node weigh_node 3. Weigh Powder (Add Respirator) hood_node->weigh_node reconstitute_node 4. Reconstitute Solution (Add Face Shield) weigh_node->reconstitute_node solid_waste Dispose Solid Waste (Tips, Vials, PPE) weigh_node->solid_waste aliquot_node 5. Aliquot & Label reconstitute_node->aliquot_node reconstitute_node->solid_waste store_node 6. Store at ≤ -20°C aliquot_node->store_node liquid_waste Dispose Liquid Waste (Excess Solution) aliquot_node->liquid_waste

Caption: Workflow for Safe Handling of Angiogenin (108-123).

Disposal Plan: Managing Peptide Waste

Proper disposal is a critical final step in the safe handling workflow. All materials that have come into contact with Angiogenin (108-123) must be treated as chemical waste. Never dispose of peptides in the regular trash or down the drain.[15][17]

Waste Segregation and Disposal Protocol:

  • PPE: Before handling waste, wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[17]

  • Waste Segregation: Use separate, clearly labeled, and leak-proof containers for different waste streams.[15][18]

    • Solid Waste: This includes used vials, pipette tips, contaminated gloves, and other disposable labware. Collect these items in a designated hazardous waste container.[14][17]

    • Liquid Waste: Collect all unused peptide solutions and contaminated buffers in a sealed, labeled hazardous waste container. Do not mix with other incompatible waste streams.[17][18]

    • Sharps Waste: Needles or syringes that have contacted the peptide must be placed immediately into a puncture-resistant sharps container labeled for chemically contaminated sharps.[14]

  • Storage: Store sealed waste containers in a designated, secure area away from general lab traffic until collection.[17]

  • Final Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[15][19] This ensures compliance with all local, state, and federal regulations.

By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling Angiogenin (108-123), fostering a secure laboratory environment where research can advance safely and effectively.

References

  • Purepeptix. (2025, December 8). Safe Handling & Lab PPE for Peptides | Compliance Research Guide.
  • Illuminated Peptides. (2025, September 4). How to Store and Handle Research Peptides Safely.
  • MOLNOVA.
  • Echemi. ANGIOGENIN (108-123) | 112173-48-5.
  • Biorunstar. (2025, August 6).
  • AAPPTEC. Handling and Storage of Peptides - FAQ.
  • BenchChem. Personal protective equipment for handling Peptide R.
  • Bachem. Handling and Storage Guidelines for Peptides.
  • Bio-Synthesis Inc. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • Peptide Synthetics.
  • American Peptide Society. Peptide Synthesis for Beginners.
  • MedchemExpress.com. Angiogenin (108-122) (TFA).
  • Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides.
  • Occupational Safety and Health Administration. (2011).
  • BenchChem.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Administration for Strategic Preparedness and Response.
  • 3M US. Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • BenchChem. Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d.
  • MasterControl. 29 CFR 1910.
  • American Society for Clinical Laboratory Science. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Cayman Chemical.
  • University of Washington. (2023, March 15).
  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • Sigma-Aldrich. (2025, December 28).

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